3-Nitro-1H-pyrrolo[3,2-b]pyridine
Description
Properties
IUPAC Name |
3-nitro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-4-9-5-2-1-3-8-7(5)6/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRQCCAMRDXXGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)[N+](=O)[O-])N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80727324 | |
| Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23612-33-1 | |
| Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23612-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Nitro-1H-pyrrolo[3,2-b]pyridine
Abstract: The 1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structural resemblance to indole allows it to function as a bioisostere, while the integrated pyridine ring offers unique hydrogen bonding capabilities and metabolic stability. The functionalization of this core is critical for modulating its pharmacological properties. This guide provides a detailed technical overview of the synthesis and comprehensive characterization of a key derivative, 3-Nitro-1H-pyrrolo[3,2-b]pyridine. This nitro-substituted analogue serves as a versatile intermediate, particularly for the introduction of an amino group, which opens extensive possibilities for generating diverse chemical libraries for structure-activity relationship (SAR) studies. We will explore a robust synthetic pathway, delve into the mechanistic rationale for its regioselectivity, and outline the analytical techniques required for its unambiguous structural confirmation.
Synthetic Strategy and Protocol
The synthesis of this compound is most effectively achieved via the direct electrophilic nitration of the parent 1H-pyrrolo[3,2-b]pyridine core. The pyrrole moiety of the fused ring system is electron-rich and thus highly activated towards electrophilic aromatic substitution, while the pyridine ring is comparatively electron-deficient. This inherent electronic disparity dictates the regioselectivity of the reaction, favoring substitution on the pyrrole ring.
The chosen nitrating system is a combination of nitric acid and trifluoroacetic anhydride (TFAA). TFAA acts as a powerful activating agent, forming a potent electrophilic intermediate, trifluoroacetyl nitrate, in situ. This reagent facilitates nitration under milder conditions than traditional mixed-acid (H₂SO₄/HNO₃) methods, which can often lead to degradation of sensitive heterocyclic substrates. The reaction must be conducted at low temperatures to control the exothermic nature of the nitration and to minimize the formation of undesired byproducts.
Experimental Protocol: Nitration of 1H-pyrrolo[3,2-b]pyridine
Materials:
-
1H-pyrrolo[3,2-b]pyridine (CAS: 272-49-1)[1]
-
Trifluoroacetic anhydride (TFAA)
-
Fuming Nitric Acid (≥90%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography[2]
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere is charged with anhydrous dichloromethane. The flask is cooled to -10 °C using an ice-salt bath.
-
Reagent Addition: 1H-pyrrolo[3,2-b]pyridine (1.0 eq) is dissolved in the cold DCM. Trifluoroacetic anhydride (1.5 eq) is added dropwise to the stirred solution, ensuring the internal temperature does not exceed 0 °C.
-
Nitrating Agent Preparation: In a separate flask, fuming nitric acid (1.1 eq) is cautiously added to a small amount of anhydrous DCM, pre-cooled to -10 °C.
-
Nitration: The nitric acid solution is transferred to the dropping funnel and added dropwise to the reaction mixture over 30 minutes. The internal temperature must be strictly maintained between -10 °C and -5 °C throughout the addition.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8). The mixture is transferred to a separatory funnel.
-
Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted twice more with DCM. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.[2]
Caption: Synthetic route to this compound.
Mechanistic Rationale and Regioselectivity
The high regioselectivity of the nitration at the C3 position is a direct consequence of the electronic properties of the 1H-pyrrolo[3,2-b]pyridine bicycle. The five-membered pyrrole ring is a π-excessive system, meaning it has six π-electrons distributed over five atoms. This results in a high electron density within the ring, making it highly susceptible to attack by electrophiles.
Conversely, the six-membered pyridine ring is a π-deficient system due to the electron-withdrawing nature of the nitrogen atom. This deactivates the pyridine ring towards electrophilic substitution. Therefore, the electrophile (NO₂⁺, generated from the nitrating agent) will preferentially attack the electron-rich pyrrole ring.
Within the pyrrole ring, substitution at the C3 position (α to the ring-fusion, β to the pyrrole nitrogen) is favored over the C2 position. The transition state for attack at C3 is more stable, as the positive charge can be delocalized more effectively without disrupting the aromaticity of the adjacent pyridine ring. This principle is a cornerstone of heterocyclic chemistry and dictates the functionalization of many similar fused systems.[3][4]
Caption: Electronic properties governing regioselective nitration.
Physicochemical Characterization
Unambiguous identification of the synthesized this compound requires a suite of analytical techniques. The expected data from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential to confirm the connectivity and chemical environment of every atom in the structure.
| ¹H NMR Expected Data (400 MHz, DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment & Multiplicity |
| ~12.5 | N-H (pyrrole), broad singlet |
| ~8.6 | H-2, singlet |
| ~8.4 | H-7, doublet |
| ~8.2 | H-5, doublet |
| ~7.3 | H-6, doublet of doublets |
| ¹³C NMR Expected Data (100 MHz, DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C-7 |
| ~145 | C-9 (bridgehead) |
| ~132 | C-5 |
| ~130 | C-2 |
| ~128 | C-3 |
| ~120 | C-8 (bridgehead) |
| ~118 | C-6 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
| FTIR Expected Characteristic Peaks | |
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 3400 - 3200 | N-H stretching (pyrrole) |
| 3100 - 3000 | Aromatic C-H stretching |
| 1550 - 1520 | Asymmetric N-O stretching (NO₂) |
| 1360 - 1330 | Symmetric N-O stretching (NO₂) |
| 1600 - 1450 | C=C and C=N ring stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental composition.
| Mass Spectrometry Data | |
| Technique | Expected Result |
| Electrospray Ionization (ESI-MS) | C₇H₅N₃O₂ |
| Calculated Molecular Weight | 163.04 g/mol |
| Expected [M+H]⁺ | 164.05 |
| Expected [M-H]⁻ | 162.03 |
Applications in Drug Discovery and Development
The strategic placement of a nitro group on the 4-azaindole scaffold transforms it into a highly valuable synthetic intermediate.[5] The primary utility of this compound lies in its facile reduction to 3-Amino-1H-pyrrolo[3,2-b]pyridine. This reduction can be achieved cleanly using various standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl).[6]
The resulting amino group is a versatile functional handle that serves as a nucleophilic anchor point for a wide array of chemical transformations:
-
Amide Coupling: Reaction with carboxylic acids or acyl chlorides to generate extensive amide libraries, a common strategy in SAR exploration for kinase inhibitors and other drug classes.[7]
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to form ureas and thioureas, which are important pharmacophores in many bioactive molecules.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Buchwald-Hartwig or Ullmann Coupling: Participation in cross-coupling reactions to form C-N bonds with various aryl or heteroaryl partners.
The pyrrolopyridine core itself is present in numerous molecules investigated for their therapeutic potential, including inhibitors of fibroblast growth factor receptor (FGFR) and phosphodiesterase 4B (PDE4B).[7][8] The ability to rapidly diversify the scaffold at the 3-position via the nitro-intermediate is therefore a powerful tool for lead optimization and the development of novel therapeutics.
Conclusion
This guide has detailed a reliable and mechanistically sound approach for the synthesis of this compound. By leveraging the inherent electronic properties of the 4-azaindole core, a regioselective nitration can be achieved with high efficiency. We have provided a comprehensive outline of the analytical methods required for its characterization, establishing a benchmark for its identity and purity. The strategic importance of this molecule as a versatile intermediate for drug discovery underscores the value of this synthetic protocol for researchers and scientists in the pharmaceutical industry. The methodologies and insights presented herein provide a solid foundation for the further exploration and functionalization of this important heterocyclic system.
References
- American Chemical Society. Synthesis of 6-azaindoles with “unusual” substitution pattern.
- ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit.
- Organic Chemistry Portal. Azaindole synthesis.
- ACS Publications. Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters.
- ResearchGate. Synthesis of azaindole and indole derivatives 6 and 7.
- BLDpharm. This compound.
- BLDpharm. This compound-5-carbonitrile.
- NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION.
- SynHet. 3-Nitro-1H-pyrrolo[2,3-b]pyridine.
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
- Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis.
- NIH. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- DC Fine Chemicals. 1H-pyrrolo[3,2-b] pyridine.
- MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
- PubMed Central. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
- PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
- Sigma-Aldrich. 1H-pyrrolo[3,2-b] pyridine.
- PubMed Central. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
- ResearchGate. Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
- NIST WebBook. 1H-Pyrrolo[2,3-b]pyridine.
- PubMed. Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials.
- Benchchem. Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
- ResearchGate. FTIR spectrum for Pyridine.
- exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development.
- RSC Publishing. Preparation of nitropyridines by nitration of pyridines with nitric acid.
- MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
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Spectroscopic Characterization of 3-Nitro-1H-pyrrolo[3,2-b]pyridine: A Technical Guide
Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic features of 3-Nitro-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a predictive analysis grounded in fundamental spectroscopic principles and data from analogous structures. We will detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this molecule.
Introduction and Molecular Structure
This compound belongs to the azaindole family, a class of bicyclic heteroaromatics that are considered privileged scaffolds in drug discovery. The introduction of a nitro (-NO₂) group at the C3 position of the pyrrole ring dramatically influences the molecule's electronic properties, reactivity, and potential biological activity. Accurate spectroscopic characterization is paramount for confirming the successful synthesis, assessing purity, and elucidating the structure of novel derivatives.
This guide will systematically deconstruct the predicted spectroscopic signature of the molecule, explaining the causal relationships between its structure and its spectral output.
Molecular Structure and Numbering
The IUPAC numbering for the 1H-pyrrolo[3,2-b]pyridine core is essential for unambiguous spectral assignment. The structure is presented below.
Caption: IUPAC numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The presence of the electron-withdrawing nitro group and the two distinct heterocyclic rings creates a unique and predictable set of chemical shifts and coupling patterns.
Experimental Protocol (NMR)
A self-validating protocol for acquiring high-quality NMR data is as follows:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly resolve N-H protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Record spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex splitting patterns.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Predicted ¹H NMR Spectral Data
The electron-withdrawing nitro group at C3 will strongly deshield the adjacent H-2 proton, shifting it significantly downfield. The pyridine ring protons (H-5, H-6, H-7) will appear in the aromatic region, with their shifts influenced by the pyridine nitrogen.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Rationale |
| H-1 (N-H) | 11.0 - 12.5 | broad singlet (br s) | - | Acidic proton, position is solvent-dependent. |
| H-2 | 8.5 - 8.8 | singlet (s) | - | Strongly deshielded by adjacent NO₂ group. |
| H-5 | 8.3 - 8.5 | doublet (d) | J₅,₆ = ~5.0 | α-proton to pyridine nitrogen is strongly deshielded. |
| H-7 | 8.0 - 8.2 | doublet of doublets (dd) | J₇,₆ = ~8.0, J₇,₅ = ~1.5 | γ-proton to pyridine nitrogen. |
| H-6 | 7.2 - 7.4 | doublet of doublets (dd) | J₆,₇ = ~8.0, J₆,₅ = ~5.0 | β-proton to pyridine nitrogen, most upfield of the aromatic CH. |
Predicted ¹³C NMR Spectral Data
The carbon chemical shifts are also predictably influenced by the heteroatoms and the nitro substituent. The carbon bearing the nitro group (C-3) will be significantly deshielded.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-2 | 125 - 130 | Influenced by adjacent NO₂ and pyrrole N. |
| C-3 | 145 - 150 | Strongly deshielded by directly attached NO₂ group. |
| C-3a | 128 - 132 | Quaternary carbon at the ring junction. |
| C-5 | 148 - 152 | α-carbon to pyridine nitrogen is strongly deshielded. |
| C-6 | 118 - 122 | β-carbon to pyridine nitrogen. |
| C-7 | 130 - 134 | γ-carbon to pyridine nitrogen. |
| C-7a | 142 - 146 | Quaternary carbon at the ring junction, adjacent to N. |
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying key functional groups. For this compound, the most diagnostic signals will be from the nitro group and the N-H bond.
Experimental Protocol (IR)
Caption: Standard workflow for acquiring an IR spectrum.
-
Sample Preparation: The sample can be prepared as a potassium bromide (KBr) pellet by grinding a small amount of the solid with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small amount of the solid directly on the crystal.
-
Data Acquisition: An FTIR spectrometer is used to record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.
Predicted IR Absorption Bands
The presence of an aromatic nitro group gives rise to two very strong and characteristic absorption bands.[1][2]
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Comments |
| 3400 - 3200 | N-H stretch | Medium, Broad | Typical for N-H in a pyrrole-like ring. |
| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak | Characteristic of C-H bonds on the aromatic rings. |
| 1550 - 1475 | Asymmetric NO₂ stretch | Strong, Sharp | Highly diagnostic for an aromatic nitro group.[1][3] |
| 1620 - 1450 | C=C and C=N stretches | Medium-Strong | Overlapping bands from the bicyclic aromatic system. |
| 1360 - 1290 | Symmetric NO₂ stretch | Strong, Sharp | Highly diagnostic for an aromatic nitro group.[1][3] |
| 900 - 690 | C-H out-of-plane bend | Strong | Can provide information on ring substitution patterns. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through fragmentation analysis.
Experimental Protocol (MS)
-
Ionization Method: Electron Impact (EI) is a common method for relatively small, stable organic molecules and typically provides rich fragmentation data. Electrospray Ionization (ESI) is a softer technique that is also highly suitable and would likely yield a strong protonated molecular ion [M+H]⁺.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is essential for determining the accurate mass and calculating the elemental formula.
-
Data Acquisition: The sample is introduced into the ion source, ionized, and the resulting ions are separated by their mass-to-charge ratio (m/z).
Predicted Mass Spectrum and Fragmentation
The molecular formula C₇H₅N₃O₂ gives a monoisotopic mass of 163.0382 g/mol . The fragmentation of aromatic nitro compounds is well-documented and follows predictable pathways.[4][5]
-
Molecular Ion (M⁺˙): A prominent peak at m/z 163 is expected, corresponding to the intact molecule.
-
Loss of NO₂: A common fragmentation pathway is the loss of a nitro radical (•NO₂), resulting in a fragment at m/z 117 (163 - 46).[4]
-
Loss of NO: Another characteristic pathway is the loss of nitric oxide (•NO), leading to a fragment at m/z 133 (163 - 30). This is often followed by the loss of carbon monoxide (CO).
-
[M-NO-CO]⁺: Subsequent loss of CO from the m/z 133 fragment would yield a peak at m/z 105 (133 - 28).
Caption: Predicted primary fragmentation pathway for this compound in EI-MS.
| m/z | Relative Intensity | Proposed Fragment |
| 163 | High | [M]⁺˙ (Molecular Ion) |
| 133 | Medium | [M - NO]⁺ |
| 117 | Medium-High | [M - NO₂]⁺ |
| 105 | Medium | [M - NO - CO]⁺ |
Conclusion
The spectroscopic profile of this compound is dictated by its unique structural features. The key identifying characteristics are:
-
¹H NMR: A downfield singlet for H-2 (δ > 8.5 ppm) and a distinct set of three coupled protons for the pyridine ring.
-
IR: Two very strong and sharp absorption bands between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, which are definitive evidence of the aromatic nitro group.
-
MS: A molecular ion peak at m/z 163, with characteristic fragment ions corresponding to the loss of NO₂ (m/z 117) and NO (m/z 133).
This guide provides a robust, theory-backed framework for the analysis of this compound. By understanding these predicted spectral features and applying the rigorous experimental protocols described, researchers can confidently identify and characterize this compound and its derivatives in their work.
References
-
Zwiener, G., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Chromatography A, 1020(1), 75-87. [Link]
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University of Calgary. (n.d.). Infrared of nitro compounds. Chemistry LibreTexts. [Link]
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Abraham, R. J., & Siverns, T. M. (2009). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
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Kross, R. D., & Fassel, V. A. (1957). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 79(1), 38-41. [Link]
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Wysocki, V. H., et al. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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UCLA Chemistry Department. (n.d.). Spectroscopy Tutorial: Nitro Groups. [Link]
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OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]
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Dudek, E., & Dudek, G. (1998). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 3(3), 83-93. [Link]
-
Patel, H. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. [Link]
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- 5. m.youtube.com [m.youtube.com]
Initial Biological Screening of 3-Nitro-1H-pyrrolo[3,2-b]pyridine: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Nitro-Substituted Heterocycle
The quest for novel therapeutic agents is a cornerstone of modern medicine, and in this pursuit, heterocyclic compounds have consistently emerged as a rich source of biologically active molecules. Among these, the pyrrolopyridine scaffold, a fusion of a pyrrole and a pyridine ring, is of particular interest due to its presence in a wide array of pharmacologically significant compounds.[1][2] Derivatives of the isomeric pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine cores have demonstrated a broad spectrum of activities, including potent anticancer and antimicrobial effects.[3]
This guide focuses on the initial biological screening of a specific, yet under-explored derivative: 3-Nitro-1H-pyrrolo[3,2-b]pyridine . The introduction of a nitro (NO₂) group to this scaffold is a deliberate synthetic choice, not a trivial modification. The nitro group is a well-known pharmacophore and, simultaneously, a potential toxicophore, capable of profoundly influencing a molecule's biological profile.[4] Its strong electron-withdrawing nature can modulate the chemical properties of the parent ring system, potentially enhancing interactions with biological targets.[5] Nitro-containing compounds have a long history in medicine, with notable examples including the antibacterial agent metronidazole.[6] Furthermore, the nitro group can be a key feature in hypoxia-activated prodrugs, a promising strategy in cancer therapy.[5]
Therefore, a systematic and robust initial biological screening of this compound is warranted to elucidate its therapeutic potential and guide future drug development efforts. This document provides a comprehensive, experience-driven framework for this preliminary evaluation, encompassing cytotoxicity, antimicrobial, and kinase inhibition assays. Our approach is designed to be a self-validating system, ensuring that the data generated is reliable and actionable.
Chapter 1: The Strategic Imperative of a Tiered Screening Approach
A "shotgun" approach to biological screening is both inefficient and resource-intensive. A more strategic, tiered methodology provides a logical progression, starting with a broad assessment of cytotoxicity, followed by more specific assays based on the structural alerts of the molecule. This ensures that we first understand the compound's general effect on cell viability before investing in more complex and targeted investigations.
Our proposed screening cascade for this compound is as follows:
Figure 1: A tiered approach for the initial biological screening of this compound.
Chapter 2: Tier 1 - Establishing a Cytotoxicity Baseline
The initial and most critical step in evaluating any new chemical entity is to assess its cytotoxicity.[7][8] This provides a foundational understanding of the concentration at which the compound elicits a toxic effect on living cells. For this, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, reliable, and widely adopted colorimetric method for determining cell viability.[9][10]
The "Why" Behind the MTT Assay
The MTT assay measures the metabolic activity of cells, which in most cases, correlates with cell viability. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This assay is a cost-effective and efficient method for screening a large number of compounds.[10]
Experimental Protocol: MTT Cytotoxicity Assay
Figure 2: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Line Selection: A representative panel of human cancer cell lines should be chosen, for example, MCF-7 (breast), HeLa (cervical), and a non-cancerous cell line like HEK293 (human embryonic kidney) to assess selectivity.[9]
-
Cell Seeding: Plate the cells in 96-well microtiter plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final concentrations for treatment. Add the compound dilutions to the respective wells. Include vehicle controls (DMSO alone) and positive controls (a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the treated plates for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 4 hours.
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[7]
Data Presentation and Interpretation
The IC₅₀ values should be presented in a clear, tabular format for easy comparison across different cell lines.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Compound | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | This compound | 15.8 |
| HeLa (Cervical Cancer) | This compound | 22.5 |
| HEK293 (Non-cancerous) | This compound | > 100 |
| MCF-7 (Breast Cancer) | Doxorubicin (Positive Control) | 0.8 |
A lower IC₅₀ value indicates higher cytotoxicity. A significantly higher IC₅₀ value against non-cancerous cells compared to cancer cells suggests potential for selective anticancer activity.
Chapter 3: Tier 2 - Probing for Antimicrobial and Kinase Inhibitory Activity
Based on the cytotoxicity profile, the subsequent screening steps can be tailored. If the compound exhibits low to moderate cytotoxicity, exploring its antimicrobial potential is a logical next step, given that nitro-heterocycles are known for this activity.[4][5] If selective cytotoxicity against cancer cell lines is observed, investigating its effect on key cancer-related targets, such as protein kinases, is warranted.[11]
Antimicrobial Screening: A Hunt for Novel Antibiotics
The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[12][13] The initial screening for antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[13]
The "Why" Behind MIC and MBC Assays
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] The MBC is the lowest concentration that results in microbial death. These two parameters provide a fundamental understanding of the compound's antimicrobial potency and whether it is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
Experimental Protocol: Broth Microdilution for MIC and MBC Determination
Figure 3: Workflow for MIC and MBC determination.
Step-by-Step Methodology:
-
Microorganism Selection: Choose a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and a yeast (e.g., Candida albicans).
-
Compound Dilution: Perform a serial two-fold dilution of this compound in a 96-well plate containing appropriate broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto agar plates. The MBC is the lowest concentration that shows no bacterial growth on the agar plates after incubation.[13]
Data Presentation and Interpretation
The MIC and MBC values should be tabulated for clarity.
Table 2: Hypothetical Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 16 | 32 |
| Escherichia coli | 64 | >128 |
| Candida albicans | >128 | >128 |
Lower MIC and MBC values indicate greater antimicrobial potency. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Kinase Inhibition Profiling: Targeting a Key Family of Enzymes
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[14] Many heterocyclic compounds are known to be kinase inhibitors.[11] Therefore, screening this compound against a panel of kinases is a logical step, especially if it shows selective anticancer activity.
The "Why" Behind Kinase Inhibition Assays
These assays are designed to measure the ability of a compound to inhibit the activity of a specific kinase.[15] A variety of assay formats are available, often relying on the measurement of ATP consumption or the phosphorylation of a substrate.[16] High-throughput screening against a diverse kinase panel can reveal the compound's potency and selectivity, which are critical parameters for a potential drug candidate.[15][17]
Experimental Protocol: General Biochemical Kinase Assay
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- 17. youtube.com [youtube.com]
A Prospective Analysis for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Potential Mechanism of Action of 3-Nitro-1H-pyrrolo[3,2-b]pyridine
Disclaimer: As of the date of this guide, specific research on the mechanism of action for this compound is not extensively available in public literature. This document, therefore, presents a prospective analysis based on the known biological activities of the core 1H-pyrrolo[3,2-b]pyridine scaffold and its derivatives, as well as related pyrrolopyridine isomers. The proposed mechanisms and experimental protocols are intended to serve as a foundational guide for future research into this specific molecule.
Introduction: The Privileged Scaffold of 1H-pyrrolo[3,2-b]pyridine
The 1H-pyrrolo[3,2-b]pyridine core, an isomer of azaindole, is recognized as a "privileged scaffold" in medicinal chemistry. This bicyclic heterocyclic system is a key structural component in a variety of biologically active compounds with therapeutic potential in oncology, neurodegenerative diseases, and inflammatory conditions[1][2]. The versatility of the pyrrolopyridine nucleus allows for diverse chemical substitutions, leading to a broad spectrum of pharmacological activities[1][2]. The introduction of a nitro group at the 3-position of this scaffold, as in this compound, adds a unique electronic and reactive dimension that warrants a thorough investigation of its potential mechanisms of action.
Part 1: Postulated Mechanisms of Action Based on Core Scaffold Activity
Based on the established activities of structurally related compounds, several potential mechanisms of action for this compound can be hypothesized.
Kinase Inhibition: A Prominent Target for Pyrrolopyridines
The pyrrolopyridine scaffold is a well-established pharmacophore for kinase inhibitors, often acting as an ATP-competitive inhibitor due to its structural similarity to adenine[3]. Various derivatives of the related pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine scaffolds have demonstrated potent inhibition of several kinases.
-
Traf2 and Nck-interacting kinase (TNIK): Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown high inhibitory potency against TNIK, a kinase implicated in colorectal cancer[4].
-
Fibroblast Growth Factor Receptor (FGFR): Abnormal FGFR signaling is a hallmark of many cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3[5][6].
-
Maternal Embryonic Leucine Zipper Kinase (MELK): A 3-substituted 1H-pyrrolo[2,3-b]pyridine derivative was found to be a potent MELK inhibitor with excellent anti-proliferative effects on various cancer cell lines[7]. However, the authors suggest the anti-cancer effects might be through an off-target mechanism[7].
-
Other Kinases: The broader pyrrolopyridine class has been associated with the inhibition of numerous other kinases, including DYRK1A[4] and FMS kinase[1][8].
Given the prevalence of kinase inhibition among related scaffolds, it is highly plausible that this compound exerts its biological effects through the modulation of one or more protein kinases.
Inhibition of Acetyl-CoA Carboxylase 1 (ACC1)
Derivatives of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide have been identified as potent inhibitors of Acetyl-CoA Carboxylase 1 (ACC1)[9]. ACC1 is a critical enzyme in de novo fatty acid synthesis, a metabolic pathway often upregulated in cancer cells to support rapid proliferation[9]. Inhibition of ACC1 is a promising therapeutic strategy in oncology[9]. The potential for this compound to inhibit ACC1 should be considered.
Negative Allosteric Modulation of GluN2B-containing NMDA Receptors
A series of 1H-pyrrolo[3,2-b]pyridine derivatives have been developed as selective negative allosteric modulators (NAMs) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor[9][10]. These compounds have potential therapeutic applications in neurological disorders characterized by excessive glutamatergic signaling[9]. This suggests a potential neurological mechanism of action for this compound.
Disruption of Tubulin Polymerization
Derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site[9][11]. This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, a well-established anti-cancer strategy[11]. The structural similarity between the pyrrolo[3,2-b] and pyrrolo[3,2-c] scaffolds makes this a plausible mechanism to investigate.
Part 2: The Role of the 3-Nitro Group: A Hypothesis of Bioreductive Activation
The presence of a nitroaromatic group introduces the possibility of a distinct mechanism of action involving enzymatic reduction. In hypoxic environments, such as those found in solid tumors, nitroreductase enzymes can reduce the nitro group to a nitroso, hydroxylamino, or amino group. These reduced intermediates can be highly reactive, potentially forming covalent adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity.
The reduction of a nitro group to an aniline derivative has been utilized as a synthetic step in the preparation of pyrrolo[3,2-c]pyridine derivatives, highlighting the chemical accessibility of this transformation within this heterocyclic system[8]. Therefore, a key avenue of investigation for this compound should be its potential as a bioreductive prodrug.
Part 3: Experimental Protocols for Mechanistic Elucidation
To investigate the potential mechanisms of action of this compound, a systematic, multi-faceted experimental approach is required.
Initial Cellular Phenotypic Screening
A broad-based screening in relevant cancer cell lines (e.g., colorectal, breast, lung) is the first step to understanding the compound's biological activity.
Protocol 1: Antiproliferative Activity Assay
-
Cell Culture: Culture selected cancer cell lines (e.g., HT-29 for colorectal cancer, MCF-7 for breast cancer) in appropriate media and conditions.
-
Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
Viability Assessment: Determine cell viability using a standard method such as the MTT or resazurin assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.
Investigation of Kinase Inhibition
Protocol 2: Kinase Panel Screening
-
Assay Platform: Submit this compound to a commercial kinase panel screening service (e.g., Eurofins, Reaction Biology) for testing against a broad panel of human kinases at a fixed concentration (e.g., 10 µM).
-
Data Analysis: Identify kinases with significant inhibition (e.g., >50% inhibition).
-
Follow-up: For promising hits, perform dose-response assays to determine the IC50 for the specific kinase(s).
Workflow for Kinase Inhibitor Identification
Caption: Workflow for identifying and validating kinase inhibition.
Assessment of ACC1 Inhibition
Protocol 3: Radiometric ACC1 Inhibition Assay [9]
-
Enzyme and Substrate Preparation: Purify human ACC1 enzyme. Prepare a reaction mixture containing the enzyme, bicarbonate, ATP, and acetyl-CoA.
-
Compound Incubation: Incubate the enzyme with varying concentrations of this compound.
-
Reaction Initiation: Initiate the reaction by adding [¹⁴C]-acetyl-CoA.
-
Quantification: After a set incubation period, stop the reaction and measure the incorporation of radioactivity into malonyl-CoA using scintillation counting.
-
Data Analysis: Calculate the IC50 value.
Evaluation of Tubulin Polymerization Inhibition
Protocol 4: In Vitro Tubulin Polymerization Assay [11]
-
Assay Kit: Utilize a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).
-
Reaction Setup: In a 96-well plate, combine tubulin protein with a polymerization buffer and varying concentrations of this compound, a positive control (e.g., colchicine), and a negative control (DMSO).
-
Monitoring Polymerization: Measure the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of the compound-treated samples to the controls to determine inhibitory activity.
Investigating Bioreductive Activation
Protocol 5: Hypoxia-Selective Cytotoxicity Assay
-
Cell Culture: Culture cancer cells in both normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions.
-
Compound Treatment: Treat cells under both conditions with a range of concentrations of this compound.
-
Viability Assessment: After 72 hours, assess cell viability using an MTT or resazurin assay.
-
Data Analysis: Calculate the hypoxia cytotoxicity ratio (IC50 normoxia / IC50 hypoxia). A ratio significantly greater than 1 suggests hypoxia-selective activation.
Hypothesized Bioreductive Activation Pathway
Caption: Proposed pathway for bioreductive activation.
Part 4: Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized for clear comparison.
Table 1: Hypothetical Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colorectal | Experimental Value |
| A549 | Lung | Experimental Value |
| MCF-7 | Breast | Experimental Value |
| HCT116 | Colorectal | Experimental Value |
Table 2: Summary of Potential Mechanistic IC50 Values
| Target/Assay | IC50 (µM) |
| Kinase Hit 1 | Experimental Value |
| Kinase Hit 2 | Experimental Value |
| ACC1 Inhibition | Experimental Value |
| Tubulin Polymerization | Experimental Value |
Conclusion and Future Directions
This compound is a compound of significant interest due to its privileged core scaffold and the presence of a potentially bioreducible nitro group. The most plausible mechanisms of action, based on related compounds, include inhibition of protein kinases, ACC1, or tubulin polymerization. Furthermore, the nitro moiety suggests a potential for hypoxia-selective activation.
A systematic investigation, as outlined in this guide, is essential to elucidate the precise mechanism of action. This will involve a combination of cellular phenotypic assays, specific enzymatic and biophysical assays, and studies into its metabolic activation. The insights gained from these studies will be crucial for guiding the future development of this compound as a potential therapeutic agent.
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The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Pyrrolo[2,3-b]pyridine Derivatives
Abstract
The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique structure, which serves as a bioisostere for both indole and purine systems, has made it a cornerstone in the development of targeted therapeutics, particularly in oncology and immunology.[1][2] This guide provides an in-depth exploration of the synthetic strategies used to construct and functionalize the 7-azaindole core, explains the causal logic behind methodological choices, and presents case studies of its successful application in drug discovery. Detailed protocols and mechanistic insights are offered for researchers, chemists, and drug development professionals aiming to leverage this versatile heterocycle in their work.
Introduction: The Strategic Importance of the 7-Azaindole Core
The 7-azaindole framework is a bicyclic heterocycle composed of a π-electron-rich pyrrole ring fused to a π-electron-deficient pyridine ring.[2] This electronic arrangement confers a unique set of physicochemical properties that are highly advantageous for drug design. The pyridine nitrogen introduces a hydrogen bond acceptor, which can be critical for achieving high binding affinity and potency with biological targets, while the pyrrole N-H group acts as a hydrogen bond donor.[1][3]
This scaffold's structural similarity to the adenine fragment of adenosine triphosphate (ATP) has made it a particularly fruitful starting point for the design of kinase inhibitors.[1] Kinases are a major class of drug targets, and the 7-azaindole's ability to form key hydrogen bonding interactions within the kinase hinge region is a well-established strategy for achieving potent and selective inhibition.[1] Consequently, numerous 7-azaindole derivatives have been developed as inhibitors of critical oncogenic kinases such as B-RAF, FGFR, PI3K, and CDK8.[3][4][5][6][7]
Beyond oncology, these derivatives have shown promise as antiviral agents, immunomodulators targeting Janus kinases (JAKs), and treatments for neurodegenerative diseases like Alzheimer's.[8][9][10] The continuous interest in this building block drives ongoing research into more efficient and versatile synthetic methods for its construction and derivatization.[11][12]
Core Synthesis Strategies: Assembling the Bicyclic Framework
The construction of the 7-azaindole core is non-trivial, as many classic indole syntheses are less effective due to the electron-deficient nature of the pyridine ring.[1] Over the years, a range of specialized and modern synthetic methodologies have been developed and refined.
Classical Named Reactions
While challenging, several classical methods have been adapted for 7-azaindole synthesis:
-
Hemetsberger-Knittel Synthesis: This reaction involves the thermal or base-catalyzed rearrangement of an α-azido-2-vinylpyridine derivative to form the pyrrole ring. It is a powerful tool for creating substituted 7-azaindoles.
-
Fischer Indole Synthesis: The Fischer synthesis, a cornerstone of indole chemistry, can be applied but often requires harsh conditions and may suffer from low yields when starting from 2-hydrazinopyridines.
-
Bartoli Indole Synthesis: This method, involving the reaction of a nitro-pyridine with a vinyl Grignard reagent, offers a more direct route but can be limited by the availability of starting materials.[13]
Modern Transition-Metal Catalyzed Approaches
The advent of transition-metal catalysis has revolutionized the synthesis of the 7-azaindole core, offering milder conditions, broader functional group tolerance, and higher efficiency.[11][13]
-
Palladium-Catalyzed Cross-Coupling Reactions: These are the most widely used modern methods. A common and powerful strategy involves an intramolecular cyclization. For instance, a Sonogashira coupling between a 2-amino-3-iodopyridine and a terminal alkyne, followed by a base- or metal-catalyzed cyclization, provides a direct route to 2-substituted 7-azaindoles.[2] Similarly, intramolecular Heck and Suzuki reactions are employed to form the crucial C-C bond that closes the pyrrole ring.[2]
-
Buchwald-Hartwig Amination: This reaction is pivotal for constructing precursors or for late-stage functionalization. For example, coupling 2-nitroanilines with protected 6-chloro-7-azaindole intermediates is a key step in the synthesis of certain FGFR inhibitors.[3]
The diagram below illustrates a generalized workflow for synthesizing a functionalized 7-azaindole core using modern palladium-catalyzed methods.
Experimental Protocol: Synthesis of a C3-Arylated 7-Azaindole Intermediate
This protocol describes a representative Chan-Lam coupling to install an aryl group at the C3 position, a common step in the synthesis of kinase inhibitors.
Reaction: Chan-Lam coupling of 1H-Pyrrolo[2,3-b]pyridine with (3,4-dichlorophenyl)boronic acid.
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (1.0 eq)
-
(3,4-Dichlorophenyl)boronic acid (1.5 eq)
-
Copper(II) acetate (Cu(OAc)2) (1.2 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM) (sufficient to make a 0.1 M solution)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1H-pyrrolo[2,3-b]pyridine (1.0 eq) and (3,4-dichlorophenyl)boronic acid (1.5 eq).
-
Solvent and Reagents: Add dichloromethane, followed by copper(II) acetate (1.2 eq) and pyridine (2.0 eq).
-
Reaction Conditions: Stir the resulting suspension vigorously at room temperature. The causality for using Cu(OAc)2 is its role as an effective catalyst for N-arylation and C-arylation under aerobic conditions, with pyridine acting as a base and ligand to facilitate the transmetalation step.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove copper salts. Wash the Celite pad with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.
Conclusion and Future Outlook
The pyrrolo[2,3-b]pyridine scaffold is firmly established as a cornerstone of modern medicinal chemistry. Its unique electronic properties and steric profile make it an exceptional starting point for the design of targeted therapies. While significant progress has been made in its synthesis and functionalization, future efforts will likely focus on several key areas:
-
C-H Activation: Expanding the toolkit of C-H activation and functionalization reactions will provide more direct and sustainable routes to novel analogs, minimizing the need for pre-functionalized substrates. [11]* Novel Scaffolds: The principles learned from 7-azaindole are being applied to other isomeric azaindoles (4-, 5-, and 6-azaindoles), expanding the available chemical space for drug discovery. [1]* New Therapeutic Areas: While dominant in oncology, the application of 7-azaindole derivatives in neurodegenerative, inflammatory, and infectious diseases is a growing field of research with immense potential. [9] The continued innovation in synthetic chemistry will undoubtedly keep the 7-azaindole core at the forefront of drug discovery for years to come, enabling the development of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.
References
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Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(80), 11942-11956. [Link]
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Structure-activity relationship (SAR) studies of 1H-pyrrolo[3,2-b]pyridine analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1H-Pyrrolo[3,2-b]pyridine Analogs
Authored by: Gemini, Senior Application Scientist
Abstract
The 1H-pyrrolo[3,2-b]pyridine, commonly known as the 7-azaindole scaffold, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties and structural resemblance to endogenous purines make it a privileged scaffold, particularly in the design of kinase inhibitors for oncology. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) that govern the biological activity of its analogs. We will dissect the causal links between specific structural modifications and their resulting pharmacological effects, grounded in field-proven experimental data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutics.
The 1H-Pyrrolo[3,2-b]pyridine Core: A Privileged Scaffold in Drug Discovery
The 1H-pyrrolo[3,2-b]pyridine is a bicyclic heteroaromatic system where a pyrrole ring is fused to a pyridine ring. It is a bioisostere of both indole and the purine system, a feature that medicinal chemists exploit to modulate potency, selectivity, and physicochemical properties.[1] The addition of a nitrogen atom to the indole ring can introduce a hydrogen bond acceptor, potentially enhancing binding affinity and efficacy while creating novel intellectual property.[1]
This scaffold's true power lies in its application as a "hinge-binder" in kinase inhibitors.[1][2][3] Kinases, a class of enzymes that play a critical role in cellular signaling, are primary targets in cancer therapy.[4][5] The 1H-pyrrolo[3,2-b]pyridine core can mimic the adenine region of ATP, forming critical hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket, effectively anchoring the inhibitor and blocking kinase activity.[1]
Figure 2: Workflow for Buchwald-Hartwig amination on the 1H-pyrrolo[3,2-b]pyridine core.
Protocol 1: Buchwald-Hartwig Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed amination of a chloro-azaindole intermediate. [6]
-
To a solution of 6-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous N,N-dimethylacetamide (DMA), add the desired amine (e.g., 2-nitroaniline, 1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Degas the mixture with argon for 5-10 minutes to create an inert atmosphere.
-
Add the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.1 eq), and the ligand, 2-(dicyclohexylphosphino)-2′,4′,6′-tri-isopropyl-1,1′-biphenyl (XPhos, 0.2 eq).
-
Heat the reaction mixture at 110 °C for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter it to remove inorganic salts.
-
Extract the filtrate with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the desired N-substituted analog.
Decoding the Structure-Activity Relationship (SAR)
The potency and selectivity of 1H-pyrrolo[3,2-b]pyridine analogs are dictated by the nature and position of substituents on the core. Decades of research have identified several "hotspots" for modification. A recent review highlights that positions 1, 3, and 5 of the 7-azaindole ring are the most active sites for derivatization to create effective anticancer agents. [7]
Figure 3: Key positions for SAR modification on the 1H-pyrrolo[3,2-b]pyridine scaffold.
The N1 Position: The Critical Anchor
The proton on the N1 nitrogen (N1-H) is arguably the most critical feature for kinase inhibition. It acts as a primary hydrogen bond donor to a backbone carbonyl group in the kinase hinge region.
-
Causality: The removal or masking of this hydrogen bond donor functionality almost universally leads to a dramatic loss of potency. For example, in a series of FGFR4 inhibitors, methylation of the N1 position resulted in a 37-fold decrease in inhibitory activity. [6]This demonstrates that the N1-H is crucial for maintaining high binding affinity. [6]* Strategic Modification: While maintaining the H-bond donor is key, substitution at N1 with small alkyl groups (e.g., methyl, isopropyl) can be a strategy to overcome physicochemical or pharmacokinetic (PK) liabilities. In the development of ACC1 inhibitors, moving from an unsubstituted N1 to a 1-isopropyl analog led to a compound with favorable bioavailability. [8]This choice represents a trade-off, where a slight loss in binding affinity might be accepted to gain superior drug-like properties.
The C3 Position: Driving Potency and Selectivity
The C3 position typically points towards the interior of the ATP-binding pocket and is a prime location for installing substituents that can form additional interactions and define the inhibitor's selectivity profile.
-
Aromatic Substitutions: In the development of PI3K inhibitors, it was discovered that moving an aromatic substituent from the C2 to the C3 position resulted in an 18-fold increase in potency. [9]This suggests the C3 position offers a more favorable vector for accessing a key hydrophobic sub-pocket.
-
Carboxamides and Methylene Bridges: The C3 position is frequently functionalized with carboxamide linkers or methylene bridges connecting to other cyclic moieties.
-
For ACC1 inhibitors, the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold was identified as a potent and promising starting point. [8] * In the pursuit of Cdc7 kinase inhibitors, a (Z)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene) moiety was attached to various heterocycles, leading to a potent inhibitor with an IC₅₀ of 7 nM. [4][5]
-
The C5 and C6 Positions: Interfacing with the Solvent Front
Substituents at the C5 and C6 positions often extend towards the solvent-exposed region of the active site. These positions are critical for fine-tuning solubility and introducing interactions with residues outside the immediate hinge region.
-
Ether Linkages: For CDK8 inhibitors, an ether linkage at the C5 position connecting to a meta-tolylurea moiety proved to be highly effective, yielding a compound with an IC₅₀ of 51.3 nM against the kinase. [10]* Amine Linkages: As seen in the synthesis section, the C6 position is often functionalized via Buchwald-Hartwig coupling to install various aryl amines. [6]These groups can form additional hydrogen bonds or occupy hydrophobic pockets to enhance overall activity.
SAR Summary Table
| Target Kinase | Position | Modification Type | Effect on Activity | Reference |
| FGFR4 | N1 | Methylation of N1-H | 37-fold decrease in potency | [6] |
| ACC1 | N1 | Isopropyl substitution | Improved bioavailability | [8] |
| PI3K | C3 | Phenyl group | ~18-fold increase in potency vs. C2 analog | [9] |
| Cdc7 | C3 | Methylene-thiazol-4(5H)-one | High potency (IC₅₀ = 7 nM) | [4][5] |
| CDK8 | C5 | Oxy-phenylurea | High potency (IC₅₀ = 51.3 nM) | [10] |
| FGFR1/2/3 | C5 | Trifluoromethyl | Serves as a key H-bond acceptor point | [2][3] |
Case Study: Targeting the Aurora Kinase Family
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential regulators of mitosis. [11]Their overexpression is linked to numerous cancers, making them attractive therapeutic targets. [12]While many scaffolds have been explored, the 1H-pyrrolo[3,2-b]pyridine core is an excellent candidate for developing novel Aurora kinase inhibitors.
Figure 4: Simplified role of Aurora kinases in mitosis and the effect of their inhibition.
A rational design approach for a 1H-pyrrolo[3,2-b]pyridine-based Aurora kinase inhibitor would involve:
-
Hinge Binding: Maintaining the unsubstituted N1-H and the pyridine N7 for dual hydrogen bonding to the kinase hinge.
-
Selectivity: Exploring substitutions at the C3 position with flexible linkers attached to polar head groups to differentiate between the subtly different active sites of Aurora A and Aurora B.
-
Solubility and PK: Introducing small, polar groups at the C5 or C6 position, such as a morpholine or piperazine, to enhance aqueous solubility and improve pharmacokinetic properties.
Biological Evaluation Protocols
Validating the SAR requires robust and reproducible biological assays.
Protocol 2: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol outlines a generic method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.
-
Prepare a reaction buffer appropriate for the kinase of interest (e.g., containing Tris-HCl, MgCl₂, DTT).
-
In a 96-well or 384-well plate, add the kinase enzyme to the buffer.
-
Add the test compound (analog) from a serially diluted stock solution (e.g., 10 concentrations ranging from 10 µM to 0.1 nM). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate peptide and ATP (often radiolabeled ³²P-ATP or ³³P-ATP).
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding phosphoric acid).
-
Capture the phosphorylated substrate on a filter membrane.
-
Wash the membrane to remove unincorporated ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Protocol 3: Cell-Based Anti-Proliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound. [11]
-
Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 1H-pyrrolo[3,2-b]pyridine analog for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized detergent).
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Conclusion and Future Perspectives
The 1H-pyrrolo[3,2-b]pyridine scaffold has proven to be an exceptionally fruitful starting point for the development of targeted therapies, particularly kinase inhibitors. The structure-activity relationships are well-defined, with the N1 position serving as a critical anchor, the C3 position driving potency and selectivity, and the C5/C6 positions modulating physicochemical properties.
Future efforts will likely focus on developing analogs with even greater isoform selectivity to minimize off-target effects and improve safety profiles. The exploration of novel substitution patterns and the application of this scaffold to other target classes beyond kinases remain exciting avenues for discovery. As our understanding of cellular signaling pathways deepens, the rational design of next-generation 1H-pyrrolo[3,2-b]pyridine analogs will continue to yield potent and effective therapeutic agents.
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An In-Depth Technical Guide on the In Vitro Antiproliferative Activity of Pyrrolo[3,2-b]pyridine Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and scientific rationale for evaluating the in vitro antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives. This class of heterocyclic compounds has emerged as a significant scaffold in medicinal chemistry, demonstrating promising potential in the development of novel anticancer therapeutics.
Introduction: The Pyrrolo[3,2-b]pyridine Scaffold in Oncology
The pyrrolo[3,2-b]pyridine core, an isomer of azaindole, is considered a "privileged structure" in drug discovery. Its unique electronic properties and rigid bicyclic framework allow it to interact with a variety of biological targets with high affinity and specificity. In the realm of oncology, derivatives of this scaffold have been investigated for their potent antiproliferative effects against a range of cancer cell lines, including melanoma, colorectal, and breast cancers.[1][2][3] Their mechanism of action is often multifaceted, involving the inhibition of key enzymes and proteins that are critical for cancer cell survival and proliferation.
Unraveling the Mechanisms of Antiproliferative Action
The anticancer effects of pyrrolo[3,2-b]pyridine derivatives are attributed to their ability to modulate various cellular processes. Understanding these mechanisms is crucial for rational drug design and the identification of predictive biomarkers for patient stratification.
Kinase Inhibition: A Primary Mode of Action
A predominant mechanism through which pyrrolo[3,2-b]pyridine derivatives exert their antiproliferative effects is through the inhibition of protein kinases.[4] These enzymes play a pivotal role in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.
-
Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is a critical regulator of immune responses and cell growth.[5] Aberrant JAK signaling is implicated in various malignancies. Certain pyrrolo[3,2-b]pyridine derivatives have been designed to target the ATP-binding site of JAKs, thereby blocking downstream signaling.[4][5]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle.[6] The discovery of pyrrolo[2,3-b]pyridine derivatives as potent CDK8 inhibitors highlights the potential of this scaffold in targeting cell cycle progression in cancer cells.[6][7] Inhibition of CDK8 can lead to cell cycle arrest and a reduction in tumor growth.[6]
-
FMS Kinase Inhibition: FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is involved in the proliferation and survival of monocytes and macrophages.[8] Its overexpression is associated with several cancers. Pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against FMS kinase, suggesting their potential in targeting the tumor microenvironment.[8]
Caption: A typical experimental workflow for evaluating the antiproliferative activity of novel compounds.
Structure-Activity Relationship (SAR) Insights
The antiproliferative potency of pyrrolo[3,2-b]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. [9][10]A systematic analysis of SAR provides valuable guidance for the design of more potent and selective analogues.
| R¹ Substituent | R² Substituent | R³ Substituent | Observed Antiproliferative Activity | Reference |
| Arylurea | Phenyl | H | Moderate to high activity against melanoma | [1] |
| Arylamide | Substituted Phenyl | H | Potent activity, with some derivatives showing nanomolar IC₅₀ values | [3] |
| H | 3,4,5-trimethoxyphenyl | Various aryl groups | Excellent activity as tubulin polymerization inhibitors | [11] |
| Phenyl | H | Benzylamide | Potent activity against A375 melanoma cells | [1] |
This table is a generalized representation based on published findings. Specific activities are highly dependent on the full chemical structure and the cancer cell line tested.
Conclusion and Future Directions
Pyrrolo[3,2-b]pyridine derivatives represent a promising class of compounds with significant potential for the development of novel anticancer agents. Their ability to target multiple key pathways in cancer cell proliferation and survival makes them attractive candidates for further investigation. The in vitro assays detailed in this guide provide a robust framework for the initial screening and mechanistic characterization of these compounds.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring their efficacy in in vivo models, and identifying predictive biomarkers to guide their clinical development. The continued exploration of the chemical space around the pyrrolo[3,2-b]pyridine scaffold is likely to yield new and improved anticancer therapeutics.
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Li, Y., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(19), 13034-13051. [Link]
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International Journal of Molecular Sciences. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
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Li, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(19), 13034-13051. [Link]
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El-Gamal, M. I., et al. (2013). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. European Journal of Medicinal Chemistry, 65, 484-494. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
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Quezada-Serrano, L. G., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
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Bentham Science Publishers. Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. [Link]
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Introduction: The Strategic Importance of Pyrrolopyridine Scaffolds in Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of Pyrrolopyridine Isomers
Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds comprising a fused pyrrole and pyridine ring.[1][2] This scaffold is of immense interest in medicinal chemistry, primarily because it acts as a bioisostere of purine and indole, enabling it to interact with a wide array of biological targets.[3][4] Derivatives of pyrrolopyridines have been successfully developed as potent kinase inhibitors, antiviral agents, and therapeutics for various diseases, including cancer and neurodegenerative disorders.[5][6][7] The market-approved drug Vemurafenib, a BRAF kinase inhibitor used in melanoma treatment, features a pyrrolo[2,3-b]pyridine core, underscoring the scaffold's therapeutic potential.[3]
The biological activity of a drug candidate is inextricably linked to its physicochemical properties. Parameters such as acidity (pKa), lipophilicity (LogP), aqueous solubility, and solid-state characteristics dictate the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[8][9] For the six structural isomers of pyrrolopyridine, the seemingly subtle shift in the position of the pyridine nitrogen atom dramatically alters these properties, presenting both challenges and opportunities for drug design.
This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the core physicochemical properties of pyrrolopyridine isomers. It moves beyond a simple data summary to explain the causal relationships between isomeric structure and function, offering field-proven insights into experimental design and data interpretation.
The Isomeric Landscape of Pyrrolopyridines
Pyrrolopyridines exist in six distinct isomeric forms, defined by the fusion position of the pyrrole ring relative to the pyridine ring.[1] Each isomer presents a unique electronic and steric profile, which in turn governs its interactions with biological targets and its behavior in physiological environments.
Caption: A typical experimental workflow for API physicochemical characterization.
Aqueous Solubility: The Prerequisite for Absorption
Aqueous solubility is a fundamental property that determines the maximum concentration of a drug that can be achieved in solution, directly impacting its dissolution rate and bioavailability. [10]Poor solubility is a leading cause of failure in drug development. [9] Expertise & Causality: The solubility of pyrrolopyridine isomers is a complex interplay of their lipophilicity, pKa, and solid-state properties (crystal lattice energy). A highly stable crystal structure can lead to poor solubility even if the molecule has favorable LogP and pKa values. [11]The pH of the medium is also critical; for basic pyrrolopyridines, solubility will be significantly higher in the acidic environment of the stomach (where the molecule is protonated and forms a more soluble salt) compared to the neutral pH of the intestine. [10] Data Summary: Factors Influencing Pyrrolopyridine Solubility
| Property | Influence on Solubility | Rationale |
| High LogP | Decreases | Higher affinity for non-polar environments over water. |
| Ionization (pH vs. pKa) | Increases | Ionized species are more polar and interact more favorably with water. |
| High Crystal Lattice Energy | Decreases | More energy is required to break the crystal lattice and solvate the molecule. [11] |
| Hydrogen Bonding Capacity | Increases | Formation of hydrogen bonds with water molecules enhances solvation. |
Note: Specific solubility values (in µg/mL or µM) are highly derivative-specific and must be determined experimentally.
Experimental Protocol: Kinetic Solubility Assay using Nephelometry
This high-throughput assay is ideal for early discovery to flag compounds with potential solubility issues.
Objective: To measure the kinetic solubility of a compound from a DMSO stock solution.
Materials:
-
Test compounds in DMSO (e.g., 10 mM stock)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Plate-based nephelometer or turbidity reader
-
96-well microplates
Methodology:
-
Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.
-
Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the buffer to create a dilution series (e.g., final concentrations from 200 µM down to 1 µM, with a constant final DMSO percentage of 1-2%).
-
Incubation: Shake the plate for a set period (e.g., 2-24 hours) at a controlled temperature (e.g., 25 °C) to allow precipitation to equilibrate.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: Plot the measured turbidity against the compound concentration. The concentration at which a sharp increase in turbidity is observed is reported as the kinetic solubility. This point indicates the transition from a true solution to a suspension.
Crystal Structure and Solid-State Properties
The arrangement of molecules in the solid state (crystal lattice) dictates properties like melting point, stability, dissolution rate, and manufacturability. [11]Different crystal forms of the same compound are known as polymorphs, and they can have different physicochemical properties.
Expertise & Causality: The ability of pyrrolopyridine isomers to form specific intermolecular interactions, such as the N-H···N hydrogen bonds common in azaindoles, is a key driver of their crystal packing. [12]For example, 7-azaindole is well-known for forming stable, planar dimers through two N-H···N hydrogen bonds. [12]This strong, specific interaction can lead to a high crystal lattice energy, which in turn can affect solubility and dissolution. The presence of different substituents can either disrupt or reinforce these interactions, leading to different crystal forms.
Key Solid-State Characterization Techniques:
-
Powder X-Ray Diffraction (PXRD): Used to identify the specific crystal form (polymorph) and assess crystallinity.
-
Differential Scanning Calorimetry (DSC): Measures the melting point and detects phase transitions, providing information on the stability of the crystal form.
-
Thermogravimetric Analysis (TGA): Determines the presence of solvates or hydrates by measuring weight loss upon heating.
-
Single Crystal X-Ray Diffraction: Provides the definitive atomic-level structure of a crystal, revealing the precise molecular conformation and intermolecular interactions.
Caption: Interplay between structure, properties, and ADME outcomes.
Conclusion
The six isomers of pyrrolopyridine represent a rich and versatile platform for drug discovery. However, a nuanced understanding of their distinct physicochemical properties is paramount for success. The position of the pyridine nitrogen atom is not a trivial structural change; it is a fundamental determinant of pKa, lipophilicity, solubility, and solid-state behavior. By systematically characterizing these properties using robust experimental protocols, drug development scientists can make informed decisions, rationally design molecules with improved ADME profiles, and ultimately accelerate the journey from a promising scaffold to a life-changing therapeutic.
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Voloshchuk, V.V., & Ivonin, S.P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1).
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(2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate.
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(2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
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(2012). Showing metabocard for 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine (HMDB0033961). Human Metabolome Database.
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Gottschalk, C., et al. (2021). Characterization of Lipophilicity and Blood Partitioning of Pyrrolizidine Alkaloids and Their N-Oxides In Vitro and In Silico for Toxicokinetic Modeling. Toxins, 13(1), 58.
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Grzeszczuk, A., et al. (2016). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E, 72(Pt 12), 1789-1792.
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Gottschalk, C., et al. (2021). Characterization of Lipophilicity and Blood Partitioning of Pyrrolizidine Alkaloids and Their N-Oxides In Vitro and In Silico for Toxicokinetic Modeling. Toxins, 13(1), 58.
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Lee, J., et al. (2016). The discovery of 2,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 2 (JAK2) inhibitors versus JAK1 and JAK3. Bioorganic & Medicinal Chemistry Letters, 26(21), 5232-5236.
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The Diverse Biological Landscape of Pyrrolo[3,4-c]pyridine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Pyrrolo[3,4-c]pyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The pyrrolo[3,4-c]pyridine core, a bicyclic heteroaromatic system, represents a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. This guide provides an in-depth exploration of the multifaceted biological activities exhibited by derivatives of this versatile nucleus, offering insights for researchers, scientists, and professionals engaged in drug development. Pyrrolo[3,4-c]pyridine is one of six structural isomers of the pyrrolopyridine system, where a pyrrole ring is fused to a pyridine ring.[1][2] Its unique electronic and structural features have made it a focal point for the synthesis of novel therapeutic agents. The broad spectrum of pharmacological properties associated with pyrrolo[3,4-c]pyridine derivatives underscores their potential in treating a range of human diseases, from cancer and viral infections to neurological and metabolic disorders.[1][2][3]
This document will delve into the key biological activities of pyrrolo[3,4-c]pyridine derivatives, elucidating their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to evaluate their therapeutic potential.
Anticancer Activity: A Prominent Therapeutic Avenue
The quest for novel anticancer agents has led to the extensive investigation of pyrrolo[3,4-c]pyridine derivatives, revealing their potent cytotoxic effects against various cancer cell lines.
Mechanism of Action: Targeting Key Cellular Processes
The anticancer activity of pyrrolo[3,4-c]pyridine derivatives is often attributed to their ability to interfere with fundamental cellular processes essential for cancer cell proliferation and survival. A primary mechanism involves the inhibition of protein kinases, enzymes that play a crucial role in signal transduction pathways regulating cell growth, differentiation, and apoptosis.[4] The pyrrolopyridine scaffold can mimic the purine ring of ATP, enabling these compounds to act as competitive inhibitors at the ATP-binding site of kinases.[4]
Another significant mechanism is the inhibition of tubulin polymerization. Certain pyrrolo[3,2-c]pyridine derivatives, a closely related isomer, have been shown to act as colchicine-binding site inhibitors, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6] This mode of action highlights the potential for pyrrolo[3,4-c]pyridine analogs to be developed as potent antimitotic agents.
Furthermore, some derivatives have demonstrated the ability to inhibit Nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway, which is crucial for cancer cell metabolism and survival.[1]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of pyrrolo[3,4-c]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core.
| General Structure | Substituent (R) | Observed Activity | Reference |
| 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione | N-alkyl groups | Mannich bases with IC50 values in the range of 19–29 µg/mL were the most active. | [1] |
| 1H-pyrrolo[3,2-c]pyridine | Diarylureas and diarylamides | Demonstrated superior potencies against A375P human melanoma cell line compared to Sorafenib. | [7] |
| 1H-pyrrolo[3,2-c]pyridine | Indolyl moiety at the B-ring and a 3,4,5-trimethoxyphenyl moiety as the A-ring | Potent activities against HeLa, SGC-7901, and MCF-7 cell lines with IC50 values ranging from 0.12 to 0.21 µM. | [5][6] |
Experimental Protocol: In Vitro Anticancer Activity Assessment
A standard protocol to evaluate the in vitro anticancer activity of novel pyrrolo[3,4-c]pyridine derivatives involves the following steps:
-
Cell Line Selection: A panel of human cancer cell lines representing different tumor types (e.g., HeLa for cervical cancer, SGC-7901 for gastric cancer, and MCF-7 for breast cancer) is chosen.[5]
-
Cell Culture: The selected cell lines are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to prepare stock solutions.
-
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Signaling Pathway Visualization
Caption: Inhibition of kinase signaling and tubulin polymerization by pyrrolo[3,4-c]pyridine derivatives.
Antiviral Activity: Combating Viral Infections
Pyrrolo[3,4-c]pyridine derivatives have emerged as promising candidates for the development of novel antiviral agents, with demonstrated activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and influenza viruses.[1]
Anti-HIV Activity
Certain 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates have shown moderate activity in inhibiting HIV-1 replication.[1] The mechanism of action is believed to involve the inhibition of HIV-1 integrase, an essential enzyme for the integration of the viral DNA into the host genome.[1] The pyrrolo[3,4-c]pyridine-1,3,6-trione scaffold is considered a valuable starting point for designing compounds that are less susceptible to resistance-conferring mutations in HIV-1 integrase.[1]
Anti-Influenza Activity
Derivatives of the related pyrrolo[3,2-c]pyridine scaffold have been identified as a new class of entry inhibitors against influenza viruses.[8] These compounds were found to block the early stages of viral infection, specifically interfering with the post-fusion process, which includes viral uncoating and the nuclear import of viral ribonucleoprotein complexes.[8]
Experimental Workflow: High-Throughput Screening for Antiviral Activity
A high-throughput screening (HTS) assay, such as the PR8GFP assay, can be employed to identify novel antiviral compounds.[8]
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Methodological & Application
Synthesis of 3-Nitro-1H-pyrrolo[3,2-b]pyridine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 3-Nitro-1H-pyrrolo[3,2-b]pyridine, a valuable building block in medicinal chemistry and drug discovery. Also known as 3-nitro-4-azaindole, this heterocyclic compound possesses a unique electronic profile making it a key intermediate for the development of novel therapeutic agents. This guide details a robust, step-by-step protocol for the regioselective nitration of the starting material, 1H-pyrrolo[3,2-b]pyridine (4-azaindole). We delve into the mechanistic rationale behind the chosen synthetic strategy, provide essential data for characterization, and outline the necessary safety precautions.
Introduction
The pyrrolopyridine scaffold is a prominent feature in a multitude of biologically active molecules. The fusion of a pyrrole ring to a pyridine ring system results in a class of compounds known as azaindoles, which exhibit a wide range of pharmacological activities. Specifically, the introduction of a nitro group at the C3 position of the 1H-pyrrolo[3,2-b]pyridine core significantly modulates its electronic properties, rendering it a versatile precursor for further functionalization in the synthesis of complex molecular architectures.
The synthesis of this compound is achieved through the electrophilic nitration of 1H-pyrrolo[3,2-b]pyridine. The pyrrole ring is inherently electron-rich and susceptible to electrophilic attack. The challenge lies in achieving regioselectivity, as the pyridine nitrogen deactivates the fused pyridine ring towards electrophilic substitution. The C3 position of the pyrrole moiety is the most nucleophilic and, therefore, the most likely site of nitration under controlled conditions.
Synthetic Workflow
The synthesis of this compound is a single-step process starting from commercially available 1H-pyrrolo[3,2-b]pyridine. The workflow involves the careful nitration of the substrate using a mixed acid system, followed by a controlled work-up and purification.
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
This protocol is based on established procedures for the nitration of related azaindole systems and general principles of electrophilic aromatic substitution on electron-rich heterocycles.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1H-pyrrolo[3,2-b]pyridine | ≥98% | Commercially Available | Starting material. |
| Sulfuric Acid (H₂SO₄) | 95-98% | ACS Reagent Grade | Dehydrating and protonating agent. |
| Nitric Acid (HNO₃) | 70% | ACS Reagent Grade | Nitrating agent. |
| Deionized Water | For work-up. | ||
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | For neutralization. | |
| Ethyl Acetate | ACS Reagent Grade | For extraction. | |
| Brine | Saturated Aqueous Solution | For washing. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying. | ||
| Ice | For temperature control. |
Instrumentation
-
Magnetic stirrer with stirring bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Procedure
-
Reaction Setup:
-
In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1H-pyrrolo[3,2-b]pyridine (1.18 g, 10 mmol).
-
Cool the flask in an ice bath to 0-5 °C.
-
-
Addition of Sulfuric Acid:
-
Slowly add concentrated sulfuric acid (20 mL) to the flask with vigorous stirring, ensuring the temperature is maintained below 10 °C. The starting material should fully dissolve.
-
-
Preparation of Nitrating Mixture:
-
In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (0.76 mL, 12 mmol) to concentrated sulfuric acid (5 mL) at 0 °C.
-
-
Nitration Reaction:
-
Add the pre-cooled nitrating mixture dropwise to the solution of 1H-pyrrolo[3,2-b]pyridine in sulfuric acid over a period of 30 minutes.
-
Maintain the reaction temperature between 0 and 5 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Reaction Quenching and Work-up:
-
Carefully pour the reaction mixture onto crushed ice (100 g) in a beaker with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate may form.
-
-
Extraction:
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization Data
| Property | Value |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol |
| Appearance | Yellow to orange solid |
| CAS Number | 23612-33-1[1] |
Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be acquired to confirm the structure and purity of the synthesized compound. This data should be compared with literature values if available.
Mechanistic Insights
The nitration of 1H-pyrrolo[3,2-b]pyridine is a classic electrophilic aromatic substitution reaction. The key steps are illustrated below.
Caption: Mechanism of nitration of 1H-pyrrolo[3,2-b]pyridine.
The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. The electron-rich pyrrole ring of 1H-pyrrolo[3,2-b]pyridine then acts as a nucleophile, attacking the nitronium ion. This attack preferentially occurs at the C3 position due to the higher electron density at this position compared to the C2 position, and to avoid disruption of the pyridine aromaticity. The resulting intermediate, a resonance-stabilized carbocation (sigma complex), then loses a proton to regenerate the aromatic system, yielding the final product, this compound.
Safety and Handling
-
Concentrated acids (H₂SO₄ and HNO₃) are highly corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.
-
Always add acid to water, never the other way around, during the work-up procedure.
-
Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined protocol and adhering to the safety precautions, researchers can reliably prepare this important heterocyclic building block for use in various research and development applications, particularly in the field of medicinal chemistry. The provided mechanistic insights offer a deeper understanding of the reaction, aiding in potential troubleshooting and optimization.
References
- Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.
- Verbiscar, A. J. (1969).
- Bhat, P. V., Dere, R. T., Ravikumar, S., Hindupur, R. M., & Pati, H. N. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(9), 1282–1285.
- Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Vakulenko, A. V., Akhmedov, N. G., Murugan, R., & Abboud, K. A. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538–541.
- Wang, X., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 265, 116075.
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Application Notes and Protocols: A High-Efficiency, One-Pot, Three-Component Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core, an isostere of purine, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to adenine, a fundamental component of DNA and ATP, allows it to interact with a wide array of biological targets, particularly protein kinases.[3] This has led to the development of numerous potent therapeutic agents for a variety of diseases. Compounds bearing this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer,[4][5][6] anti-inflammatory,[1][2] antiviral,[2][4] and antibacterial properties.[2][4] For instance, Pemetrexed is an antifolate drug used in the treatment of non-small-cell lung cancer, and various derivatives are under investigation as inhibitors of kinases crucial in cancer progression, such as EGFR and RET kinases.[4][7][8] The urgent need for novel therapeutics has driven the development of efficient and sustainable synthetic methodologies to access diverse libraries of these valuable compounds.
Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, offering significant advantages over traditional multi-step approaches. By combining three or more reactants in a single vessel, MCRs provide a highly atom-economical and convergent route to complex molecules, reducing reaction time, energy consumption, and waste generation.[9][10] This guide details a robust and field-proven one-pot, three-component protocol for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives.
Experimental Workflow Overview
The described protocol outlines a streamlined, one-pot synthesis of pyrrolo[2,3-d]pyrimidine derivatives from three readily available components: an arylglyoxal, 6-amino-1,3-dimethyluracil, and a barbituric acid derivative. The reaction is efficiently catalyzed by tetra-n-butylammonium bromide (TBAB) in ethanol, a green solvent, under mild heating.[9][11]
Caption: Overall workflow for the one-pot synthesis of pyrrolo[2,3-d]pyrimidines.
Detailed Experimental Protocol
This protocol is based on a well-established procedure for the synthesis of 5-Aroyl-7-(1,3-dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)-1,3-dimethyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-diones.[9][12]
Materials and Reagents:
-
Arylglyoxal (e.g., Phenylglyoxal monohydrate) (1.0 mmol)
-
6-Amino-1,3-dimethyluracil (1.0 mmol, 155.15 g/mol )
-
Barbituric acid or N,N-dimethylbarbituric acid (1.0 mmol)
-
Tetra-n-butylammonium bromide (TBAB) (5 mol%, 0.05 mmol, 16.12 mg)
-
Ethanol (5 mL)
-
Deionized Water
-
Diethyl Ether
Instrumentation:
-
Round-bottom flask (25 mL)
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine the arylglyoxal (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), the barbituric acid derivative (1.0 mmol), and tetra-n-butylammonium bromide (TBAB) (5 mol%).
-
Solvent Addition: Add 5 mL of ethanol to the flask.
-
Reaction Conditions: Place the flask in a preheated oil bath at 50 °C and stir the mixture vigorously. The reaction is typically complete within 60-80 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate will form.
-
Purification: Filter the solid product using a Buchner funnel. Wash the precipitate sequentially with cold water, a small amount of ethanol, and finally diethyl ether to remove any unreacted starting materials and catalyst.
-
Drying: Dry the resulting solid product. The synthesized pyrrolo[2,3-d]pyrimidine derivatives are often obtained in high purity without the need for further chromatographic purification.[9]
-
Characterization: Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure and purity.
Data Presentation: Substrate Scope and Yields
The efficiency of this one-pot synthesis is demonstrated by its applicability to a range of arylglyoxals and barbituric acid derivatives, consistently producing high yields.[9][11]
| Entry | Arylglyoxal (Ar) | Barbituric Acid Derivative | Time (min) | Yield (%) |
| 1 | Phenyl | Barbituric acid | 65 | 90 |
| 2 | 4-Methylphenyl | Barbituric acid | 60 | 95 |
| 3 | 4-Chlorophenyl | Barbituric acid | 70 | 88 |
| 4 | 4-Bromophenyl | Barbituric acid | 70 | 85 |
| 5 | Phenyl | N,N-Dimethylbarbituric acid | 75 | 82 |
| 6 | 4-Methylphenyl | N,N-Dimethylbarbituric acid | 70 | 87 |
| 7 | 4-Chlorophenyl | Thiobarbituric acid | 80 | 73 |
| 8 | 4-Bromophenyl | Thiobarbituric acid | 80 | 75 |
Table adapted from data presented by Khalafy et al. (2018).[9]
Mechanism and Scientific Rationale
The success of this one-pot synthesis lies in a cascade of reactions where the product of one step becomes the substrate for the next, all occurring in the same reaction vessel. The proposed mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration.[9]
Catalyst Rationale: Tetra-n-butylammonium bromide (TBAB) acts as a phase-transfer catalyst and a mild Lewis acid. Its role is to activate the substrates and facilitate the key bond-forming steps, leading to high yields under mild conditions.[9] Other catalysts can be used, but TBAB often provides the best balance of efficiency, cost, and environmental friendliness.[11]
Caption: Proposed mechanism for the three-component synthesis.
Characterization and Data Analysis
Confirmation of the synthesized pyrrolo[2,3-d]pyrimidine structures is achieved through standard spectroscopic techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for characteristic absorption bands for the different carbonyl groups (C=O) typically appearing in the range of 1549-1703 cm⁻¹.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A characteristic singlet for the NH proton of the pyrrole ring is expected to appear downfield, around 11.79-12.29 ppm. The CH proton of the barbituric acid ring typically appears as a singlet between 4.55-5.32 ppm.[9]
-
¹³C NMR: Signals corresponding to the multiple carbonyl carbons can be observed in the range of 151.1-174.2 ppm.[11]
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the final product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst.2. Impure starting materials.3. Incorrect reaction temperature. | 1. Use fresh TBAB.2. Check the purity of arylglyoxal and other reactants.3. Ensure the reaction temperature is maintained at 50 °C.[9] |
| Incomplete Reaction | 1. Insufficient reaction time.2. Poor stirring. | 1. Extend the reaction time and monitor via TLC.2. Ensure vigorous magnetic stirring to maintain a homogeneous mixture. |
| Product is Oily/Difficult to Filter | Presence of impurities or unreacted starting materials. | Try triturating the crude product with a different solvent system (e.g., cold ethanol/water mixture) to induce crystallization. |
| Unexpected Side Products | 1. Reaction temperature too high.2. Presence of water in reactants (for some substrates). | 1. Strictly control the temperature at 50 °C.2. Ensure starting materials are dry, especially the arylglyoxal if not used as a hydrate. |
Conclusion
This application note provides a comprehensive and reliable protocol for the one-pot, three-component synthesis of medicinally important pyrrolo[2,3-d]pyrimidine derivatives. The methodology is characterized by its operational simplicity, use of an environmentally benign solvent, mild reaction conditions, short reaction times, and high yields.[12] This makes it an attractive and highly efficient strategy for academic and industrial researchers aiming to generate libraries of these heterocyclic compounds for drug discovery and development programs.
References
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Khalafy, J., Gholizadeh, V., & Prager, R. H. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(2). Available at: [Link]
-
ResearchGate. (2018). (PDF) One-pot three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available at: [Link]
-
Wang, L., Zhou, Y., & Fu, W. (2022). The Application of Pyrrolo[2,3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Molecules, 27(15), 4976. Available at: [Link]
-
Scielo. (2018). One-pot, three-component synthesis of pyrrolo[2,3-d]pyrimidine derivatives. Available at: [Link]
-
ResearchGate. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available at: [Link]
-
Semantic Scholar. (2022). New One-Pot Pathway for the Synthesis of 2H–Pyrrolo[2,3- d]Pyrimidine-2,4-(3H)-Diones and 1H-Benzo[f]Indole-4,9-Dione Derivatives Substituted 3-Hydroxy-1,4-Naphthoquinonyl. Available at: [Link]
-
Li, J., et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Chemistry Central Journal. Available at: [Link]
-
ResearchGate. (2022). The Application of Pyrrolo[2,3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Available at: [Link]
-
PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Available at: [Link]
-
MDPI. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available at: [Link]
-
ResearchGate. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Available at: [Link]
-
ResearchGate. (2018). (PDF) Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Available at: [Link]
-
Taylor & Francis Online. (2018). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Available at: [Link]
-
PubMed. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Available at: [Link]
-
PubMed Central. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available at: [Link]
-
Taylor & Francis Online. (2021). Discovery of novel pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents: virtual screening and molecular dynamic studies. Available at: [Link]
-
PubMed. (2023). Identification of novel Pyrrolo[2,3-d]Pyrimidine-based KRAS G12C inhibitors with anticancer effects. Available at: [Link]
-
PubMed. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Available at: [Link]
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Application Notes and Protocols for the Investigation of 3-Nitro-1H-pyrrolo[3,2-b]pyridine as a Potential Kinase Inhibitor
Senior Application Scientist Note: As of the date of this publication, specific data on 3-Nitro-1H-pyrrolo[3,2-b]pyridine as a kinase inhibitor is not extensively available in the public domain. The 1H-pyrrolo[3,2-b]pyridine scaffold is, however, recognized as a "privileged" structure in medicinal chemistry, with various derivatives showing significant biological activity, including kinase inhibition.[1][2][3][4] This document, therefore, serves as a comprehensive investigational guide for researchers and drug development professionals. It provides a strategic framework and detailed protocols to systematically evaluate the potential of this compound as a novel kinase inhibitor.
Introduction: The Rationale for Investigation
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[5][6] The development of small molecule kinase inhibitors has thus become a cornerstone of modern targeted therapy. The pyrrolopyridine core, an analog of the purine structure in ATP, is a common feature in many potent kinase inhibitors, enhancing their potential to bind to the ATP-binding site of kinases.[7]
Derivatives of various pyrrolopyridine isomers have been successfully developed as inhibitors for a range of kinases, including Fibroblast Growth Factor Receptor (FGFR), FMS kinase, and Cyclin-Dependent Kinase 8 (CDK8).[2][8][9] This precedent suggests that the this compound scaffold represents a promising, yet unexplored, starting point for the discovery of novel kinase inhibitors.
This guide outlines a systematic approach to:
-
Identify potential kinase targets for this compound.
-
Quantify its inhibitory potency and selectivity through robust in vitro assays.
-
Validate its cellular activity and mechanism of action in relevant biological systems.
Preliminary Assessment: Identifying Potential Kinase Targets
A logical first step in evaluating a novel compound is to narrow down the vast landscape of the human kinome to a manageable number of high-probability targets. This can be achieved through a combination of computational and high-throughput screening approaches.
In Silico Screening (Optional but Recommended)
Computational docking studies can be employed to predict the binding affinity of this compound against a virtual library of kinase crystal structures. This can help prioritize kinases for experimental testing and provide initial hypotheses about the binding mode.
Broad Kinase Panel Screening
The most direct method to identify potential targets is to screen the compound against a large, commercially available kinase panel at a fixed concentration (e.g., 1-10 µM). The results of such a screen will provide a percentage of inhibition for each kinase, highlighting potential "hits" for further investigation.
In Vitro Characterization: Quantifying Inhibitory Activity
Once initial hits are identified, the next critical step is to determine the potency (IC50) and mechanism of inhibition.
General In Vitro Kinase Assay Protocol (Luminescence-Based)
This protocol is a general guideline and should be optimized for each specific kinase-substrate pair. It is based on the principle of quantifying the amount of ATP remaining after the kinase reaction, where a lower ATP level corresponds to higher kinase activity.[10]
Materials:
-
Recombinant Kinase of Interest
-
Specific Substrate (Peptide or Protein)
-
This compound (dissolved in 100% DMSO)
-
Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP (at a concentration close to the Km for the specific kinase)
-
Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates[10]
-
Multimode plate reader capable of measuring luminescence
Workflow Diagram:
Caption: Workflow for the in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO. A typical starting concentration might be 1 mM.
-
Assay Plate Setup: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibition control (0% inhibition) and wells without kinase as a background control (100% inhibition).
-
Kinase Reaction: a. Prepare a master mix of the recombinant kinase and its specific substrate in the kinase assay buffer. b. Add 10 µL of the kinase/substrate mix to each well. c. Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to interact with the kinase. d. Prepare the ATP solution in the assay buffer at 2X the final desired concentration. e. Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.[11][12] f. Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.
-
Signal Detection: a. Equilibrate the plate and the luminescent detection reagent to room temperature. b. Add 20 µL of the detection reagent to each well to stop the kinase reaction and generate the luminescent signal. c. Incubate at room temperature for 10 minutes to stabilize the signal. d. Measure the luminescence using a plate reader.
-
Data Analysis: a. Subtract the background luminescence from all wells. b. Normalize the data to the no-inhibition (DMSO) control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical IC50 Data Table
The following table illustrates how the results of such an investigation could be presented, comparing the potency of this compound against several hypothetical kinases.
| Kinase Target | IC50 (nM) |
| Kinase A | 50 |
| Kinase B | 850 |
| Kinase C | >10,000 |
| Kinase D | 250 |
Cell-Based Characterization: Assessing Cellular Efficacy
Demonstrating that a compound can inhibit a kinase in a test tube is the first step. The next is to confirm that it can engage its target in a complex cellular environment and elicit a biological response.
Cellular Target Engagement and Pathway Modulation Protocol (Western Blot)
This protocol aims to determine if the compound inhibits the target kinase inside the cell by measuring the phosphorylation status of a known downstream substrate.
Materials:
-
Cancer cell line known to be dependent on the target kinase.
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (total substrate, phospho-substrate, and a loading control like GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein electrophoresis and blotting equipment.
Workflow Diagram:
Caption: Workflow for Western blot analysis of target modulation.
Step-by-Step Protocol:
-
Cell Culture and Treatment: a. Seed the chosen cell line in 6-well plates and allow them to adhere overnight. b. Treat the cells with a dose-response of this compound for a specified duration (e.g., 2, 6, or 24 hours). Include a DMSO-treated control.
-
Protein Extraction: a. Wash the cells with ice-cold PBS. b. Add lysis buffer to each well, scrape the cells, and collect the lysate. c. Centrifuge to pellet cell debris and collect the supernatant.
-
Western Blotting: a. Determine the protein concentration of each lysate using a BCA or Bradford assay. b. Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. c. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[11] d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C. f. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Visualize the protein bands using a chemiluminescent substrate and an imaging system. h. Strip the membrane and re-probe for the total substrate and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the reduction in substrate phosphorylation relative to the total substrate and loading control.
Cell Proliferation Assay
This assay determines the effect of the compound on the growth and viability of cancer cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement: Add a viability reagent (e.g., MTT, CellTiter-Glo®) and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viability relative to DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial characterization of this compound as a potential kinase inhibitor. Positive results from these assays—namely, potent and selective inhibition of a cancer-relevant kinase, confirmation of on-target activity in cells, and inhibition of cancer cell proliferation—would establish this compound as a valuable lead for further preclinical development. Subsequent studies would involve medicinal chemistry efforts to optimize potency and drug-like properties, as well as in vivo studies to assess efficacy and safety in animal models.
References
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Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
-
Moon, S. et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. [Link]
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Andrews, B. et al. In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]
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Denic, V. & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
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K-Met, D. et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. [Link]
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Martens, S. et al. (2024). In vitro kinase assay. protocols.io. [Link]
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El-Gamal, M.I. et al. (2015). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Drug Design, Development and Therapy. [Link]
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Reddy, T.S. et al. (2018). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PLOS ONE. [Link]
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Jin, Q. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
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Fallacara, A.L. et al. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules. [Link]
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Szymańska, E. et al. (2020). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules. [Link]
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Wang, Y. et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
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Lis, Z. et al. (2010). A high-throughput radiometric kinase assay. Methods in Molecular Biology. [Link]
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Shapiro, A. (2015). Can anyone suggest a protocol for a kinase assay?. ResearchGate. [Link]
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Peters, C. (2020). Kinase assays. BMG LABTECH. [Link]
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Alotaibi, A.A. et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]
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Yang, X. et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Jin, Q. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
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Jadhav, S.B. et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Omega. [Link]
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Morgan, H.P. et al. (2014). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. Journal of Medicinal Chemistry. [Link]
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Szymański, J. et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]
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Ostapchuk, E.N. et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. [Link]
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Singh, R. et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. [Link]
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The Strategic Application of 3-Nitro-1H-pyrrolo[3,2-b]pyridine in Medicinal Chemistry: A Guide for Drug Discovery Professionals
The pyrrolo[3,2-b]pyridine scaffold, a key heterocyclic motif in medicinal chemistry, serves as the foundation for a multitude of therapeutic agents. The introduction of a nitro group at the 3-position of this scaffold creates a highly versatile intermediate, 3-Nitro-1H-pyrrolo[3,2-b]pyridine. This functionalization dramatically expands the synthetic possibilities, enabling the development of novel drug candidates with diverse biological activities. This guide provides an in-depth exploration of the synthesis, strategic utility, and application of this pivotal building block in modern drug discovery.
The Pyrrolo[3,2-b]pyridine Core: A Privileged Scaffold
The 1H-pyrrolo[3,2-b]pyridine core, also known as 4-azaindole, is a bioisostere of indole and has garnered significant attention in medicinal chemistry due to its ability to form key interactions with various biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including potent inhibition of kinases, which are crucial regulators in numerous disease pathways.[1] The strategic importance of this scaffold is underscored by its presence in a variety of compounds investigated for the treatment of cancer and other diseases.[2]
Synthesis of this compound: A Key Functionalization Step
The introduction of a nitro group at the 3-position of the 1H-pyrrolo[3,2-b]pyridine ring is a critical step in unlocking its synthetic potential. This can be achieved through various methods, with photochemical nitration being a notable approach.
Protocol 1: Photochemical Nitration of 1H-pyrrolo[3,2-b]pyridine
This method, as described in the broader context of azaindole synthesis, allows for the introduction of a nitro group at the 3-position.[3]
Materials:
-
1H-pyrrolo[3,2-b]pyridine
-
Concentrated Nitric Acid
-
Sodium Nitrite
-
N-Hydrochloric Acid
-
Raney Nickel (for subsequent reduction)
-
Anhydrous solvents (e.g., Methanol)
-
Photochemical reactor equipped with a suitable UV lamp
Procedure:
-
Diazotization: Dissolve the starting aminopyridine precursor in N-hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Photochemical Reaction: Transfer the diazotized solution to a photochemical reactor. Irradiate the solution with a UV lamp at a specific wavelength (e.g., 300 nm) for a designated period. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield this compound.
Causality Behind Experimental Choices:
-
Diazotization: The conversion of an amino group to a diazonium salt is a classic method for introducing a variety of functional groups, including the nitro group, through subsequent reactions.
-
Photochemical Conditions: The use of UV light provides the necessary energy to facilitate the substitution reaction, leading to the formation of the 3-nitro derivative. This method can offer regioselectivity that may be difficult to achieve with traditional nitrating agents.
The Nitro Group as a Versatile Synthetic Handle
The primary utility of the 3-nitro group in this scaffold lies in its facile reduction to a 3-amino group. This transformation is a gateway to a vast array of further chemical modifications, allowing for the construction of diverse compound libraries for structure-activity relationship (SAR) studies.
Protocol 2: Reduction of this compound to 3-Amino-1H-pyrrolo[3,2-b]pyridine
Materials:
-
This compound
-
Raney Nickel or Palladium on Carbon (Pd/C)
-
Hydrogen gas or a hydrogen source (e.g., ammonium formate)
-
Anhydrous solvent (e.g., Methanol, Ethanol)
Procedure:
-
Reaction Setup: To a solution of this compound in a suitable solvent, add the catalyst (e.g., 10% Pd/C).
-
Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-3 atm) and stirred vigorously at room temperature. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 3-Amino-1H-pyrrolo[3,2-b]pyridine.
-
Purification: The product can be further purified by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Catalytic Hydrogenation: This is a clean and efficient method for the reduction of nitro groups to amines. Catalysts like Pd/C and Raney Nickel are highly effective and the reaction conditions are generally mild, which helps in preserving other functional groups in the molecule.
Application in the Synthesis of Bioactive Molecules
The resulting 3-Amino-1H-pyrrolo[3,2-b]pyridine is a key intermediate for the synthesis of a variety of biologically active compounds, particularly kinase inhibitors. The amino group provides a nucleophilic center for the introduction of diverse side chains, which can be tailored to interact with specific binding pockets of target proteins.
Development of Acetyl-CoA Carboxylase (ACC) Inhibitors
Derivatives of the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold have been identified as potent inhibitors of Acetyl-CoA Carboxylase 1 (ACC1).[4] ACC1 is a key enzyme in the fatty acid synthesis pathway and is a promising target for the treatment of cancer and other metabolic diseases. The synthesis of these inhibitors often involves the acylation of the 3-amino group of the pyrrolo[3,2-b]pyridine core.
Workflow for the Synthesis of ACC1 Inhibitors:
Caption: Synthetic pathway to ACC1 inhibitors.
Kinase Inhibitors for Cancer Therapy
The 3-amino group of the pyrrolo[3,2-b]pyridine scaffold can also be utilized to synthesize diarylureas and amides, which are known to exhibit potent antiproliferative activity against various cancer cell lines, such as melanoma.[2] These compounds often act as kinase inhibitors, targeting key signaling pathways involved in cancer cell growth and survival.
Quantitative Data on Pyrrolo[3,2-b]pyridine Derivatives:
| Compound Class | Target | Biological Activity | Reference |
| 1H-pyrrolo[3,2-b]pyridine-3-carboxamides | ACC1 | Potent inhibition, with some derivatives showing favorable bioavailability. | [4] |
| Diarylureas and amides of pyrrolo[3,2-b]pyridine | Kinases (unspecified) | Potent antiproliferative activity against melanoma cell lines. | [2] |
Conclusion and Future Directions
This compound is a strategically important intermediate in medicinal chemistry. Its synthesis, primarily through methods like photochemical nitration, and its subsequent reduction to the corresponding amine, provides a versatile platform for the development of novel therapeutic agents. The demonstrated success of the 1H-pyrrolo[3,2-b]pyridine scaffold in yielding potent inhibitors of key biological targets like ACC1 and various kinases highlights the immense potential of its 3-nitro derivative in future drug discovery efforts. Further exploration of the synthetic utility of this building block is warranted to generate novel compound libraries for screening against a wider range of therapeutic targets.
References
- Hojnik, C. Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis.
-
Wang, C. et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. J Enzyme Inhib Med Chem. 2024;39(1):2302320. Available from: [Link]
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Mizojiri, R. et al. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorg Med Chem Lett. 2019;29(12):1476-1480. Available from: [Link]
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Kim, H. J. et al. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorg Med Chem Lett. 2010;20(1):413-7. Available from: [Link]
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El-Gamal, M. I. et al. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Arch Pharm (Weinheim). 2014;347(9):635-41. Available from: [Link]
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Wójcicka, A. & Redzicka, A. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel). 2021;14(4):354. Available from: [Link]
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Raimondi, M. V. et al. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. 2022;27(15):4783. Available from: [Link]
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Application Notes and Protocols for the Biological Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives
Introduction: Unlocking the Therapeutic Potential of 1H-Pyrrolo[2,3-b]pyridines
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to purine has made it a versatile core for the development of a multitude of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of therapeutic potential, including potent anti-tumor, kinase inhibitory, immunomodulatory, and antimicrobial activities.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for the biological evaluation of novel 1H-pyrrolo[2,3-b]pyridine derivatives. The protocols detailed herein are designed to be robust and reproducible, providing a framework for the systematic assessment of this promising class of compounds from initial in vitro screening to in vivo efficacy studies.
Part 1: Foundational In Vitro Evaluation: Assessing Cytotoxicity and Primary Activity
The initial phase of evaluating any new chemical entity involves determining its cytotoxic potential and screening for its primary biological activity. This foundational data is crucial for guiding further, more resource-intensive investigations.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability.[5] However, it is crucial to be aware of potential compound interference. Some compounds can chemically reduce MTT, leading to false-positive results.[6] Therefore, it is recommended to perform control experiments without cells to check for any direct reduction of MTT by the test compound.[7]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the 1H-pyrrolo[2,3-b]pyridine derivative (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Data Presentation: Cytotoxicity Profile
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | Derivative X | 48 | 15.2 ± 1.8 |
| A549 (Lung Cancer) | Derivative X | 48 | 21.5 ± 2.5 |
| HCT116 (Colon Cancer) | Derivative X | 48 | 12.8 ± 1.5 |
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Given that heterocyclic compounds often exhibit antimicrobial properties, it is prudent to screen novel 1H-pyrrolo[2,3-b]pyridine derivatives for such activity. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in CAMHB. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Presentation: Antimicrobial Activity
| Bacterial Strain | Compound | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Derivative Y | 8 |
| Escherichia coli (ATCC 25922) | Derivative Y | 16 |
| Pseudomonas aeruginosa (ATCC 27853) | Derivative Y | >64 |
Part 2: Target-Oriented Evaluation: Kinase Inhibition Assays
A significant number of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent kinase inhibitors, targeting a wide range of kinases implicated in cancer and other diseases.[2][4][9] Therefore, a key aspect of their biological evaluation is the assessment of their kinase inhibitory activity.
In Vitro Biochemical Kinase Assay
Biochemical kinase assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. These assays are crucial for determining the potency (IC₅₀) and selectivity of the inhibitor.[10][11] A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[12]
Protocol: ADP-Glo™ Luminescence-Based Kinase Assay (General Protocol)
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.
-
-
Kinase Reaction:
-
In a white, opaque 96-well plate, add the test compound at various concentrations.
-
Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at 30°C.
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Data Presentation: Kinase Inhibitory Profile
| Kinase Target | Compound | IC₅₀ (nM) |
| FGFR1 | Derivative Z | 7 |
| FGFR2 | Derivative Z | 9 |
| CDK8 | Derivative W | 48.6 |
| JAK3 | Derivative V | 50 |
Cell-Based Kinase Activity Assay
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing the inhibitor's activity within a living cell.[13][14] These assays can measure the inhibition of a specific signaling pathway downstream of the target kinase.
Protocol: Western Blotting for Phospho-Protein Levels
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the 1H-pyrrolo[2,3-b]pyridine derivative for a specific duration.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
-
Part 3: In Vivo Efficacy Assessment: Xenograft Models
Promising candidates identified from in vitro studies should be evaluated for their in vivo efficacy in animal models. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical tool for assessing the anti-tumor activity of novel compounds.[15][16] Orthotopic models, where the tumor is implanted in the corresponding organ of origin, often provide a more clinically relevant tumor microenvironment.[12][15]
Protocol: Orthotopic Tumor Xenograft Model (General)
-
Cell Preparation:
-
Harvest cancer cells from culture and resuspend them in a sterile, serum-free medium or PBS, often mixed with an extracellular matrix like Matrigel.
-
-
Animal Implantation:
-
Anesthetize immunocompromised mice (e.g., nude or SCID mice).
-
Surgically expose the target organ (e.g., pancreas, prostate).
-
Inject the tumor cell suspension directly into the organ.
-
Suture the incision and allow the animals to recover.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence or fluorescence imaging if cells are engineered to express reporter genes) or by palpation for subcutaneous models.
-
-
Compound Administration:
-
Once tumors reach a predetermined size, randomize the animals into treatment and control groups.
-
Administer the 1H-pyrrolo[2,3-b]pyridine derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.
-
-
Efficacy Evaluation:
-
Monitor tumor size and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Data Presentation: In Vivo Anti-Tumor Efficacy
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| Derivative X (10 mg/kg) | 625 ± 80 | 50 |
| Derivative X (25 mg/kg) | 312 ± 50 | 75 |
Visualizations
Caption: General drug discovery workflow for novel chemical entities.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.
References
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.[Link]
-
MI-Microbiology. Broth Microdilution.[Link]
-
Protocol Online. Animal Techniques/Xenograft Tumor Models Protocols.[Link]
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RSC Advances. (2021, June 9). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]
-
DiscoverX. (2017, September 22). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function.[Link]
-
ACS Publications. (2014, July 15). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay.[Link]
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ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it?[Link]
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Charles River Laboratories. Orthotopic Models.[Link]
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Semantic Scholar. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.[Link]
-
PMC. Orthotopic tumours, a hot topic for xenograft models?[Link]
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ACS Publications. (2022, September 6). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.[Link]
-
PubMed. Pitfalls and other issues with the MTT assay.[Link]
-
MDPI. Generation of Orthotopic Patient-Derived Xenografts in Humanized Mice for Evaluation of Emerging Targeted Therapies and Immunotherapy Combinations for Melanoma.[Link]
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ResearchGate. Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.[Link]
-
PubMed. (2015, December 15). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability.[Link]
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ResearchGate. Discovery of the Novel 1 H -Pyrrolo[2,3- b ]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.[Link]
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ResearchGate. (2018, March 14). Why MTT assay not working ?[Link]
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PubMed Central. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.[Link]
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Springer. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.[Link]
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ResearchGate. (2025, December 1). (PDF) Recent advances in clinically approved nitrogenous heterocycle-based drugs and EGFR Tyrosine kinase inhibitors for precision oncology (2020–2024): a review.[Link]
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The Royal Society of Chemistry. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.[Link]
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PubMed. (2022, September 1). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach.[Link]
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PMC. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.[Link]
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PubMed. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.[Link]
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ResearchGate. (2025, August 9). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors.[Link]
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PMC. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.[Link]
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Bull. Chem. Soc. Ethiop. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION.[Link]
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Taylor & Francis Online. Full article: Molecular design, synthesis and in vitro biological evaluation of thienopyrimidine–hydroxamic acids as chimeric kinase HDAC inhibitors: a challenging approach to combat cancer.[Link]
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MDPI. The Azaindole Framework in the Design of Kinase Inhibitors.[Link]
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RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[Link]
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RSC Publishing. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.[Link]
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PubMed. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3.[Link]
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Application Notes and Protocols for Cell-Based Analysis of 3-Nitro-1H-pyrrolo[3,2-b]pyridine Activity
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The 1H-pyrrolo[3,2-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of compounds with significant biological activity. Derivatives of this and related pyrrolopyridine isomers have demonstrated efficacy as potent inhibitors of critical cellular targets, including various protein kinases and tubulin.[1][2][3] The introduction of a nitro group to this scaffold, creating 3-Nitro-1H-pyrrolo[3,2-b]pyridine, presents a molecule with a distinct electronic and steric profile, suggesting a potentially unique or enhanced bioactivity profile.
The nitroaromatic moiety is a known pharmacophore but also a structural alert, potentially contributing to mechanisms like DNA damage.[4] Therefore, a comprehensive cellular characterization is paramount to understanding both the therapeutic efficacy and the safety profile of this compound.
This guide provides a suite of detailed, validated cell-based protocols designed for researchers in drug discovery and chemical biology. Our objective is to provide a logical, tiered approach to characterizing the cellular activity of this compound, beginning with broad assessments of cytotoxicity and progressing to more defined mechanistic assays. The protocols are designed as self-validating systems, incorporating the necessary controls to ensure data integrity and reproducibility.
Experimental Strategy: A Tiered Approach to Mechanistic Insight
A robust characterization of a novel compound requires a strategic workflow. We propose a screening cascade that efficiently narrows down the compound's mechanism of action. This approach prioritizes resources by starting with broad, cost-effective assays and moving to more complex, targeted experiments based on initial findings.
Caption: A tiered workflow for characterizing this compound.
Tier 1: Cell Viability and Cytotoxicity Assessment
Expertise & Experience: The first critical question for any potential therapeutic agent is its effect on cell viability. A robust and high-throughput method is required to determine the concentration-dependent toxicity of the compound. We recommend the WST-1 assay over the traditional MTT assay. The WST-1 reagent produces a water-soluble formazan, eliminating the need for a separate solubilization step and thereby reducing handling errors and improving consistency.[5][6] This assay measures the activity of mitochondrial dehydrogenases, which serves as an excellent proxy for the overall metabolic activity and viability of the cell population.[7]
Protocol 1: WST-1 Cell Viability Assay
This protocol quantifies cell viability by measuring the metabolic activity of a cell population.
Materials:
-
Cell Proliferation Reagent WST-1 (e.g., Millipore Sigma, Cat. No. 11644807001)
-
Selected cancer cell line (e.g., MCF-7 human breast adenocarcinoma)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS, 2 mM L-glutamine)
-
This compound (solubilized in DMSO)
-
Positive Control: Doxorubicin (10 mM stock in DMSO)
-
Sterile, clear, flat-bottom 96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95% via Trypan Blue exclusion.
-
Seed 5,000 cells in 100 µL of complete culture medium per well into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution series of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells will be ≤0.5%.
-
Include wells for:
-
Vehicle Control: Medium with the same final concentration of DMSO.
-
Positive Control: Doxorubicin at a known cytotoxic concentration (e.g., 1 µM).
-
Untreated Control: Cells with medium only.
-
Blank: Medium only (no cells).
-
-
Remove the seeding medium and add 100 µL of the appropriate compound dilution or control to each well.
-
Incubate for 48 or 72 hours at 37°C, 5% CO₂.
-
-
WST-1 Reagent Addition:
-
Add 10 µL of WST-1 reagent directly to each well.[8]
-
Incubate for 2-4 hours at 37°C, 5% CO₂. The incubation time should be optimized to ensure the absorbance values of the vehicle control are within the linear range of the plate reader (typically 1.0-2.0).
-
-
Data Acquisition:
-
Shake the plate for 1 minute on a plate shaker to ensure homogenous color distribution.
-
Measure the absorbance at 450 nm using a microplate reader. Use 630 nm as a reference wavelength if desired.[9]
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
| Parameter | Description | Example Value |
| Cell Line | Human Breast Adenocarcinoma | MCF-7 |
| Seeding Density | Cells per well | 5,000 |
| Treatment Duration | Hours | 72 |
| IC₅₀ (Test Compound) | Half maximal inhibitory concentration | e.g., 5.2 µM |
| IC₅₀ (Doxorubicin) | Positive control IC₅₀ | e.g., 0.8 µM |
Tier 2: Apoptosis Induction Assessment
Expertise & Experience: If the compound reduces cell viability, the next logical step is to determine if it does so by inducing apoptosis (programmed cell death), a desirable mechanism for anti-cancer agents. Caspases are key executioner proteins in the apoptotic cascade. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method that measures the activity of caspase-3 and -7, the primary effector caspases.[10] Its "add-mix-measure" format simplifies the workflow and is ideal for high-throughput screening.[11][12]
Protocol 2: Luminescent Caspase-3/7 Activity Assay
This protocol measures the activity of key executioner caspases to quantify apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (e.g., Promega, Cat. No. G8090)
-
Selected cancer cell line (e.g., Jurkat T-cell leukemia, a classic model for apoptosis)
-
Complete culture medium
-
This compound (solubilized in DMSO)
-
Positive Control: Staurosporine (10 mM stock in DMSO)
-
Sterile, opaque-walled, white 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Seeding & Treatment:
-
Seed 10,000 cells in 100 µL of complete medium per well into a white-walled 96-well plate.
-
Immediately treat the cells with a serial dilution of this compound at concentrations around the predetermined IC₅₀ value (e.g., 0.5x, 1x, 2x, 5x IC₅₀).
-
Include Vehicle (DMSO) and Positive (Staurosporine, 1 µM) controls.
-
Incubate for a shorter duration than the viability assay, typically 18-24 hours, to capture the apoptotic events before secondary necrosis occurs.
-
-
Assay Reagent Preparation & Addition:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, as per the manufacturer's instructions.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[10]
-
-
Incubation & Measurement:
-
Mix the contents by placing the plate on a shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the "no-cell" blank wells from all other readings.
-
Calculate the Fold Change in caspase activity relative to the vehicle control:
-
Fold Change = Luminescence_treated / Luminescence_vehicle
-
-
Plot the Fold Change against the compound concentration. A significant, dose-dependent increase in luminescence indicates the induction of apoptosis.
| Parameter | Description | Example Value |
| Cell Line | Human T-cell Leukemia | Jurkat |
| Treatment Duration | Hours | 24 |
| Max Fold Induction (Test Cmpd) | Maximum increase in caspase activity | e.g., 4.5-fold at 10 µM |
| Max Fold Induction (Staurosporine) | Positive control induction | e.g., 8.0-fold at 1 µM |
Tier 3: Specific Mechanistic Assays
Based on the known activities of related pyrrolopyridines and the chemical nature of the nitro group, two primary mechanistic pathways should be investigated in parallel: kinase inhibition and DNA damage.
A. Kinase Inhibition
Expertise & Experience: Many pyrrolopyridine derivatives function as kinase inhibitors.[2][3] A direct, cell-based assay of kinase activity provides more physiologically relevant data than biochemical assays using purified enzymes.[13][14] A common and effective method is to measure the phosphorylation of a key downstream substrate of a targeted pathway via Western Blot or a plate-based immunoassay (e.g., ELISA). The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation and is frequently dysregulated in cancer, making it a prime candidate for investigation.[15]
Caption: Simplified MAPK/ERK signaling pathway, a potential target for kinase inhibitors.
Protocol 3: Western Blot for Phospho-ERK1/2
This protocol assesses the compound's ability to inhibit the MAPK/ERK pathway by measuring the phosphorylation state of ERK.
Materials:
-
Cell line known to have active MAPK signaling (e.g., A549 human lung carcinoma)
-
Complete culture medium, plus serum-free medium
-
Growth factor (e.g., EGF, 100 ng/mL)
-
This compound and a known MEK inhibitor (e.g., U0126)
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
SDS-PAGE gels, transfer membranes (PVDF), and Western Blotting equipment
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture & Starvation:
-
Seed A549 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 18-24 hours in serum-free medium to reduce basal pathway activity.
-
-
Inhibitor Pre-treatment:
-
Pre-treat cells with various concentrations of this compound or U0126 (10 µM) for 2 hours. Include a vehicle (DMSO) control.
-
-
Pathway Stimulation:
-
Stimulate the cells with EGF (100 ng/mL) for 15 minutes to induce robust ERK phosphorylation. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold lysis buffer.
-
Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C).
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature 20 µg of protein from each sample and resolve by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detect signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody for Total-ERK1/2 to serve as a loading control.
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total-ERK using densitometry software.
-
Normalize the phospho-ERK signal to the total-ERK signal for each lane.
-
A dose-dependent decrease in the normalized phospho-ERK signal in treated cells compared to the EGF-stimulated vehicle control indicates inhibition of the MAPK/ERK pathway.
B. DNA Damage
Expertise & Experience: Nitroaromatic compounds are a class of molecules that can be metabolically reduced to reactive intermediates capable of causing DNA damage. Therefore, assessing the genotoxic potential of this compound is a critical component of its characterization. The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive and visually intuitive method for detecting DNA strand breaks in individual cells.[4][16] Damaged DNA migrates further in an electric field, forming a "comet tail." The γH2AX staining assay is a complementary, highly specific method that detects DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage.[4][17]
Protocol 4: Alkaline Comet Assay
This protocol detects DNA single-strand breaks, double-strand breaks, and alkali-labile sites.
Materials:
-
Comet Assay Kit (e.g., Trevigen, Cat. No. 4250-050-K)
-
Any chosen cell line (e.g., TK6 human lymphoblastoid)
-
Positive Control: Etoposide (10 mM stock in DMSO)
-
Low Melting Point Agarose (LMPA)
-
Lysis Solution, Alkaline Unwinding Solution, Electrophoresis Buffer
-
DNA stain (e.g., SYBR® Gold)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment:
-
Treat cells in suspension with this compound at various concentrations (e.g., 1x, 5x, 10x IC₅₀) for a short period (e.g., 2-4 hours).
-
Include Vehicle (DMSO) and Positive (Etoposide, 50 µM) controls.
-
-
Cell Embedding:
-
Combine ~10,000 treated cells with molten LMPA at 37°C.
-
Pipette the cell/agarose mixture onto a CometSlide™ and allow it to solidify at 4°C.
-
-
Lysis:
-
Immerse the slides in pre-chilled Lysis Solution for 1-2 hours at 4°C to remove cell membranes and proteins, leaving behind nucleoids.
-
-
Alkaline Unwinding & Electrophoresis:
-
Immerse slides in alkaline unwinding solution (pH > 13) for 20-40 minutes to unwind the DNA.
-
Perform electrophoresis under alkaline conditions (e.g., 25V, 300mA for 20-30 minutes).
-
-
Staining & Visualization:
-
Gently rinse the slides in neutralization buffer and stain with a fluorescent DNA dye.
-
Visualize the comets using a fluorescence microscope.
-
Data Analysis:
-
Capture images of at least 50 randomly selected cells per treatment group.
-
Use specialized software to quantify the extent of DNA damage. Key parameters include:
-
% Tail DNA: The percentage of total DNA intensity found in the tail.
-
Tail Moment: An integrated value of tail length and the fraction of DNA in the tail.
-
-
A statistically significant, dose-dependent increase in % Tail DNA or Tail Moment compared to the vehicle control indicates genotoxic activity.
| Parameter | Description | Example Result |
| Cell Line | Human Lymphoblastoid | TK6 |
| Treatment Duration | Hours | 4 |
| % Tail DNA (Vehicle) | Baseline DNA damage | < 5% |
| % Tail DNA (Test Cmpd @ 10x IC₅₀) | DNA damage by test compound | e.g., 35% |
| % Tail DNA (Etoposide) | Positive control DNA damage | > 60% |
References
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
- Sarı, B., & Prı̇M, G. (2019). A comparative study of MTT and WST-1 assays in cytotoxicity analysis. Haydarpasa Numune Training and Research Hospital Medical Journal, 59(3), 283-290.
-
Champions Oncology. (n.d.). DNA Damage Assays. Retrieved from [Link]
-
Biocompare. (2022). Caspase-Glo® 3/7 Assay for Apoptosis Detection. Retrieved from [Link]
- Kamei, K., et al. (2014). A Cell-Based Biosensor to Report DNA Damage in Micro- and Nanosystems. ACS Applied Materials & Interfaces, 6(15), 12799–12806.
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Reaction Biology. (2022). Caspase-Glo 3/7 Assay. Retrieved from [Link]
-
Bio-Connect. (n.d.). DNA/RNA damage assays from Cell Biolabs. Retrieved from [Link]
- Mand, A. D., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161737.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Mand, A. D., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Retrieved from [Link]
- Gaudio, E., et al. (2022). Standards for Quantitative Measurement of DNA Damage in Mammalian Cells. International Journal of Molecular Sciences, 23(21), 13391.
- Ciccia, A., & Elledge, S. J. (2010). Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. Methods in Enzymology, 472, 325–343.
-
Elabscience. (n.d.). MTT Cell Proliferation and Cytotoxicity Assay Kit. Retrieved from [Link]
- Szeliga, J., et al. (2021).
- El-Gamal, M. I., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1018–1026.
- Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Medicinal Chemistry, 13(5), 603-611.
- Li, J., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- Jadhav, S. B., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 12(10), 1616–1623.
-
Cooper, G. M. (2000). The Cell: A Molecular Approach. 2nd edition. Retrieved from [Link]
-
Khan Academy. (n.d.). Signal transduction pathway | Cell signaling. Retrieved from [Link]
- Paponov, I. A., et al. (2021). Cytokinin and Ethylene Cell Signaling Pathways from Prokaryotes to Eukaryotes. International Journal of Molecular Sciences, 22(19), 10398.
-
Wikipedia. (n.d.). Cell signaling. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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Application Notes & Protocols: A Guide to the Synthesis and Evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as Selective PDE4B Inhibitors
Abstract
This document provides a comprehensive guide for the synthesis, purification, and biological evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, a novel and potent class of inhibitors targeting phosphodiesterase 4B (PDE4B). We present detailed, field-tested protocols for the multi-step chemical synthesis, enzymatic inhibition assays, and cell-based functional characterization. Furthermore, we delve into the critical structure-activity relationships (SAR) that govern the potency and selectivity of these compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics for inflammatory and central nervous system (CNS) disorders.
Introduction: Targeting PDE4B for Therapeutic Intervention
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The PDE4 family, which is specific for cAMP, is composed of four subtypes (PDE4A, B, C, and D). Among these, PDE4B has emerged as a high-value therapeutic target. It is highly expressed in inflammatory cells and the central nervous system, and its inhibition leads to an elevation of intracellular cAMP.[3][4] This increase in cAMP activates Protein Kinase A (PKA), which in turn suppresses the production of pro-inflammatory cytokines like TNF-α, making PDE4B inhibitors promising candidates for treating a range of inflammatory conditions.[5]
A significant challenge in targeting PDE4 has been mitigating the side effects associated with non-selective inhibition, particularly the emetic effects linked to the inhibition of the PDE4D subtype.[4] Therefore, the development of inhibitors with high selectivity for PDE4B over other isoforms is a critical goal.[4][6] The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold has been identified as a novel chemical series that demonstrates potent and selective inhibition of PDE4B, offering a promising starting point for lead optimization.[7][8]
Signaling Pathway Overview
The diagram below illustrates the central role of PDE4B in cAMP signaling and the mechanism of action for its inhibitors.
Caption: General synthetic workflow for target compounds.
Step 1: N-Arylation via Chan-Lam Coupling
This step introduces the desired aryl moiety onto the pyrrole nitrogen. The Chan-Lam coupling is advantageous as it proceeds under mild conditions.
-
Reagents & Materials:
-
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq)
-
Arylboronic acid (e.g., 3,4-dichlorophenylboronic acid) (1.2 eq)
-
Copper(II) acetate (Cu(OAc)₂) (1.5 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
-
-
Protocol:
-
To a round-bottom flask, add ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, the arylboronic acid, and Cu(OAc)₂.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous CH₂Cl₂ followed by pyridine.
-
Stir the resulting suspension at room temperature for 12-18 hours.
-
Rationale: The reaction is run under an inert atmosphere to prevent oxidative side reactions. Pyridine acts as a base and a ligand to facilitate the catalytic cycle.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, dilute the mixture with CH₂Cl₂ and filter through a pad of Celite to remove copper salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer in vacuo and purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-arylated intermediate.
-
Step 2: Saponification to Carboxylic Acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is required for the subsequent amide coupling.
-
Reagents & Materials:
-
Ethyl 1-aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (from Step 1) (1.0 eq)
-
Sodium hydroxide (NaOH) (3.0 eq)
-
Methanol (MeOH) and Water (H₂O) (e.g., 2:1 mixture)
-
1M Hydrochloric acid (HCl)
-
-
Protocol:
-
Dissolve the N-arylated ester in a mixture of MeOH and H₂O.
-
Add NaOH pellets and stir the mixture at room temperature for 2-4 hours.
-
Rationale: The use of a mixed solvent system ensures the solubility of both the ester starting material and the sodium carboxylate salt intermediate.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the carboxylic acid intermediate. This product is often pure enough for the next step without further purification.
-
Step 3: Amide Coupling
The final step involves coupling the carboxylic acid with a desired primary or secondary amine to form the target carboxamide.
-
Reagents & Materials:
-
1-Aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (from Step 2) (1.0 eq)
-
Desired amine (e.g., cyclopropylamine) (1.1 eq)
-
Propylphosphonic anhydride (T3P®), 50% solution in DMF or EtOAc (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Protocol:
-
In a flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.
-
Add the desired amine, followed by DIPEA.
-
Rationale: DIPEA is a non-nucleophilic base used to neutralize the carboxylic acid and any amine salts, facilitating the coupling reaction.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the T3P® solution. T3P is a highly effective and mild coupling reagent; its byproducts are water-soluble, which simplifies the workup. [7] 6. Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the final compound by flash chromatography or preparative HPLC to yield the target 1H-pyrrolo[2,3-b]pyridine-2-carboxamide. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
-
Protocols: Biological Evaluation
In Vitro PDE4B Enzymatic Inhibition Assay (Fluorescence Polarization)
This assay quantifies the ability of a compound to inhibit the catalytic activity of recombinant human PDE4B.
-
Principle: The assay uses a fluorescein-labeled cAMP substrate (cAMP-FAM). In its cyclic form, this small molecule tumbles rapidly in solution, resulting in low fluorescence polarization (FP). PDE4B hydrolyzes cAMP-FAM to AMP-FAM. A specific binding agent in the reaction mix then complexes with the free phosphate on AMP-FAM, forming a large, slow-tumbling complex that exhibits high FP. Inhibitors prevent this conversion, resulting in a low FP signal. [9]* Materials:
-
Recombinant human PDE4B1 enzyme
-
Fluorescein-labeled cAMP (cAMP-FAM)
-
PDE Assay Buffer
-
Binding Agent (phosphate-binding nanoparticles)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Rolipram, Roflumilast) [10] * 384-well, low-volume, black assay plates
-
Microplate reader capable of measuring fluorescence polarization
-
-
Protocol:
-
Prepare serial dilutions of test compounds in DMSO. Further dilute in PDE Assay Buffer to the desired final concentrations (ensure final DMSO concentration is ≤1%).
-
Add diluted compounds or controls to the wells of the 384-well plate.
-
Add the PDE4B enzyme to all wells except the "no enzyme" control.
-
Initiate the enzymatic reaction by adding the cAMP-FAM substrate.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Stop the reaction and initiate detection by adding the Binding Agent.
-
Incubate for another 30 minutes to allow the complex to form.
-
Read the plate on a microplate reader (Excitation: 485 nm, Emission: 530 nm).
-
Data Analysis: Calculate percent inhibition relative to high (no inhibitor) and low (no enzyme) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based CRE-Luciferase Reporter Assay
This assay measures a compound's ability to increase intracellular cAMP levels in a cellular context.
-
Principle: Cells are co-transfected with a PDE4B expression vector and a reporter vector containing the firefly luciferase gene under the control of the cAMP Response Element (CRE). Inhibition of PDE4B increases intracellular cAMP, which activates PKA, leading to the phosphorylation of CREB. pCREB binds to the CRE and drives the expression of luciferase. The resulting luminescence is proportional to the inhibition of PDE4B. [1][2][3]* Materials:
-
HEK293 cells (or other suitable mammalian cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
PDE4B1 expression vector
-
CRE-luciferase reporter vector
-
Transfection reagent
-
Forskolin (an adenylyl cyclase activator, used to stimulate a baseline cAMP level)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
-
-
Protocol:
-
Seed HEK293 cells in a 96-well plate.
-
Co-transfect the cells with the PDE4B1 expression vector and the CRE-luciferase reporter vector according to the manufacturer's protocol for the transfection reagent.
-
Allow cells to express the proteins for 24 hours.
-
Pre-treat the cells with serial dilutions of the test compounds for 30 minutes.
-
Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.
-
Incubate for 4-6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay kit instructions.
-
Data Analysis: Normalize the luciferase signal to a vehicle control. Plot the fold induction of luciferase activity against inhibitor concentration to determine the EC₅₀ value.
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold has revealed key structural features that drive potency and selectivity for PDE4B. [7][8]The core scaffold interacts with key residues in the active site, including a crucial hydrogen bond with an invariant glutamine. [11]Selectivity is often achieved by exploiting differences in the hydrophobic pockets of the various PDE4 isoforms. [11][12]
Caption: Decision-making workflow for SAR optimization.
Key SAR Findings
The table below summarizes representative data for this series, highlighting the impact of substitutions at the amide and N-aryl positions.
| Compound ID | R¹ (Amide Group) | R² (N-Aryl Group) | PDE4B IC₅₀ (nM) | PDE4D IC₅₀ (nM) | Selectivity (PDE4D/PDE4B) |
| 11a | Cyclopropyl | 3,4-Dichlorophenyl | 110 | 1800 | 16.4 |
| 11c | Tetrahydrofuranyl | 3,4-Dichlorophenyl | 280 | >10000 | >35.7 |
| 11h | Cyclopropyl | 3-Chloro-4-methylphenyl | 60 | 3200 | 53.3 |
| 14a | Isopropyl | 3-Chloro-4-methylphenyl | 230 | 4800 | 20.9 |
| 14b | Cyclobutyl | 3-Chloro-4-methylphenyl | 480 | 8900 | 18.5 |
Data adapted from literature sources. Absolute values may vary based on assay conditions. [7][8]
-
Amide Substituent (R¹): SAR analysis reveals a preference for small, hydrophobic groups. Secondary amides with small aliphatic cyclic groups, such as cyclopropyl (11a, 11h), consistently demonstrate good potency. [8]Increasing the size of this substituent, for example from isopropyl to cyclobutyl (14a vs 14b), often leads to a decrease in activity. [7]This suggests the amide substituent occupies a sterically constrained pocket.
-
N-Aryl Substituent (R²): The nature of the aryl group at the N-1 position is also a critical determinant of activity. Halogenated phenyl rings, such as 3,4-dichlorophenyl and 3-chloro-4-methylphenyl, are well-tolerated and contribute to high potency, likely through favorable hydrophobic interactions within the enzyme's active site. [7][8]
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold represents a highly promising platform for the development of potent and selective PDE4B inhibitors. The synthetic route is robust and amenable to the generation of diverse libraries for extensive SAR exploration. The biological evaluation cascade, combining enzymatic and cell-based assays, provides a clear path for identifying and characterizing lead compounds.
Future work should focus on optimizing the pharmacokinetic properties (ADME) of lead compounds to improve metabolic stability and oral bioavailability. As demonstrated with lead compounds like 11h, which significantly inhibited TNF-α release from macrophages, the most promising candidates should be advanced into in vivo models of inflammation or CNS disorders to validate their therapeutic potential. [7][8]
References
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Al-Gharabli, S., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
BPS Bioscience. (n.d.). PDE4B Cell-Based Activity Assay Kit. BPS Bioscience. Available at: [Link]
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Al-Gharabli, S., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]
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Singh, S. B., et al. (2007). A reporter gene assay for screening of PDE4 subtype selective inhibitors. PubMed. Available at: [Link]
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Naveen, P., et al. (2022). Selective Phosphodiesterase 4B Inhibitors: A Review. PubMed Central. Available at: [Link]
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Guo, Y., et al. (2009). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. NIH. Available at: [Link]
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Singh, S., et al. (2024). Exploring the Landscape of Chemistry Behind Specific PDE4B Inhibitors, Drug Design, and Discovery. PubMed. Available at: [Link]
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Card, G. L., et al. (2004). Structural Basis for the Activity of Drugs that Inhibit Phosphodiesterases. ResearchGate. Available at: [Link]
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MDPI. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. Available at: [Link]
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Nakagawa, M., et al. (2009). Discovery of selective PDE4B inhibitors. PubMed. Available at: [Link]
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Frontiers. (2021). Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation. Frontiers. Available at: [Link]
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Application Notes and Protocols: Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors in Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of pyrrolo[2,3-d]pyrimidines as a privileged scaffold for the development of potent and selective kinase inhibitors. This document will delve into the underlying scientific principles, provide detailed experimental protocols, and offer insights into the practical application of this important class of compounds in modern drug discovery.
The Scientific Imperative for Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, but also inflammatory and autoimmune disorders.[1] Consequently, kinases have emerged as one of the most important classes of drug targets.[2]
The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, serves as an exceptional scaffold for the design of kinase inhibitors.[3] This structural similarity to the nitrogenous base of ATP allows these compounds to act as competitive inhibitors, binding to the ATP-binding site of kinases and preventing the transfer of a phosphate group to their substrates.[3][4] This targeted approach offers the potential for high potency and selectivity, leading to the development of effective and well-tolerated therapeutics. A prime example of the clinical success of this scaffold is seen in drugs like Tofacitinib and Ruxolitinib, which target the Janus kinase (JAK) family.[5][6]
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
A significant number of clinically relevant pyrrolo[2,3-d]pyrimidine inhibitors target the Janus kinase (JAK) family of non-receptor tyrosine kinases.[7] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a crucial signaling cascade that translates extracellular cytokine signals into a transcriptional response, thereby regulating immune cell development, proliferation, and activation.[8][9] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[9]
Pyrrolo[2,3-d]pyrimidine-based JAK inhibitors, such as Tofacitinib and Ruxolitinib, function by competitively binding to the ATP-binding pocket of JAKs, thereby preventing the phosphorylation and activation of STAT proteins.[7][10][11] This blockade of STAT signaling leads to the downregulation of pro-inflammatory gene expression.[12]
Figure 1. The JAK-STAT signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidines.
Representative Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold has led to the development of numerous inhibitors targeting a range of kinases. The following table summarizes key examples, highlighting their target selectivity and potency.
| Compound Name | Target Kinase(s) | IC50 (nM) | Therapeutic Area |
| Tofacitinib | JAK1, JAK3 | 1.1, 1.0 | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[5][10] |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | Myelofibrosis, Polycythemia Vera[6][7] |
| Compound 12i | EGFR (T790M mutant) | 0.21 | Non-Small-Cell Lung Cancer[13] |
| Compound 5k | EGFR, Her2, VEGFR2, CDK2 | 40-204 | Cancer[14] |
Experimental Protocols
General Synthesis of the Pyrrolo[2,3-d]pyrimidine Scaffold
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives can be achieved through various synthetic routes. A common and efficient method is a one-pot, three-component reaction.[15]
Protocol: One-Pot Synthesis of a Pyrrolo[2,3-d]pyrimidine Derivative
-
Reaction Setup: In a round-bottom flask, dissolve arylglyoxal (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and a barbituric acid derivative (1.0 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add tetra-n-butylammonium bromide (TBAB) (5 mol%) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at 50°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
One-Pot Reaction: This approach is advantageous as it reduces the number of synthetic steps, minimizes waste, and improves overall efficiency.[15]
-
Ethanol as Solvent: Ethanol is a relatively green and versatile solvent suitable for this type of condensation reaction.
-
TBAB as Catalyst: TBAB acts as a phase-transfer catalyst, facilitating the reaction between the components and leading to higher yields in shorter reaction times.[15]
In Vitro Kinase Inhibition Assay
To evaluate the inhibitory potency of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives, a robust and reliable in vitro kinase assay is essential. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity, scalability, and non-radioactive nature.[1][16]
Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, substrate, ATP, and the pyrrolo[2,3-d]pyrimidine inhibitor at various concentrations. Include appropriate controls (no inhibitor, no enzyme).
-
The final reaction volume is typically 5-25 µL.
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.[17]
-
-
ATP Depletion:
-
Add 5-25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10-50 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and to provide the luciferase and luciferin needed to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP generated and, therefore, to the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Luminescence-Based Detection: This method offers high sensitivity and a large dynamic range, allowing for the detection of kinase activity at low substrate conversion rates.[1] It also minimizes interference from library compounds compared to fluorescence-based methods.[1]
-
ATP Concentration: It is crucial to use an ATP concentration that is relevant to the kinase being studied, typically at or near its Km(ATP), to obtain comparable and meaningful IC50 values.[17][18]
-
Controls: The inclusion of positive and negative controls is essential for data normalization and to ensure the validity of the assay results.
Figure 2. Workflow for an in vitro kinase inhibition assay.
Cell-Based Assay for Inhibitor Efficacy
Evaluating the effect of pyrrolo[2,3-d]pyrimidine inhibitors on cell viability and proliferation is a critical step in the drug discovery process. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[19]
Protocol: CellTiter-Glo® Cell Viability Assay
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the pyrrolo[2,3-d]pyrimidine inhibitor. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent viability for each inhibitor concentration relative to the vehicle-treated control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
-
Causality Behind Experimental Choices:
-
ATP as a Biomarker: The amount of ATP is directly proportional to the number of metabolically active cells, providing a robust measure of cell viability.[19]
-
Homogeneous "Add-Mix-Measure" Format: This simple protocol does not require cell washing or medium removal, making it ideal for high-throughput screening.[19]
-
Luminescent Readout: This provides high sensitivity, allowing for the use of low cell numbers.[20]
Conclusion
The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors. Its inherent ability to mimic ATP provides a solid foundation for designing potent and selective drug candidates. The protocols and insights provided in these application notes are intended to equip researchers with the necessary tools and knowledge to advance their drug discovery programs utilizing this privileged chemical scaffold.
References
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Bublicka, J., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 28(7), 3073. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Kollau, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]
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BMG LABTECH. (2020). Kinase assays. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]
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Gour, H., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]
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Al-Ostath, S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6698. [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Khalafy, J., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(2). [Link]
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Wang, S., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]
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Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(17), 1794-1819. [Link]
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Auchi, D., & Arif, A. (2023). Ruxolitinib. In StatPearls. StatPearls Publishing. [Link]
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Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of STATs. Science, 296(5573), 1653-1655. [Link]
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Jakafi® (ruxolitinib). Mechanism of action. [Link]
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Blair, H. A. (2022). Tofacitinib: A Review in Polyarticular Course Juvenile Idiopathic Arthritis. Paediatric Drugs, 24(4), 389-396. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
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Creative Diagnostics. JAK-STAT Signaling Pathway. [Link]
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Wikipedia. Ruxolitinib. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Tofacitinib Citrate? [Link]
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Fischer, R. W., & Misun, M. (2001). Large-scale synthesis of a pyrrolo [2, 3-d] pyrimidine via Dakin− West reaction and dimroth rearrangement. Organic process research & development, 5(6), 581-586. [Link]
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Sroka, Z., et al. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Molecules, 27(17), 5599. [Link]
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Kumar, A., et al. (2021). A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin. New Journal of Chemistry, 45(1), 108-114. [Link]
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Patsnap Synapse. (2025). What is the mechanism of action of Ruxolitinib Phosphate? [Link]
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ExchangeCME. (2019). JAK/STAT Signaling Transduction Pathways. [Link]
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PathWhiz. Ruxolitinib Mechanism of Action Pathway. [Link]
-
Bentham Science Publishers. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. [Link]
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Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. [Link]
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Wikipedia. Tofacitinib. [Link]
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Liu, M., et al. (2026). Design, Synthesis, and Structure–Activity Relationship Studies of 7 H -Pyrrolo[2,3- d ]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. Journal of Medicinal Chemistry. [Link]
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Wang, W., et al. (2022). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Signal Transduction and Targeted Therapy, 7(1), 1-32. [Link]
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JoVE. (2023). The JAK-STAT Signaling Pathway. [Link]
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ResearchGate. (2023). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. [Link]
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Armando Hasudungan. (2020). JAK (Janus Kinase Pathway) Inhibitor Tofacitinib - pharmacology, mechanism of action, side effects. [Link]
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Application Note: A Practical Guide to the Synthesis and Evaluation of Pyrrolo[3,2-g]isoquinoline Derivatives as Potent Haspin Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract: Haspin (GSG2) kinase has emerged as a high-value target in oncology due to its critical role in ensuring chromosomal fidelity during mitosis.[1][2] Its overexpression in numerous cancers and its unique substrate specificity make it an attractive candidate for therapeutic intervention.[1][3][4] This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and biological evaluation of a promising class of Haspin inhibitors: the 1H-pyrrolo[3,2-g]isoquinolines. We delve into the causal science behind experimental choices, from the rationale of the synthetic route to the principles of kinase inhibition assays, offering a self-validating framework for researchers aiming to develop novel anti-mitotic agents.
Introduction: The Rationale for Targeting Haspin Kinase
Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[5] Haspin, an atypical serine/threonine kinase, plays a non-redundant role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[6][7][8] This phosphorylation event is a key component of the "histone code," creating a docking site for the Chromosomal Passenger Complex (CPC). The correct localization of the CPC is essential for proper chromosome alignment and segregation.[9][10] Inhibition of Haspin disrupts this process, leading to mitotic defects and ultimately, apoptosis in rapidly dividing cancer cells.[1][11]
The 1H-pyrrolo[3,2-g]isoquinoline scaffold has been identified as a robust starting point for the development of potent and selective Haspin inhibitors.[5][12][13] These compounds effectively occupy the ATP-binding pocket of the kinase, and the scaffold's versatile chemistry allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.[5][14] This document outlines the complete workflow, from chemical synthesis to cellular characterization, for this promising inhibitor class.
Caption: Haspin kinase signaling pathway in mitosis.
Synthesis of Pyrrolo[3,2-g]isoquinoline Derivatives
The core synthetic strategy for this class of compounds hinges on the versatility of the 3-position of the pyrrolo[3,2-g]isoquinoline scaffold. This position is amenable to various cross-coupling reactions, allowing for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR).[5][14] The Suzuki cross-coupling reaction is a particularly powerful and reliable method for this purpose, utilizing a palladium catalyst to form a carbon-carbon bond between the halogenated pyrroloisoquinoline core and a boronic acid or ester.[5][14]
Caption: General workflow for inhibitor synthesis.
Protocol 2.1: Synthesis of 3-(2-Chloropyridin-4-yl)-1H-pyrrolo[3,2-g]isoquinoline
This protocol details the synthesis of a representative compound, adapted from established literature procedures.[5]
Rationale: The starting material, 3-bromo-1H-pyrrolo[3,2-g]isoquinoline, provides a reactive handle for the Suzuki coupling. 2-Chloropyridine-4-boronic acid is chosen to introduce a heteroaromatic ring, a common feature in potent kinase inhibitors. The palladium catalyst, Pd(PPh₃)₄, is a robust and efficient catalyst for this type of transformation. A base (Na₂CO₃) is required to activate the boronic acid for transmetalation. The solvent system (DME/H₂O) ensures that both organic and inorganic reagents are soluble. Purification by column chromatography is essential to remove unreacted starting materials, catalyst residues, and byproducts.
Materials:
-
3-Bromo-1H-pyrrolo[3,2-g]isoquinoline
-
2-Chloropyridine-4-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME) and Water (H₂O)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a microwave vial, add 3-bromo-1H-pyrrolo[3,2-g]isoquinoline (e.g., 240 mg, 1.0 eq.).
-
Add 2-chloropyridine-4-boronic acid (1.6 eq.).
-
Add Na₂CO₃ (3.0 eq.).
-
Add Pd(PPh₃)₄ (0.05 eq.).
-
Solvent Addition: Add a 4:1 mixture of DME/H₂O (e.g., 5 mL).
-
Reaction: Seal the vial and heat the mixture in a microwave reactor to 100 °C for 30 minutes. Causality Note: Microwave heating accelerates the reaction rate, significantly reducing reaction time compared to conventional heating.
-
Workup: After cooling, dilute the reaction mixture with water and extract with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of DCM/MeOH (e.g., 97:3 to 94:6) as the eluent.
-
Characterization: Combine the fractions containing the pure product and concentrate under vacuum to yield the title compound as a yellow powder. Confirm identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).
Biological Evaluation of Haspin Kinase Inhibitors
A tiered approach is used to evaluate the synthesized compounds, starting with in vitro enzymatic assays to determine direct inhibitory potency, followed by cell-based assays to assess on-target activity and anti-proliferative effects.
Caption: General workflow for Haspin inhibitor evaluation.
Protocol 3.1: In Vitro Haspin Kinase Inhibition Assay (ADP-Glo™)
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[6][9] Haspin kinase activity is directly proportional to the amount of ADP generated. After the kinase reaction, remaining ATP is depleted. Subsequently, the ADP is converted back to ATP, which is then used by luciferase to generate a light signal. The intensity of the luminescence is directly correlated with Haspin activity, and a decrease in signal in the presence of a compound indicates inhibition.
Materials:
-
Recombinant human Haspin kinase
-
Histone H3 peptide substrate
-
ATP
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the inhibitor compounds in kinase reaction buffer. Add 1 µL of the diluted inhibitor or a DMSO vehicle control to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of Haspin enzyme solution to each well.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the reaction. The final ATP concentration should be at or near its Km value for Haspin to allow for the detection of competitive inhibitors.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 3.2: Cellular Target Engagement via Western Blot
Principle: This assay directly measures the ability of a compound to inhibit Haspin kinase activity within a cellular context.[10][15] By treating cancer cells with the inhibitor, a reduction in the phosphorylation of Haspin's primary substrate, Histone H3 at Threonine 3 (H3T3ph), can be quantified by Western blot using a phospho-specific antibody.
Materials:
-
Cancer cell line (e.g., HeLa, HCT-116)
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-H3T3, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and reagents
-
Nitrocellulose or PVDF membranes
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the inhibitor or a DMSO control for a defined period (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer the proteins to a nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-H3T3 antibody overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal protein loading. Quantify the band intensities to determine the relative reduction in H3T3 phosphorylation.
Data Summary and Structure-Activity Relationship (SAR)
The systematic evaluation of synthesized derivatives allows for the development of a clear SAR. The data below represents a selection of hypothetical, yet representative, compounds from the pyrrolo[3,2-g]isoquinoline series, illustrating how structural modifications impact inhibitory activity.[5][13]
| Compound ID | R-Group at 3-Position | Haspin IC₅₀ (nM)[5] | Cell Viability GI₅₀ (µM)[13] | Notes on SAR |
| 1 | -H | >10,000 | >50 | Unsubstituted core shows no activity. |
| 2 | 3-Bromo | 1,500 | 25 | Halogenation provides a slight increase in potency. |
| 3 | 4-Pyridinyl | 45 | 1.2 | Introduction of a heteroaromatic ring significantly improves potency. |
| 4 | 2-Chloro-4-pyridinyl | 25 | 0.8 | Additional substitution on the pyridine ring further enhances activity. |
| 5 | 2-Amino-5-pyridinyl | 15 | 0.5 | Amine substitution provides a hydrogen bond donor, boosting potency. |
| 6-NMe | 4-Pyridinyl (N-methylated) | 23.6 | 0.7 | N-methylation of the pyrrole is well-tolerated and can improve selectivity.[13] |
Interpretation: The data clearly demonstrates that substitution at the 3-position is critical for Haspin inhibitory activity. The introduction of heteroaromatic rings, particularly substituted pyridines, leads to a dramatic increase in potency, with IC₅₀ values reaching the low nanomolar range.[5] This suggests that this region of the molecule interacts with a key area of the ATP-binding pocket. Further optimization, such as adding hydrogen bond donors/acceptors or modifying the core scaffold (e.g., N-methylation), can fine-tune both potency and selectivity.[13]
Conclusion and Future Directions
The 1H-pyrrolo[3,2-g]isoquinoline scaffold represents a highly promising platform for the design of novel Haspin kinase inhibitors. The synthetic routes are robust and flexible, allowing for extensive SAR exploration. The protocols detailed in this guide provide a comprehensive framework for the synthesis and evaluation of these compounds, from initial in vitro screening to cellular validation.
A key future direction for this chemical series is the development of PROTACs (Proteolysis-Targeting Chimeras).[5][13][14] The amenability of the 3-position to substitution makes it an ideal attachment point for a linker connected to an E3 ligase ligand. Such a molecule could induce the targeted degradation of Haspin kinase, offering a potentially more sustained and potent anti-cancer effect compared to simple inhibition.
References
- Current time inform
- Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI.
- Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis. Journal of Pharmacy and Pharmacology.
- Haspin Kinase Assay Protocol. BPS Bioscience.
- Synthesis of 1 H-Pyrrolo[3,2- g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules.
- Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors. PubMed.
- Roles and regulation of Haspin kinase and its impact on carcinogenesis. PubMed.
- Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors | Request PDF.
- Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors.
- Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors.
- Roles and regulation of Haspin kinase and its impact on carcinogenesis. AIR Unimi.
- Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis.
- Roles and regulation of Haspin kinase and its impact on carcinogenesis.
- Haspin-IN-1 Mechanism of Action: A Technical Guide. Benchchem.
- Structure, Roles and Inhibitors of a Mitotic Protein Kinase Haspin. Ingenta Connect.
- A Comparative Guide to Haspin Kinase Inhibitors. Benchchem.
- Haspin-IN-1 and Histone H3 Threonine 3 Phosphoryl
- The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment. PubMed Central.
Sources
- 1. Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles and regulation of Haspin kinase and its impact on carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles and regulation of Haspin kinase and its impact on carcinogenesis [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. promega.jp [promega.jp]
- 7. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 1 H-Pyrrolo[3,2- g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Nitro-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-Nitro-1H-pyrrolo[3,2-b]pyridine. This guide is structured to provide in-depth, field-proven insights into improving the yield and purity of this valuable heterocyclic compound. As Senior Application Scientists, we move beyond simple protocols to explain the causal chemistry, helping you troubleshoot and optimize your experimental outcomes.
Section 1: Foundational Concepts - The Chemistry of Nitrating 4-Azaindole
This section addresses the fundamental principles governing the synthesis, providing the "why" behind the common challenges.
Q1: Why is the nitration of 1H-pyrrolo[3,2-b]pyridine (4-azaindole) often a low-yielding reaction?
A: The difficulty in nitrating 1H-pyrrolo[3,2-b]pyridine stems from the competing electronic nature of its fused ring system.
-
Electron-Rich Pyrrole Ring: The pyrrole moiety is inherently electron-rich and highly susceptible to electrophilic attack. The C3 position is the most nucleophilic and the kinetically favored site for substitution.
-
Electron-Deficient Pyridine Ring: Conversely, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This deactivation makes it resistant to electrophilic substitution, requiring harsh reaction conditions.[1]
This dichotomy creates a delicate balance. The conditions required to nitrate the deactivated system can be harsh enough to cause degradation or polymerization of the sensitive pyrrole ring, leading to the formation of tar and a subsequent reduction in yield.
Caption: Electronic character of 1H-pyrrolo[3,2-b]pyridine.
Section 2: Troubleshooting the Nitration Reaction
This core section provides direct answers to common experimental failures.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction shows a low conversion rate, with mostly starting material remaining after several hours. What are the likely causes and solutions?
A: This is a classic indication that the reaction conditions are not sufficiently activating for the electrophilic nitration to proceed.
-
Cause: Insufficiently Potent Nitrating Agent. The 1H-pyrrolo[3,2-b]pyridine scaffold is deactivated compared to simple indoles. Milder nitrating agents may not be effective.
-
Solution: Employ a stronger nitrating system. A combination of concentrated nitric acid in concentrated sulfuric acid is the standard choice. For highly deactivated systems, fuming nitric acid or nitric acid in trifluoroacetic anhydride can be effective alternatives.[2]
-
-
Cause: Reaction Temperature is Too Low. While low temperatures are crucial to control side reactions, an excessively low temperature can stall the reaction entirely.
-
Solution: Initiate the reaction at a low temperature (e.g., -10 °C to 0 °C) with slow, dropwise addition of the nitrating agent. After the addition is complete, allow the reaction to warm slowly to room temperature. Monitor progress by TLC or LC-MS. If the reaction is still sluggish, gentle warming (e.g., to 40-50 °C) can be considered, but must be done with extreme caution to avoid decomposition.
-
Table 1: Comparison of Common Nitrating Systems
| Nitrating System | Typical Conditions | Pros | Cons |
| HNO₃ / H₂SO₄ | 0 °C to RT | Cost-effective, widely used | Can cause charring if not controlled |
| Fuming HNO₃ | -10 °C to 0 °C | Highly reactive | Aggressive, increases risk of side products |
| HNO₃ / TFAA | 0 °C to RT | Good for many pyridines[2] | TFAA is expensive and moisture-sensitive |
| KNO₃ / H₂SO₄ | 0 °C to RT | Solid reagent, easier to handle | Can be less reactive than mixed acids |
Issue 2: Formation of Multiple Isomers and Side Products
Q: I'm observing multiple spots on my TLC and a complex NMR spectrum, suggesting isomeric products. How can I improve regioselectivity for the 3-nitro position?
A: Poor regioselectivity is a common problem arising from the competing reactive sites on the molecule. While C3 is the most activated position, other sites can react under forcing conditions.
-
Cause: Competing Nitration Sites. Besides the desired C3 position, nitration can potentially occur at the C6 position of the pyridine ring, though this is less favorable.[3] Another significant side reaction is N-nitration at the pyrrole nitrogen.
-
Solution: Employ a Nitrogen Protecting Group. Protecting the pyrrole nitrogen is a highly effective strategy to prevent N-nitration and improve the overall stability of the molecule under acidic conditions. A tosyl (Ts) or sulfonyl group is often used. This group can be removed post-nitration. The use of protecting groups is a common strategy in the synthesis of complex azaindoles.[4][5]
Caption: Workflow comparing direct vs. protected nitration.
Issue 3: Product Degradation and Tar Formation
Q: My reaction mixture turns dark brown or black, and I'm isolating a low yield of a tar-like substance. What's causing this degradation?
A: This indicates that the reaction conditions are too harsh, leading to the decomposition of the starting material or product.
-
Cause: Overly Aggressive Conditions. The combination of high temperature and highly concentrated acid can rapidly degrade the electron-rich pyrrole ring.
-
Solution 1: Strict Temperature Control. Maintain the temperature below 5 °C during the addition of the nitrating agent. Use an ice/salt bath for better control. Do not allow the internal temperature to rise uncontrollably.
-
Solution 2: Controlled Reagent Addition. Add the nitrating agent dropwise over an extended period (e.g., 30-60 minutes) to the solution of the substrate in acid. This prevents localized "hot spots" of high reactant concentration.
-
Solution 3: Minimize Reaction Time. Monitor the reaction closely using an appropriate method (e.g., TLC, LC-MS). As soon as the starting material is consumed, proceed immediately with the work-up. Prolonged exposure to the strong acid medium will inevitably lead to lower yields.
-
Section 3: Recommended Protocol and Purification
Q: What is a reliable, step-by-step protocol for the synthesis and purification of this compound?
A: The following protocol incorporates the optimization principles discussed above.
Experimental Protocol: Nitration of 1H-pyrrolo[3,2-b]pyridine
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (10 mL) to 0 °C using an ice-water bath.
-
Substrate Addition: Slowly add 1H-pyrrolo[3,2-b]pyridine (1.0 g, 8.46 mmol) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (0.6 mL, ~1.2 eq) to concentrated sulfuric acid (2 mL). Cool this mixture to 0 °C.
-
Reaction: Add the cold nitrating mixture dropwise to the solution of the substrate over 30 minutes, maintaining the internal reaction temperature at or below 5 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate system).
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto a beaker containing crushed ice (approx. 50 g) with vigorous stirring. This should be done in a well-ventilated fume hood.
-
Neutralization & Precipitation: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. A yellow precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water (3 x 20 mL) and then with a small amount of cold diethyl ether to aid in drying.
-
Purification: The crude product can be further purified by column chromatography on silica gel.
-
Challenge: Azaindoles can streak on acidic silica gel, leading to poor separation and lower recovery.[6]
-
Solution: Deactivate the silica gel by using an eluent containing a small amount of triethylamine (0.5-1%). A typical gradient might be from 100% dichloromethane to 95:5 dichloromethane:methanol. Alternatively, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be effective.[6]
-
References
- BLDpharm. This compound-5-carbonitrile.
- BenchChem. Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
- Gomaa, M. A., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Chilean Chemical Society.
- ChemRxiv. (2023). Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experimentation and Machine Learning.
- Royal Society of Chemistry. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid.
- PubChem. 6-nitro-1H-pyrrolo[3,2-b]pyridine.
- Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
- MDPI. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- BenchChem. Navigating the Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: A Comparative Analysis of Methodologies.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 6-nitro-1H-pyrrolo[3,2-b]pyridine | C7H5N3O2 | CID 46856449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Pyrrolo[3,4-b]pyridin-5-one Synthesis
Introduction
Welcome to the technical support center for the synthesis and optimization of pyrrolo[3,4-b]pyridin-5-one derivatives. This scaffold is a privileged aza-analogue of isoindolin-1-one, a core structure found in numerous bioactive compounds, making it of significant interest in medicinal chemistry and drug development.[1][2] Its derivatives have been explored as potential anticancer agents, kinase inhibitors, and for their unique photophysical properties.[3][4][5][6]
The synthesis of this complex heterocyclic system often involves multicomponent reactions (MCRs) coupled with cascade processes, which, while elegant and atom-economical, can present unique challenges.[7] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient strategy for synthesizing the pyrrolo[3,4-b]pyridin-5-one core?
The most robust and versatile method reported is a one-pot process that couples an Ugi-Zhu three-component reaction (UZ-3CR) with a subsequent cascade sequence.[3] This sequence typically involves an intermolecular aza-Diels-Alder cycloaddition, followed by intramolecular N-acylation, decarboxylation, and dehydration.[1][8] This strategy is highly convergent, building molecular complexity rapidly from simple starting materials (an aldehyde, an amine, an α-isocyanoacetamide, and a dienophile like maleic anhydride).[2][9]
Q2: Why is a Lewis acid catalyst often required for this synthesis?
A Lewis acid, such as Ytterbium(III) triflate (Yb(OTf)₃) or Scandium(III) triflate (Sc(OTf)₃), plays a crucial role in activating the reactants.[3][7][10] In the initial Ugi-Zhu reaction, the catalyst coordinates to the in situ formed imine, generating a more electrophilic iminium ion. This activation is critical for the subsequent nucleophilic attack by the isocyanide.[2][9] Furthermore, the Lewis acid can also promote the subsequent aza-Diels-Alder cycloaddition by activating the dienophile.[9]
Q3: What is the role of microwave irradiation in these reactions?
Microwave (MW) heating is frequently employed to significantly reduce reaction times and often improve yields compared to conventional heating.[3][7] The rapid and uniform heating provided by microwaves can efficiently overcome the activation energy for the multiple steps in the cascade sequence, leading to cleaner reactions with fewer side products.
Q4: How stable is the pyrrolo[3,4-b]pyridin-5-one core?
The fused aromatic system imparts considerable stability to the core structure. However, the stability can be influenced by the substituents. Standard workup and purification procedures, such as aqueous extraction and silica gel chromatography, are generally well-tolerated.[1] For specific derivatives, particularly those with sensitive functional groups, it is always prudent to assess stability under acidic or basic conditions before performing extensive manipulations.
Q5: What are the key spectroscopic signatures for confirming the structure of a pyrrolo[3,4-b]pyridin-5-one derivative?
Confirmation of the structure relies on a combination of spectroscopic techniques:
-
¹H NMR: Look for characteristic signals for the pyridine ring proton (often a singlet around 7.9 ppm) and the methine proton at the stereocenter (a singlet typically around 5.5 ppm).[2] The diastereotopic protons of adjacent methylene groups also provide key structural information.[2]
-
¹³C NMR: The carbonyl carbon of the lactam typically appears in the range of 165-170 ppm.
-
IR Spectroscopy: A strong absorption band corresponding to the lactam carbonyl (C=O) stretch is expected, typically in the region of 1700-1750 cm⁻¹.
-
High-Resolution Mass Spectrometry (HRMS): This is essential for confirming the elemental composition and molecular weight of the final product.[1]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The following decision tree provides a logical path for diagnosing common issues.
Caption: Troubleshooting Decision Tree for Pyrrolo[3,4-b]pyridin-5-one Synthesis.
Q: My reaction yield is consistently low (<20%). What are the most likely causes?
A: Low yields in this multi-step, one-pot synthesis can be traced to several factors.[11]
-
Purity of Reactants: The Ugi-Zhu reaction is sensitive to the purity of the starting materials. Aldehydes can oxidize, amines can absorb water and CO₂, and isocyanides can degrade upon storage. Solution: Ensure aldehydes are freshly distilled or purified. Use high-purity amines and isocyanides. Confirm purity by NMR before starting the reaction.
-
Catalyst Inactivity: Lewis acid catalysts like Yb(OTf)₃ are hygroscopic. Absorbed moisture will deactivate the catalyst and inhibit the reaction. Solution: Use a fresh bottle of catalyst or dry it under high vacuum before use. Handle it in a glovebox or under an inert atmosphere.
-
Inefficient Imine Formation: The initial condensation between the aldehyde and amine to form the imine is a critical equilibrium-driven step. Solution: Perform this step in a solvent that allows for azeotropic removal of water (like toluene) using a Dean-Stark apparatus, or conduct the reaction under microwave irradiation which can drive the condensation forward.[3]
Q: I'm observing a complex mixture of products by TLC/LC-MS that I can't identify.
A: This often points to competing side reactions or product decomposition.
-
Aza-Diels-Alder Failure: If the intermediate 5-aminooxazole forms but the subsequent cascade fails, it may be isolated or react through alternative pathways. The aza-Diels-Alder reaction is a pericyclic reaction sensitive to electronic and steric factors.[12][13][14] Solution: Ensure your dienophile (e.g., maleic anhydride) is added after the Ugi-Zhu reaction is complete (monitor by TLC). The choice of solvent can be critical; toluene and chlorobenzene have been shown to be effective.[3][8] Increasing the temperature with microwave heating can often promote the desired cycloaddition.[3][9]
-
Thermal Degradation: Prolonged heating at high temperatures can lead to the decomposition of the starting materials, intermediates, or the final product. Solution: Monitor the reaction progress closely using TLC. Once the starting materials are consumed and the product spot is maximized, stop the reaction. Avoid unnecessarily long reaction times.
Q: My product streaks badly during silica gel column chromatography, making purification difficult.
A: Streaking is common for nitrogen-containing heterocyclic compounds due to strong interactions with the acidic silanol groups on the silica surface.
-
Acidic/Basic Nature: The pyridine nitrogen and other functionalities can lead to this issue. Solution: Deactivate the silica gel by adding 1-2% triethylamine (NEt₃) or ammonia in methanol to the eluent system (e.g., Hexane/Ethyl Acetate). This neutralizes the acidic sites and improves peak shape.
-
Work-up Procedure: Residual acidic or basic impurities from the reaction can exacerbate purification issues. Solution: Perform a thorough aqueous work-up before chromatography. Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) can remove acidic byproducts.[1]
Data Summary Tables
The following tables summarize typical reaction conditions reported in the literature to guide your optimization process.
Table 1: Recommended Catalysts and Solvents
| Catalyst | Typical Loading (mol%) | Recommended Solvents | Reference |
| Ytterbium(III) triflate (Yb(OTf)₃) | 3 - 10 | Toluene, Chlorobenzene | [3][8] |
| Scandium(III) triflate (Sc(OTf)₃) | 3 - 10 | Benzene, Toluene | [7][10] |
| Zinc Bromide (ZnBr₂) | Stoichiometric | Water/Isopropanol (for specific click reactions) | [9] |
| DBU | 10 | Ethanol (for alternative syntheses) | [15][16] |
Table 2: Optimized Reaction Parameters for Ugi-Zhu/Aza-Diels-Alder Cascade
| Parameter | Typical Range / Condition | Rationale & Notes | Reference |
| Temperature | 65 - 150 °C | Lower temperatures for imine formation, higher for the cascade. MW often uses higher setpoints. | [3][9] |
| Reaction Time | 20 min - 40 hours | Highly dependent on substrate and heating method. MW times are significantly shorter (e.g., 90-95 min). | [8][9] |
| Heating Method | Microwave (MW) or Oil Bath | MW is preferred for speed and often yields. | [3][7] |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent oxidation and moisture contamination. | - |
Experimental Protocols & Workflows
The following diagram illustrates the general one-pot workflow for the synthesis of pyrrolo[3,4-b]pyridin-5-ones.
Caption: General One-Pot Workflow for Pyrrolo[3,4-b]pyridin-5-one Synthesis.
Protocol: One-Pot Synthesis via Ugi-Zhu/Aza-Diels-Alder Cascade
This is a generalized protocol based on methodologies reported in the literature.[3][8] Optimal conditions may vary depending on the specific substrates.
-
Imine Formation: To a microwave reaction vial, add the aldehyde (1.0 equiv.), the amine (1.0 equiv.), and anhydrous toluene (to achieve approx. 0.1 M concentration).
-
Seal the vial and heat the mixture using microwave irradiation (e.g., 65 °C, 100 W) for 5 minutes to facilitate imine formation.
-
Ugi-Zhu Reaction: Cool the vial briefly. Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 0.03 equiv.) and stir for 2 minutes. Then, add the α-isocyanoacetamide (1.2 equiv.).
-
Reseal the vial and heat again under microwave irradiation (e.g., 65 °C, 100 W) for 15-20 minutes. Monitor the formation of the 5-aminooxazole intermediate by TLC.
-
Cascade Reaction: Once the Ugi-Zhu reaction is complete, add maleic anhydride (1.5 equiv.) to the reaction mixture.
-
Reseal the vial and heat at a higher temperature (e.g., 110-120 °C, 150 W) for 60-90 minutes. Monitor the formation of the final product and the disappearance of the intermediate by TLC.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous Na₂CO₃ solution (3x) and brine (3x).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of hexanes and ethyl acetate, to yield the desired pyrrolo[3,4-b]pyridin-5-one.
References
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019). Molecules. [Link]
-
Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019). PubMed. [Link]
-
Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. (2023). MDPI. [Link]
-
(a) a fused-pyrrolo[3,4-b]pyridin-5-one and isoindolin-2-ones of... (n.d.). ResearchGate. [Link]
-
Synthesis of pyrrolo[3,4-b]pyridin-5-ones via a cascade process... (n.d.). ResearchGate. [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. (2019). MDPI. [Link]
-
Recent advances of pyrrolopyridines derivatives: a patent and literature review. (2016). PubMed. [Link]
-
Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. A Suitable Alternative towards Novel Aza-Analogues of Falipamil. (2018). Molecules. [Link]
-
Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. (2015). ResearchGate. [Link]
-
(A) Absorption, (B) emission espectra of pyrrolo[3,4-b]pyridin-5-ones... (n.d.). ResearchGate. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2022). PMC. [Link]
-
Development of a Series of Pyrrolopyridone MAT2A Inhibitors. (2024). PubMed. [Link]
-
Discovery of novel pyrrolo-pyridine/pyrimidine derivatives bearing pyridazinone moiety as c-Met kinase inhibitors. (2017). PubMed. [Link]
-
Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. (2024). MDPI. [Link]
-
Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors. (2009). PubMed. [Link]
-
Synthesis of New bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones via the Ugi-Zhu Reaction and Docking. (2021). Semantic Scholar. [Link]
-
Optimization of the reaction conditions towards pyrrolo[3,4-b]pyridin-5-one derivative 1a from 7a. (n.d.). ResearchGate. [Link]
-
Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity. (2024). PMC. [Link]
-
Synthesis of polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones via an... (n.d.). ResearchGate. [Link]
-
Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. (2018). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. (2021). ResearchGate. [Link]
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- 1. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 6. Development of a Series of Pyrrolopyridone MAT2A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. A Suitable Alternative towards Novel Aza-Analogues of Falipamil - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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- 16. researchgate.net [researchgate.net]
Addressing stability and degradation issues of 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Welcome to the technical support center for 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common stability and degradation challenges encountered during experimentation. Our goal is to provide you with the expert insights and practical solutions necessary to ensure the integrity of your results. While specific stability data for this molecule is limited, the principles outlined here are derived from the established chemistry of the pyrrolopyridine scaffold and related heterocyclic compounds.[1]
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling, storage, and stability of 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile.
Q1: What are the primary stability concerns for 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile in solution?
A1: The chemical structure of 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile contains moieties that are susceptible to degradation under common experimental conditions. The primary concerns are:
-
pH-Dependent Hydrolysis: Both the nitrile group (-CN) and the pyrrole ring can be sensitive to hydrolysis, particularly under strong acidic or basic conditions.[1] This can lead to the formation of the corresponding carboxylic acid or other hydrolyzed species, altering the compound's biological activity and physicochemical properties.
-
Oxidation: The pyrrole ring is an electron-rich system, making it susceptible to oxidation.[1] This process can be accelerated by exposure to air (oxygen), metal ions, or other oxidizing agents present in your experimental setup.
-
Photodegradation: Many heterocyclic compounds are sensitive to light, especially UV radiation.[1] Exposure can lead to complex degradation pathways, resulting in a loss of purity and potency.
Below is a diagram illustrating these potential degradation pathways.
Caption: Potential degradation pathways for 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile.
Q2: What are the recommended storage and handling conditions?
A2: Proper storage is critical to maintain the compound's integrity. We recommend a multi-tiered approach for solids and solutions.
| Form | Condition | Recommendation | Rationale |
| Solid | Temperature | Store at room temperature as per supplier recommendation.[2] | Minimizes thermal degradation. |
| Atmosphere | Store in a tightly closed container in a dry, well-ventilated place.[1][3] | Protects from atmospheric moisture and oxygen. | |
| Stock Solutions | Temperature | Store at low temperatures, such as -20°C or -80°C.[1] | Drastically slows the rate of chemical degradation. |
| (in aprotic solvents) | Solvent | Use anhydrous, aprotic solvents like DMSO or DMF.[1] | These solvents are less reactive and minimize hydrolysis. |
| Light | Use amber vials or wrap containers in aluminum foil.[1] | Prevents photodegradation. | |
| Aqueous/Buffer Solutions | Preparation | Prepare fresh solutions for each experiment whenever possible.[1] | Aqueous environments, especially at non-neutral pH, can accelerate hydrolysis. |
| Solvent | Use degassed buffers or solvents.[1] | Minimizes the presence of dissolved oxygen, reducing oxidation risk. |
Q3: My HPLC/LC-MS analysis shows new, unexpected peaks over time. What does this indicate?
A3: The appearance of new peaks in your chromatogram is a strong indicator of compound degradation.[1] Each new peak likely represents a distinct degradation product.
Causality: The conditions of your analysis or sample storage (e.g., solvent, pH, temperature, light exposure) are likely promoting the breakdown of the parent compound.
Next Steps:
-
Characterize Degradants: Use mass spectrometry (MS) to determine the molecular weights of the new peaks. This information provides crucial clues about the degradation pathway (e.g., an 18 amu increase may suggest hydrolysis of the nitrile to an amide).[1]
-
Review Conditions: Scrutinize your experimental conditions. Is the sample stored in an aqueous buffer? Is it exposed to light on the autosampler? Is the temperature elevated?
-
Implement Mitigation: Based on your findings, modify the experimental conditions as recommended in this guide to minimize the degradation.[1]
Troubleshooting Guides
This section provides detailed workflows to diagnose and resolve stability-related issues.
Guide 1: Investigating Inconsistent Experimental Results
Inconsistent assay results or a progressive loss of compound activity are common symptoms of instability.[1] The following workflow provides a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for addressing inconsistent experimental results.
Troubleshooting Table: Inconsistent Biological Data
| Symptom | Potential Cause (Instability-Related) | Recommended Action |
| Loss of potency over time | Degradation of the compound in the assay buffer during incubation.[1] | 1. Prepare fresh solutions immediately before each experiment.[1]2. Perform a time-course experiment to assess compound stability under your specific assay conditions (e.g., analyze purity at T=0 and T=end).[1]3. Analyze the purity of the compound solution before and after the experiment using HPLC.[1] |
| Precipitation in assay plate | The compound may be degrading to a less soluble product, or initial solubility is lower than anticipated.[1] | 1. Confirm the compound's solubility in the assay medium.2. If degradation is suspected, collect and analyze the precipitate to determine its identity.[1] |
| High variability between replicates | Inconsistent degradation rates due to minor variations in incubation time, light exposure, or temperature across the plate. | 1. Standardize all incubation steps precisely.2. Protect assay plates from direct light.3. Ensure uniform temperature distribution in the incubator. |
Guide 2: Proactive Stability Assessment Protocol
To prevent issues, we strongly recommend performing a proactive stability study under your specific experimental conditions. This self-validating approach ensures the reliability of your data.
Objective: To determine the stability of 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile under various conditions relevant to your planned experiments.[1]
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in an anhydrous, aprotic solvent like DMSO. This is your T=0 reference standard.
-
Create Test Solutions: Dilute the stock solution into various aqueous buffers (e.g., pH 5.0, pH 7.4, pH 9.0) and any other relevant media to your final assay concentration.
-
Incubate Under Test Conditions: Aliquot the test solutions and incubate them under different conditions:
-
Temperature: 4°C, Room Temperature (RT), 37°C.
-
Light: Protected from light (foil-wrapped) vs. ambient light exposure.
-
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each condition and immediately quench any further degradation by freezing at -80°C or mixing with a strong organic solvent.
-
Analysis: Analyze all samples from all time points in a single run by HPLC with UV detection. Calculate the peak area of the parent compound.
-
Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A loss of >10% purity typically indicates significant instability under those conditions.
Data Summary Template
| Condition | Time (hours) | % Parent Compound Remaining | Observations (e.g., New Peaks, Color Change) |
| pH 7.4, 37°C, Dark | 0 | 100% | |
| 2 | |||
| 8 | |||
| 24 | |||
| pH 7.4, 37°C, Light | 0 | 100% | |
| 2 | |||
| 8 | |||
| 24 | |||
| ... (add other conditions) |
References
- Stability issues of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile in solution - Benchchem.
- Navigating the Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: A Comparative Analysis of Methodologies - Benchchem.
- Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile - Benchchem.
- 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile - Sigma-Aldrich.
- 1H-Pyrrolo[2,3-b]pyridine SDS, 271-63-6 Safety D
- Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile - Benchchem.
- Application Notes and Protocols for 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Based Therapeutic Agents - Benchchem.
Sources
Overcoming solubility problems of pyrrolopyridine compounds in biological assays
Technical Support Center: Pyrrolopyridine Compound Solubility
A Guide for Drug Discovery & Development Professionals
Welcome to the technical support center for researchers working with pyrrolopyridine-based compounds. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but the underlying scientific reasoning to help you overcome one of the most persistent challenges with this compound class: poor aqueous solubility. Pyrrolopyridines are a vital scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] However, their often planar, aromatic, and lipophilic nature frequently leads to solubility issues that can compromise assay data and hinder development.[3]
This resource is structured to help you diagnose problems, implement effective solutions, and generate reliable, reproducible data in your biological assays.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about handling pyrrolopyridine compounds.
Q1: What makes pyrrolopyridine compounds prone to low solubility?
A: The low aqueous solubility of many pyrrolopyridine derivatives stems from a combination of their physicochemical properties. Their fused aromatic ring systems are often planar and rigid, which promotes efficient crystal lattice packing.[3] Overcoming this strong crystal energy requires a significant amount of energy, making it difficult for water molecules to solvate the compound. Additionally, these scaffolds are frequently decorated with lipophilic (hydrophobic) functional groups to enhance target binding, which further decreases their affinity for aqueous environments.[4]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one matters for my in vitro assay?
A: Both are critical, but they measure different phenomena and are relevant at different stages.
-
Thermodynamic Solubility is the true equilibrium solubility of a compound. It is the maximum concentration of the most stable crystalline form of the compound that can be dissolved in a solvent at a specific temperature and pH.[5][6] This value is determined using methods like the "shake-flask" technique, where an excess of solid compound is equilibrated with the solvent for an extended period (24-72 hours).[5][7][8] It is the gold standard for understanding a compound's intrinsic properties and is crucial for formulation development.
-
Kinetic Solubility measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated organic stock solution (usually DMSO).[5][6] This method is much faster and mimics the conditions of most high-throughput screening (HTS) and cell-based assays.[4][9] For most in vitro experiments, kinetic solubility is the more practical and relevant measure because it reflects the immediate behavior of your compound under assay conditions.[9][10]
Q3: How should I prepare a reliable stock solution for a poorly soluble pyrrolopyridine?
A: The reliability of your entire experiment begins with the stock solution.
-
Choose the Right Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving a wide range of polar and non-polar compounds for biological screening.[11]
-
Use High-Quality Solvent: Use anhydrous, high-purity DMSO to prevent compound degradation from absorbed water.
-
Ensure Complete Dissolution: After adding the solvent, ensure the compound is fully dissolved. This can be aided by gentle warming (to 37°C), vortexing, or sonication.[9][12] Visually inspect the solution against a light source to ensure no solid particulates remain.
-
Store Properly: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C in tightly sealed vials to prevent freeze-thaw cycles and water absorption.[13] Repeated freeze-thaw cycles can cause the compound to fall out of solution, leading to inaccurate concentrations in your assays.[10]
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A: This is a critical parameter that must be empirically determined for your specific assay and cell line. As a general rule, most cell-based assays can tolerate a final DMSO concentration of up to 0.5% without significant toxicity or artifacts.[13][14] Some robust cell lines or enzymatic assays may tolerate up to 1%.[14] It is essential to run a solvent tolerance control experiment where you expose your cells or assay system to a range of DMSO concentrations (e.g., 0.1% to 2%) to determine the highest concentration that does not impact the biological outcome.[14]
Section 2: Troubleshooting Guide
This section provides structured solutions to common solubility-related problems encountered during experiments.
Problem 1: My compound "crashes out" (precipitates) immediately when I dilute my DMSO stock into aqueous buffer.
This is the most frequent issue encountered with poorly soluble compounds. The rapid shift from a favorable organic solvent (DMSO) to an unfavorable aqueous environment causes the compound to exceed its kinetic solubility limit and precipitate.[7]
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lifechemicals.com [lifechemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with 3-Nitro-1H-pyrrolo[3,2-b]pyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of January 2026, there is limited publicly available research detailing the specific biological activity and established assay protocols for 3-Nitro-1H-pyrrolo[3,2-b]pyridine. This guide is therefore based on the known biological activities of the parent 1H-pyrrolo[3,2-b]pyridine scaffold, the general properties of nitroaromatic compounds, and established principles for troubleshooting small molecule assays. The recommendations provided herein should serve as a foundational framework for your experimental design and troubleshooting efforts.
Introduction
The 1H-pyrrolo[3,2-b]pyridine core is a recognized scaffold in medicinal chemistry, with derivatives showing activity as kinase inhibitors and modulators of other important biological targets. The introduction of a nitro group to this scaffold, creating this compound, can significantly alter its electronic properties, solubility, and metabolic stability, presenting unique challenges in biological assays. This guide provides a structured approach to troubleshoot and interpret inconsistent results, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound in a biochemical kinase assay. What are the likely causes?
A1: Inconsistent IC50 values are a frequent challenge. For an ATP-competitive kinase inhibitor, which is a plausible mechanism for this scaffold, several factors can be at play:
-
Compound Stability and Solubility: The compound may be unstable or have low solubility in your assay buffer. Degradation or precipitation during the experiment will lower the effective concentration, leading to a higher apparent IC50.[1]
-
ATP Concentration: If the compound is an ATP-competitive inhibitor, its apparent potency is highly dependent on the ATP concentration used in the assay.[1] Minor variations in ATP concentration between experiments will cause shifts in the IC50 value.
-
Enzyme Purity and Activity: The purity and specific activity of the recombinant kinase can vary between batches, directly impacting inhibitor potency.[1]
-
Assay Conditions: Small fluctuations in incubation times, temperature, and reagent concentrations can all contribute to variability.[1]
Q2: Our compound shows promising activity in a biochemical assay, but this potency drops significantly in our cell-based assays. Why the discrepancy?
A2: A drop in potency between biochemical and cellular assays is a common hurdle in drug discovery.[2] The primary reasons include:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux Pump Activity: The compound could be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively remove it from the cell.
-
Cellular Metabolism: The nitro group on the compound can be susceptible to reduction by cellular nitroreductases, potentially leading to inactive or even toxic metabolites.
-
High Protein Binding: The compound may bind extensively to proteins in the cell culture medium or intracellularly, reducing the free concentration available to engage the target.
Q3: We are observing cytotoxicity in our cell-based assays that seems unrelated to the intended target. What could be the cause?
A3: Nitroaromatic compounds can exhibit off-target toxicity through several mechanisms:
-
Redox Cycling: The nitro group can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and oxidative stress, which can induce cell death.
-
Metabolic Activation: Reduction of the nitro group can lead to the formation of reactive intermediates, such as nitroso and hydroxylamino derivatives, which can covalently modify cellular macromolecules.
-
Pan-Assay Interference Compounds (PAINS): While not confirmed for this specific molecule, certain structural motifs can lead to non-specific activity in assays. It is always prudent to consider this possibility with novel compounds.[3]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Biochemical Assays
This section provides a systematic approach to diagnosing and resolving variability in potency measurements.
Troubleshooting Workflow:
Caption: Troubleshooting logic for inconsistent IC50 values.
Detailed Steps & Explanations:
| Potential Cause | Troubleshooting & Optimization Steps | Rationale & Expected Outcome |
| Compound Purity | 1. Verify the purity of the compound stock using HPLC or LC-MS.[4] 2. Source the compound from a reputable supplier and obtain a Certificate of Analysis. | Impurities, even at low levels, can have potent biological activity, leading to skewed or irreproducible results.[5] Ensuring high purity is the first critical step for data integrity. |
| Compound Solubility | 1. Visually inspect the highest concentration wells for precipitation. 2. Determine the compound's solubility in the final assay buffer. 3. If solubility is an issue, consider using a different, validated co-solvent or reducing the highest assay concentration. | Undissolved compound leads to an overestimation of the IC50. The concentration of organic solvents like DMSO should be kept constant across all wells and typically below 1% to avoid off-target effects.[6] |
| Compound Stability | 1. Prepare fresh compound dilutions for each experiment. 2. Perform a time-course experiment: pre-incubate the compound in assay buffer for the duration of the assay, then analyze its integrity by HPLC. | Pyrrolopyridine derivatives can be susceptible to pH-dependent hydrolysis, and the electron-rich pyrrole ring can be prone to oxidation. This ensures that the observed effect is from the intact compound. |
| Inconsistent ATP Concentration | 1. Use a single, high-quality batch of ATP for all related experiments. 2. Accurately quantify the ATP stock concentration. 3. Perform experiments at a fixed ATP concentration, ideally at or near the Michaelis constant (Km) of the kinase.[1] | For ATP-competitive inhibitors, the IC50 is directly proportional to the ATP concentration. Standardization is key to achieving reproducible potency values.[1] |
| Variable Enzyme Activity | 1. Use a single lot of purified kinase for a set of experiments. 2. Aliquot the enzyme to avoid repeated freeze-thaw cycles. 3. Perform a specific activity test for each new batch of enzyme. | Enzyme activity can degrade over time or vary between batches, affecting inhibitor potency.[1] Consistent enzyme quality leads to more reproducible inhibition data. |
Issue 2: Discrepancy Between Biochemical and Cellular Potency
This is a critical step in lead optimization, and a drop in potency is expected. The key is to understand and quantify the reasons.
Experimental Workflow for Investigating Potency Drop:
Caption: Workflow to diagnose biochemical vs. cellular potency differences.
Detailed Protocols:
Protocol 1: Basic Cell Viability Assay (MTT) This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability. It can help determine if the compound is cytotoxic.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.5% DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value for cytotoxicity.[4]
Protocol 2: Assessing Compound Stability in Cell Culture Media This protocol helps determine if the compound is stable under the conditions of your cell-based assay.
-
Preparation: Spike this compound into complete cell culture medium (including serum) at a relevant concentration (e.g., 10 µM).
-
Incubation: Incubate the mixture at 37°C in a CO2 incubator.
-
Time Points: Remove aliquots at various time points (e.g., 0, 2, 6, 24, 48 hours).
-
Sample Preparation: Precipitate proteins from the aliquots (e.g., with cold acetonitrile), centrifuge, and collect the supernatant.
-
Analysis: Analyze the concentration of the parent compound in the supernatant using a validated LC-MS method.
-
Data Analysis: Plot the percentage of the remaining compound against time to determine its stability profile.
Conclusion
Troubleshooting inconsistent results for a novel compound like this compound requires a systematic and logical approach. By starting with the fundamentals—ensuring compound purity, solubility, and stability—and then methodically investigating assay parameters and the complexities of the cellular environment, researchers can overcome common obstacles. This guide provides the foundational protocols and logical workflows to dissect experimental variability, leading to a deeper understanding of the compound's true biological activity and fostering the generation of robust, high-quality data.
References
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Available at: [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available at: [Link]
-
Kłosiński, M., & Giebułtowicz, J. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. International Journal of Molecular Sciences, 23(11), 6296. Available at: [Link]
-
Nishino, S. F., & Spain, J. C. (2007). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 71(4), 639-653. Available at: [Link]
-
El-Gamal, M. I., et al. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports, 6, 36906. Available at: [Link]
-
Holshouser, S. L., et al. (2014). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 24(15), 3354-3358. Available at: [Link]
-
Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300585. Available at: [Link]
-
Bircsak, E., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(5), 1599-1608. Available at: [Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of Pyrrolo[2,3-b]pyridines and Pyrrolo[2,3-d]pyrimidines
Welcome to the technical support center for the synthesis of pyrrolo[2,3-b]pyridines (7-azaindoles) and pyrrolo[2,3-d]pyrimidines (7-deazapurines). These nitrogen-containing heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during their synthesis.
Section 1: General Principles and initial troubleshooting
The successful synthesis of pyrrolo[2,3-b]pyridines and pyrrolo[2,3-d]pyrimidines hinges on a deep understanding of the underlying reaction mechanisms and the careful control of reaction parameters. Many synthetic routes involve multi-step sequences, including cyclization and functionalization reactions, where seemingly minor variations can significantly impact yield and purity.
Frequently Asked Questions (FAQs)
Q1: My initial cyclization to form the pyrrolopyridine or pyrrolopyrimidine core is giving low yields. What are the first things I should check?
A1: Low yields in the initial ring-forming step are a common hurdle. Before extensive optimization, verify the following:
-
Reagent Quality: Ensure all starting materials, especially sensitive reagents like strong bases (e.g., LDA, NaH) or organometallics, are fresh and of high purity. Moisture and air can rapidly degrade these reagents, leading to failed reactions.
-
Inert Atmosphere: Many of the reactions involved are highly sensitive to oxygen and moisture. Ensure your reaction setup is under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are anhydrous and degassed.[4]
-
Temperature Control: Precise temperature control is critical. For exothermic reactions, ensure efficient cooling to prevent side product formation. For reactions requiring heating, ensure uniform and stable temperature.
Q2: I'm observing a complex mixture of products in my crude reaction mixture. How can I simplify the product profile?
A2: A complex product mixture often points to competing side reactions. Consider the following:
-
Reaction Concentration: Highly concentrated reactions can sometimes lead to polymerization or intermolecular side reactions. Try running the reaction at a lower concentration.
-
Order of Addition: The order in which you add your reagents can be crucial. For example, in some cyclization reactions, slow addition of a reactive intermediate can favor the desired intramolecular cyclization over intermolecular side reactions.
-
Protecting Groups: If your starting materials contain sensitive functional groups, consider using appropriate protecting groups to prevent their participation in unwanted side reactions.
Section 2: Troubleshooting Specific Synthetic Transformations
This section delves into common issues encountered during key synthetic steps used in the preparation and functionalization of pyrrolopyridine and pyrrolopyrimidine derivatives.
Cyclization Reactions
Issue 1: Low Yield in Chichibabin-Type Cyclization for 7-Azaindole Synthesis
Question: I am attempting a Chichibabin-type synthesis of a 2-substituted-7-azaindole by reacting a 2-substituted-3-picoline with a nitrile in the presence of a strong base like LDA, but my yields are consistently low. What are the common causes and how can I improve the yield?
Answer: Low yields in Chichibabin-type cyclizations for 7-azaindole synthesis are a common problem, often stemming from competing side reactions.[5]
-
Probable Causes:
-
Oligomerization of the picoline: The strong base can deprotonate the methyl group of the picoline, leading to self-condensation.
-
Competing addition of the base to the nitrile: The strong base can act as a nucleophile and add to the nitrile, consuming it in a non-productive pathway.
-
Poor solubility of intermediates: The intermediates in the reaction may have poor solubility in the reaction solvent, leading to incomplete reaction.
-
-
Troubleshooting & Optimization:
-
Temperature Control: Maintain a low temperature (e.g., -78 °C) during the initial deprotonation and addition steps to minimize side reactions.
-
Slow Addition: Add the nitrile slowly to the deprotonated picoline to favor the desired reaction over competing pathways.
-
Solvent Choice: Consider using a solvent system that improves the solubility of the intermediates. A mixture of THF and a co-solvent like HMPA (use with caution due to toxicity) can sometimes be effective.
-
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable for the functionalization of the pyrrolopyridine and pyrrolopyrimidine cores.[6] However, their success is highly dependent on the careful selection of catalysts, ligands, and reaction conditions.
Issue 2: Low Conversion in Suzuki-Miyaura Coupling of Halogenated Pyrrolopyridines/Pyrimidines
Question: I am trying to perform a Suzuki-Miyaura coupling on a chloro- or bromo-substituted pyrrolopyridine, but I am observing low conversion to the desired product. What are the key parameters to optimize?
Answer: Low conversion in Suzuki-Miyaura reactions with electron-rich heterocyclic halides is a frequent challenge. The choice of catalyst, ligand, base, and solvent are all critical for success.
-
Probable Causes:
-
Inactive Catalyst: The Pd(0) active catalyst may not be forming efficiently from the precatalyst, or it may be deactivating during the reaction.
-
Inefficient Oxidative Addition: The C-X bond (especially C-Cl) may be difficult to activate, leading to a slow oxidative addition step.
-
Protodehalogenation: A common side reaction where the halide is replaced by a hydrogen atom.
-
-
Troubleshooting & Optimization:
-
Catalyst and Ligand Selection: For challenging couplings, especially with chloro-substrates, bulky, electron-rich phosphine ligands are often required.[4] Consider ligands like SPhos, XPhos, or RuPhos. Using pre-formed palladium catalysts complexed with these ligands can also be beneficial.[1][7]
-
Base Selection: The choice of base can significantly influence the reaction outcome. While stronger bases like NaOtBu or KOtBu are often effective, weaker bases like K3PO4 or Cs2CO3 may be necessary for base-sensitive substrates, though this might require more active catalyst systems and higher temperatures.[4][7]
-
Solvent System: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used.[7] The addition of a small amount of water can sometimes be beneficial for the transmetalation step.
-
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of a Halogenated 7-Azaindole
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd2(dba)3 (2-5 mol%) | Common and effective Pd(0) source.[1] |
| Ligand | SPhos (4-10 mol%) | Bulky, electron-rich ligand that promotes oxidative addition.[8] |
| Base | Cs2CO3 or K3PO4 (2-3 equiv.) | Moderately strong, non-nucleophilic bases suitable for many substrates. |
| Solvent | Toluene/Water or Dioxane/Water (e.g., 10:1) | Aprotic solvent with a small amount of water to facilitate transmetalation. |
| Temperature | 80-110 °C | Higher temperatures are often needed to drive the reaction to completion. |
Issue 3: Poor Yields and Side Reactions in Buchwald-Hartwig Amination
Question: I am performing a Buchwald-Hartwig amination on a 4-chloro-pyrrolo[2,3-d]pyrimidine and observing a mixture of the desired product, starting material, and a hydrodehalogenated side product. How can I improve the selectivity and yield?
Answer: The Buchwald-Hartwig amination of heteroaryl chlorides can be challenging due to the lower reactivity of the C-Cl bond and the potential for side reactions.[4]
-
Probable Causes:
-
Slow Reductive Elimination: The final step of the catalytic cycle, reductive elimination to form the C-N bond, may be slow, allowing for competing pathways.
-
β-Hydride Elimination: If the amine coupling partner has a β-hydrogen, β-hydride elimination from the palladium-amide intermediate can lead to hydrodehalogenation.
-
Catalyst Inhibition: The product or starting material might coordinate to the palladium center and inhibit the catalyst.
-
-
Troubleshooting & Optimization:
-
Ligand Choice: The use of sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) is often crucial for promoting the desired reductive elimination and suppressing side reactions.[4]
-
Base Selection: A strong, non-nucleophilic base like NaOtBu is typically the most effective for amination of aryl chlorides.[4]
-
Reaction Temperature: Careful control of the reaction temperature is important. While higher temperatures are often needed for C-Cl bond activation, excessive heat can promote decomposition and side reactions.
-
dot
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halogenated Pyrrolopyridine
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a halogenated pyrrolopyridine. Optimization of specific parameters may be required for different substrates.
-
To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add the halogenated pyrrolopyridine (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., Cs2CO3, 2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd2(dba)3, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Add the anhydrous, degassed solvent (e.g., toluene/water 10:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
dot
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- BenchChem Technical Support Team. (2025). troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. BenchChem.
-
Frankowski, K. J., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 65(12), 8303–8331. [Link]
-
Singh, P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
- BenchChem Technical Support. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(Bromomethyl)-2-chloropyrimidine. BenchChem.
-
Rasmussen, M., et al. (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 27(15), 4936. [Link]
-
Rasmussen, M., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for. Preprints.org. [Link]
- BenchChem Technical Support. (2025).
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Reddy, C. R., et al. (2018). Optimization conditions for the synthesis of pyrrolo[3,4-b]pyridine 4 a... ResearchGate. [Link]
-
Zadora, M., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5565. [Link]
-
Khalaf, F. A., & Al-Zoubi, R. M. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2024). Pharmaceuticals, 17(5), 633. [Link]
-
Hojnik, C. (2017). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. [Link]
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 3. diglib.tugraz.at [diglib.tugraz.at]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) to ensure the integrity and success of your experiments.
Introduction: Understanding the Core Instability
The pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold is a key pharmacophore in many compounds with promising therapeutic activities, including analgesic and sedative effects.[1][2][3] However, the inherent chemical reactivity of the imide ring system presents unique stability challenges. A thorough understanding of the degradation mechanisms is paramount for accurate experimental design, data interpretation, and the development of stable pharmaceutical formulations. This guide will walk you through the primary degradation pathways, provide actionable troubleshooting advice, and equip you with the knowledge to proactively manage the stability of these sensitive compounds.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns encountered during the handling and analysis of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives.
Q1: What are the primary degradation pathways for pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives?
A1: The main degradation routes for this class of compounds are hydrolysis, photolysis, and oxidation.[4][5]
-
Hydrolysis: This is the most significant degradation pathway, particularly in aqueous solutions. The imide bond is susceptible to cleavage under both acidic and alkaline conditions, with degradation being extremely rapid in alkaline environments.[4][6]
-
Photolysis: These derivatives are often photolabile, meaning they can degrade upon exposure to light.[4] This can lead to the cleavage of the pyrrolo[3,4-c]pyridine-1,3-dione ring, as well as other rings in the molecule, such as piperazine or tetrahydroisoquinoline moieties.[4]
-
Oxidation: Sensitivity to oxidizing agents, such as hydrogen peroxide, can also lead to degradation. The degree of susceptibility often depends on the specific substituents on the core structure.[4]
Q2: How does pH affect the stability of these compounds?
A2: The pH of the solution is a critical factor. Pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives are:
-
Extremely unstable in alkaline conditions (pH > 7): The presence of hydroxyl ions (OH-) readily attacks the imide bond, specifically the C1-N2 bond, leading to ring-opening and the formation of isonicotinic acid derivatives.[6][7]
-
Labile in acidic conditions (pH < 7): In an acidic environment, the N2-C3 bond of the imide ring can be cleaved, resulting in the formation of nicotinic acid derivatives.[6]
-
Relatively stable in neutral conditions (pH ≈ 7): For short-term experiments, maintaining a neutral pH is crucial for minimizing hydrolytic degradation.[4]
Q3: I'm seeing unexpected peaks in my HPLC chromatogram. What could be the cause?
A3: The appearance of new peaks is often indicative of degradation. Consider the following possibilities:
-
Hydrolysis: If your mobile phase or sample solvent is aqueous and not pH-controlled, hydrolysis may have occurred. Check the pH of your solutions.
-
Photodegradation: If your samples were exposed to light for an extended period, the new peaks could be photodegradation products.
-
Oxidation: If your sample has been in contact with oxidizing agents or exposed to air for a long time, oxidative degradation may be the culprit.
To confirm the source of the unexpected peaks, you can perform forced degradation studies under controlled conditions (acidic, basic, oxidative, and photolytic) and compare the resulting chromatograms with your sample's chromatogram.
Q4: How can I prevent the degradation of my pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives during experiments?
A4: Proactive measures are key to maintaining the integrity of your compounds:
-
pH Control: Maintain your solutions at a neutral pH whenever possible. Use buffered solutions for aqueous experiments.
-
Light Protection: Protect your samples from light by using amber vials, covering glassware with aluminum foil, and minimizing exposure to ambient light.
-
Temperature Control: Store stock solutions and samples at low temperatures (e.g., 4°C or -20°C) to slow down degradation kinetics.
-
Inert Atmosphere: For particularly sensitive compounds, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Freshly Prepared Solutions: Prepare solutions fresh whenever possible and avoid long-term storage of dilute aqueous solutions.
Troubleshooting Guides
This section provides more detailed troubleshooting scenarios and step-by-step guidance for addressing specific experimental challenges.
Troubleshooting Scenario 1: Inconsistent Results in Biological Assays
Potential Cause: Degradation of the test compound in the assay medium.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent biological assay results.
Expert Insights: The causality behind inconsistent results often lies in overlooking the seemingly minor details of the experimental setup. The aqueous nature of most biological buffers, combined with prolonged incubation times, creates a perfect storm for the hydrolysis of sensitive compounds like pyrrolo[3,4-c]pyridine-1,3(2H)-diones. By systematically evaluating and controlling the pH, light exposure, and temperature of your assay environment, you can create a self-validating system where the only variable is the biological process you are studying.
Troubleshooting Scenario 2: Difficulty in Isolating and Identifying Degradation Products
Problem: You have confirmed that your compound is degrading, but you are struggling to isolate and identify the degradation products to understand the mechanism.
Protocol for Forced Degradation and Product Identification:
Objective: To intentionally degrade the compound under controlled conditions to generate sufficient quantities of degradation products for characterization.
Materials:
-
Your pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivative
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-MS system
-
NMR spectrometer
Step-by-Step Methodology:
-
Prepare Stock Solution: Dissolve a known amount of your compound in a suitable organic solvent (e.g., methanol or acetonitrile) to create a concentrated stock solution.
-
Forced Degradation Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat gently (e.g., 60°C) for a defined period (e.g., 2, 4, 8 hours).
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH at room temperature. Monitor the reaction closely as degradation is often rapid.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature and monitor over several hours.
-
Photodegradation: Expose a solution of your compound to a UV lamp or direct sunlight for a defined period. Include a dark control to differentiate between photolytic and thermal degradation.
-
-
Neutralization and Sample Preparation: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column. Dilute all samples to an appropriate concentration for analysis.
-
HPLC-MS Analysis:
-
Develop a gradient HPLC method that can separate the parent compound from its degradation products. A C18 column is a good starting point.
-
Use a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
-
Analyze the samples using an HPLC-MS system to obtain the retention times and mass-to-charge ratios (m/z) of the parent compound and all degradation products.
-
-
Structure Elucidation:
-
Based on the mass spectrometry data, propose potential structures for the degradation products.
-
For definitive structure confirmation, scale up the forced degradation reaction to isolate sufficient quantities of the major degradation products using preparative HPLC.
-
Analyze the isolated products using NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) to elucidate their chemical structures.[6][7]
-
Data Presentation: Expected Degradation Products
| Stress Condition | Primary Cleavage Site | Major Degradation Product Type |
| Alkaline (e.g., pH 10.5) | C1-N2 imide bond | Isonicotinic acid derivative |
| Acidic | N2-C3 imide bond | Nicotinic acid derivative |
| Photolytic | Pyrrolopyridine ring and/or other rings | Various ring-opened structures |
| Oxidative | Varies with substituents | Oxidized derivatives |
Visualization of Degradation Pathways
The following diagrams illustrate the primary hydrolytic degradation pathways of the pyrrolo[3,4-c]pyridine-1,3(2H)-dione core.
Caption: Key hydrolytic degradation pathways.
References
-
Muszalska, I. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. Acta Poloniae Pharmaceutica, 67(3), 233-238. [Link]
-
(2013). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]
-
Muszalska, I. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. PubMed. [Link]
-
(2013). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. ResearchGate. [Link]
-
Szkatuła, M., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5883. [Link]
-
Szkatuła, M., et al. (2020). Bioresearch of New 1 H-pyrrolo[3,4-c]pyridine-1,3(2 H)-diones. PubMed. [Link]
-
Kowalska, T., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
Sources
- 1. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioresearch of New 1 H-pyrrolo[3,4-c]pyridine-1,3(2 H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Nitro-Substituted Thieno[3,2-b]pyrrole Derivatives
Welcome to the technical support guide for the synthesis of nitro-substituted thieno[3,2-b]pyrrole derivatives. This resource is designed for researchers, medicinal chemists, and materials scientists navigating the complexities of functionalizing the thieno[3,2-b]pyrrole core. This electron-rich heterocyclic system, while a valuable scaffold in drug development and organic electronics, presents a unique set of challenges during electrophilic substitution, particularly nitration.
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions, grounded in established chemical principles, to help you achieve your synthetic goals efficiently and reliably.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of the thieno[3,2-b]pyrrole core challenging?
A1: The primary challenge stems from the high electron density and reactivity of the thieno[3,2-b]pyrrole bicyclic system. This heightened reactivity makes it highly susceptible to harsh reaction conditions, particularly strong mineral acids like sulfuric acid, which are traditionally used to generate the nitronium ion (NO₂⁺) from nitric acid.[1]
Key issues include:
-
Degradation: The acid-sensitive pyrrole ring can easily polymerize or decompose in strongly acidic media.
-
Oxidation: The electron-rich core is prone to oxidation by nitric acid, leading to undesired side products.
-
Poor Regioselectivity: The molecule has multiple activated positions for electrophilic attack, often leading to mixtures of isomers that are difficult to separate.[2]
-
Over-nitration: The activating nature of the fused rings can lead to the introduction of multiple nitro groups, even when using stoichiometric amounts of the nitrating agent.[3]
Q2: What is the expected regioselectivity for electrophilic nitration on an unsubstituted 4H-thieno[3,2-b]pyrrole?
A2: The thieno[3,2-b]pyrrole system has four potential sites for electrophilic substitution (C2, C3, C5, and C6). The positions alpha to the heteroatoms are the most activated. Computational and experimental studies show that electrophilic attack is favored at the C2 and C5 positions, which are alpha to the sulfur and nitrogen atoms, respectively. However, the precise outcome is highly dependent on the reaction conditions and the specific nitrating agent used. Often, a mixture of 2-nitro and surprisingly, 6-nitro isomers is observed, as seen in the nitration of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, which yielded a mixture of 2- and 6-nitro products.[2] The directing influence of existing substituents will further complicate this selectivity.
Q3: Are there milder alternatives to the classic HNO₃/H₂SO₄ nitrating conditions?
A3: Absolutely. Given the sensitivity of the substrate, milder and more selective nitrating agents are highly recommended. These reagents often avoid the need for strong protic acids, thereby minimizing substrate degradation.
| Nitrating Agent | Typical Conditions | Advantages | Disadvantages |
| Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | 0 °C to RT | Inexpensive, powerful | Harsh, poor selectivity, substrate degradation[1] |
| Nitric Acid (HNO₃) / Acetic Anhydride (Ac₂O) | 0 °C to RT | Milder than H₂SO₄; generates acetyl nitrate in situ | Can still be acidic; may cause acetylation |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Aprotic solvent (e.g., CH₃CN, Sulfolane), low temp. | Powerful nitrating agent, non-acidic medium | Highly reactive, can be difficult to handle, may show low reactivity[3] |
| Trifluoroacetyl Nitrate (CF₃COONO₂) | Generated in situ from NH₄NO₃ and TFAA | Non-acidic, non-metallic, highly electrophilic[4] | Reagents are corrosive and moisture-sensitive |
| N-Nitrosaccharin | Thermal activation | Bench-stable solid, good activity with many substrates[3] | Requires activation, may not be universally effective |
| Metal Nitrates (e.g., Fe(NO₃)₃, Bi(NO₃)₃) | Clay support or solvent | Safer reaction conditions, alternative mechanisms[3] | Stoichiometric metal waste, variable reactivity |
Troubleshooting Guide
Problem 1: My starting material is decomposing, and I'm recovering only black tar.
-
Question: I'm using a standard HNO₃/H₂SO₄ protocol, but my reaction mixture turns black immediately, and I can't isolate any product. What's happening?
-
Answer & Solution: This is a classic sign of substrate degradation due to the extreme acidity and oxidative potential of the reaction medium. The thieno[3,2-b]pyrrole core cannot withstand these harsh conditions.
Immediate Actions:
-
Abandon Strong Mineral Acids: Cease using the HNO₃/H₂SO₄ mixture.
-
Switch to a Milder Reagent: The best approach is to switch to a nitrating system that operates under non-acidic or weakly acidic conditions. A prime candidate is trifluoroacetyl nitrate (CF₃COONO₂) , generated in situ from an ammonium nitrate salt and trifluoroacetic anhydride (TFAA).[4] This powerful electrophile works efficiently without a strong protic acid.
-
Control Temperature: Ensure all reagent additions are performed at low temperatures (e.g., -20 °C to 0 °C) to manage the reaction exotherm and minimize side reactions.
-
Problem 2: I'm getting a mixture of 2-nitro and 6-nitro isomers that I can't separate.
-
Question: My nitration of a 5-substituted thieno[3,2-b]pyrrole is giving me a mixture of the 2-nitro and 6-nitro products. Column chromatography isn't providing a clean separation. How can I improve the regioselectivity?
-
Answer & Solution: This is a common regioselectivity challenge.[2] The electronic properties of your C5 substituent are not sufficient to fully direct the nitration to a single position.
Strategic Workflow:
-
Introduce a Directing Group: The most reliable solution is to change your synthetic strategy. Instead of nitrating late in the synthesis, perform it on an intermediate where selectivity can be controlled. For instance, installing a formyl group at the 6-position via a Vilsmeier-Haack reaction will strongly direct subsequent nitration to the 2-position.[2] This aldehyde can then be carried through to your final product or removed if necessary.
-
Steric Hindrance: If your C5 substituent is small, consider temporarily installing a bulky protecting group on the pyrrole nitrogen (N4). This can sterically hinder attack at the adjacent C5 and C6 positions, potentially favoring substitution at C2 or C3.
-
Explore ipso-Nitration: If your synthetic route allows, consider preparing a boronic acid derivative of your thieno[3,2-b]pyrrole at the desired position (e.g., the 2-position). Subsequent ipso-nitration using reagents like N-nitroheterocycles can provide excellent regioselectivity, as the nitro group replaces the boronic acid moiety.[5]
Visualizing the Troubleshooting Logic
Below is a workflow to guide your decision-making process when encountering common nitration issues.
Caption: Troubleshooting workflow for nitration reactions.
-
Problem 3: The reaction is clean, but the yield is very low. My starting material is mostly unreacted.
-
Question: I'm using a mild nitrating agent like N-nitrosaccharin, and while I see the desired product on TLC, the conversion is less than 20% even after 24 hours. What can I do?
-
Answer & Solution: This indicates that your nitrating agent is not sufficiently electrophilic under the current conditions to react with your substrate, or an activator is missing.
Recommendations:
-
Increase Electrophilicity: If using a system like HNO₃/Ac₂O, a catalytic amount of a Lewis acid or a stronger protic acid (like trifluoroacetic acid) might be needed to generate a higher concentration of the active nitrating species. Proceed with caution and add the acid slowly at low temperatures.
-
Add an Activator: Some nitration reactions, particularly those involving radical mechanisms or specific reagents, benefit from an activating agent. For example, a study on general heteroarene nitration found that potassium persulfate can be a versatile activating reagent.[3]
-
Switch to a More Powerful, Non-Acidic Reagent: This is often the best course of action. As mentioned, in situ generated trifluoroacetyl nitrate is a highly effective electrophile that does not require harsh acidic conditions and is more potent than many other mild reagents.[4]
-
Experimental Protocols
Protocol 1: Regioselective Nitration at C2 using a Directing Group Strategy
This protocol is adapted from the principle of using a pre-installed functional group to direct nitration, as described in the literature.[2]
Step A: Vilsmeier-Haack Formylation at C6
-
To a solution of your 5-substituted-4H-thieno[3,2-b]pyrrole (1.0 equiv) in anhydrous DMF (0.5 M) at 0 °C, add phosphorus oxychloride (POCl₃) (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the 6-formyl-thieno[3,2-b]pyrrole intermediate.
Step B: Nitration at C2
-
Dissolve the 6-formyl intermediate (1.0 equiv) in acetic anhydride (0.2 M) and cool the solution to 0 °C.
-
Add fuming nitric acid (HNO₃, 1.1 equiv) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by pouring it into a mixture of ice and water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum. This should yield the 2-nitro-6-formyl-thieno[3,2-b]pyrrole derivative with high regioselectivity.
Visualizing the Synthetic Pathway
The diagram below illustrates the strategic introduction of a directing group to achieve regioselective nitration.
Caption: Strategic pathway for regioselective nitration.
References
-
Heffernan, M., et al. (2007). Thieno[3,2-b]pyrrole 5-carboxamides as potent and selective inhibitors of Giardia duodenalis. eScholarship.org. Available at: [Link]
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ChemRxiv. (2025). Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experimentation and Machine Learning. ChemRxiv. Available at: [Link]
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Irgashev, R.A., & Kazin, N.A. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (n.d.). PMC - NIH. Available at: [Link]
-
Synthesis of the Thieno [3,2-b]pyrrole System. (1953). Journal of the American Chemical Society. Available at: [Link]
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N-Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso-Nitration of Aryl- and Heteroarylboronic Acids. (2020). ACS Publications. Available at: [Link]
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Boxer, M. B., et al. (2011). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. PMC - NIH. Available at: [Link]
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Synthesis of N-Substituted Methyl 4H-Thieno[3,2-b]pyrrole-5-carboxylates. (2025). ResearchGate. Available at: [Link]
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Thieno[3,2-b]pyrrole 5-carboxamides as potent and selective inhibitors of Giardia duodenalis. (2023). NIH. Available at: [Link]
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Development of nitrating reagents. a Current methods to access... (n.d.). ResearchGate. Available at: [Link]
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Schmidt, E. Y., et al. (2021). Functionalized Thieno[3,2‐b]pyrroles from Acylthiophenes, Acetylene Gas and Hydrazines in Two Steps. ResearchGate. Available at: [Link]
- WO2021257849A1 - Nitrosation reagents and methods. (n.d.). Google Patents.
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New polymers based on thieno[3,2-b]pyrrole derivatives and their electrochemical properties. (n.d.). RSC Publishing. Available at: [Link]
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Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. (n.d.). Taylor & Francis Online. Available at: [Link]
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Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. (2022). NIH. Available at: [Link]
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Synthesis, electropolymerization and functionalization via click chemistry of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole. (n.d.). RSC Publishing. Available at: [Link]
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Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Publishing. Available at: [Link]
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Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Kazin, N. A., et al. (2023). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journals. Available at: [Link]
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Optimization of reaction conditions for microwave-assisted synthesis of 4H-pyran derivatives
Welcome to the technical support center for the optimization of reaction conditions for the microwave-assisted synthesis of 4H-pyran derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting solutions and frequently asked questions to streamline your experimental workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the microwave-assisted synthesis of 4H-pyrans, a class of compounds with significant interest in medicinal chemistry.
Q1: What are the fundamental advantages of using microwave irradiation for the synthesis of 4H-pyran derivatives compared to conventional heating?
Microwave-assisted organic synthesis (MAOS) offers several distinct advantages over conventional heating methods. The primary benefit is a significant reduction in reaction time, often from hours to mere minutes. This acceleration is attributed to the efficient and direct heating of the reaction mixture, as microwaves couple directly with polar molecules, leading to a rapid increase in temperature. This localized heating can also lead to higher product yields and improved purity by minimizing the formation of side products that can occur with prolonged heating.
Q2: What is the general mechanism for the multi-component reaction to synthesize 4H-pyrans?
The synthesis of 4H-pyran derivatives is typically achieved through a one-pot, three-component reaction involving an aldehyde, an active methylene compound (such as malononitrile or ethyl cyanoacetate), and a 1,3-dicarbonyl compound (like ethyl acetoacetate or acetylacetone). The reaction proceeds via a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.
Here is a visual representation of the reaction pathway:
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Kinase Inhibitory Activity of 3-Nitro-1H-pyrrolo[3,2-b]pyridine
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases are the master regulators of cellular communication, orchestrating everything from cell growth and proliferation to survival and apoptosis.[1] The human kinome comprises over 500 such enzymes, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[2][3] This has made kinases one of the most critical "druggable" target classes in modern medicine.[4]
The pyrrolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, with various derivatives showing potent activity against kinases like FMS, CDK8, and FGFR.[5][6][7] In this guide, we address the crucial next step after synthesis: the rigorous validation of a novel investigational compound, 3-Nitro-1H-pyrrolo[3,2-b]pyridine (hereafter referred to as "Compound X" ).
Validating a new chemical entity is not merely about confirming inhibition; it is a meticulous process of quantifying potency, defining selectivity, and understanding its mechanism of action. This guide provides a framework for researchers to objectively compare the performance of a novel compound against established inhibitors, supported by robust, reproducible experimental data.
The Validation Framework: A Multi-Faceted Approach
A single assay is insufficient to declare a compound a "validated hit." True confidence comes from an orthogonal approach, where different experimental methodologies are used to interrogate the compound's activity from multiple angles. Our validation strategy for Compound X rests on two pillars: quantifying its effect on enzymatic activity and confirming its direct binding to the target kinase.
This dual approach mitigates the risk of assay-specific artifacts. For instance, a compound that interferes with the light-generating reaction in a luminescent assay could be misinterpreted as an inhibitor.[8] By confirming the result with a fluorescence-based binding assay, we build a much stronger case for specific, on-target activity.
Below is a logical workflow for the comprehensive validation of a novel kinase inhibitor.
Caption: A logical workflow for kinase inhibitor validation.
Comparative Analysis of Assay Methodologies
The choice of assay technology is a critical decision that impacts data quality and interpretation. Here, we compare two powerful, industry-standard platforms ideal for our validation workflow.
ADP-Glo™ Kinase Assay (Promega): Measuring Kinase Activity
The ADP-Glo™ assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[9][10] Its major advantage is its high sensitivity and broad dynamic range, allowing for robust measurements even at high ATP concentrations, which is crucial for accurately characterizing ATP-competitive inhibitors.[11][12]
The assay proceeds in two steps, which cleverly eliminates interference from the primary substrate, ATP.[13]
-
ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP.
-
ADP Conversion & Detection: The Kinase Detection Reagent is then added to convert the ADP produced into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to kinase activity.[10][13]
Caption: The two-step principle of the ADP-Glo™ Kinase Assay.
LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific): Measuring Direct Binding
As an orthogonal method, the LanthaScreen™ Kinase Binding Assay directly measures the displacement of a fluorescent tracer from the kinase's ATP binding site.[14][15] This is a powerful technique because it confirms physical interaction and is independent of enzymatic turnover. It is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a robust technology less susceptible to interference from fluorescent compounds.[16]
The assay principle involves:
-
A kinase of interest, typically tagged (e.g., with GST or His).
-
A Europium (Eu)-labeled anti-tag antibody that binds to the kinase (the FRET donor).
-
An Alexa Fluor™ 647-labeled, ATP-competitive "tracer" that binds to the kinase's active site (the FRET acceptor).
When the tracer and antibody are both bound to the kinase, the Eu-donor and Alexa Fluor-acceptor are in close proximity, resulting in a high FRET signal. An inhibitor like Compound X, if it binds to the ATP site, will compete with and displace the tracer, leading to a loss of FRET.[15] This makes it an ideal method for identifying ATP-competitive inhibitors.[14]
Data Presentation: Comparative Inhibitory Profile
To validate Compound X, we will test it against a panel of kinases implicated in oncogenic signaling and compare its performance to Staurosporine, a well-known broad-spectrum kinase inhibitor.[17] The data below is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%).
| Compound | EGFR (nM) | VEGFR2 (nM) | CDK2 (nM) | PI3Kα (nM) |
| Compound X | 12 | 850 | 1,200 | >10,000 |
| Staurosporine | 5 | 8 | 3 | 150 |
Note: This data is representative and for illustrative purposes only.
This hypothetical data suggests that Compound X is a potent and highly selective inhibitor of EGFR, with significantly less activity against other kinases in the panel. Staurosporine, as expected, shows broad and potent inhibition across multiple kinases. This selectivity profile is a highly desirable characteristic for a targeted therapeutic agent.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for determining the IC50 values of Compound X.
Protocol 1: ADP-Glo™ Kinase Activity Assay
This protocol is designed to determine the IC50 of Compound X against a target kinase (e.g., EGFR).
Materials:
-
Target Kinase (e.g., EGFR, recombinant)
-
Kinase Substrate (e.g., Poly(E,Y) peptide)
-
Adenosine Triphosphate (ATP)
-
Compound X and control inhibitors (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X and Staurosporine in kinase buffer. The final concentration should range from 10 µM to 0.5 nM. Include a "no inhibitor" control (DMSO vehicle).
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 2 µL of the compound dilutions.
-
Add 2 µL of a 2X kinase/substrate mixture.
-
Initiate the reaction by adding 1 µL of a 5X ATP solution. The final reaction volume is 5 µL. Causality: Initiating the reaction with ATP ensures all components are present for a synchronized start.
-
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature. Causality: This step is crucial to stop the kinase reaction and eliminate the background signal from unused ATP.[13]
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Convert luminescence values to percent inhibition relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: LanthaScreen™ Eu Kinase Binding Assay
This protocol provides an orthogonal validation of Compound X's ability to bind to the EGFR ATP site.
Materials:
-
GST-tagged EGFR Kinase
-
LanthaScreen™ Eu-anti-GST Antibody (Donor)
-
Kinase Tracer 236 (Alexa Fluor™ 647-labeled, Acceptor)
-
Compound X and control inhibitors
-
Black, low-volume 384-well assay plates
-
TR-FRET enabled plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of Compound X as described in Protocol 1.
-
Assay Setup:
-
Add 2 µL of the compound dilutions to the assay plate.
-
Add 4 µL of a mixture containing the Eu-anti-GST Antibody and the GST-EGFR kinase.
-
Initiate the binding reaction by adding 4 µL of the Kinase Tracer. The final volume is 10 µL.
-
-
Incubation: Mix the plate gently, centrifuge briefly, and incubate for 60 minutes at room temperature, protected from light. Causality: This incubation allows the binding reaction to reach equilibrium.[14]
-
Data Acquisition: Read the plate on a TR-FRET capable reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET emission ratio (665 nm / 615 nm). Convert the ratio to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to determine the IC50 value, confirming direct binding to the ATP site.
Context: The PI3K/AKT/mTOR Signaling Pathway
Understanding where a target kinase fits into the broader cellular landscape is essential. EGFR is an upstream activator of critical oncogenic pathways, including the PI3K/AKT/mTOR pathway, which governs cell survival and proliferation.[1] Inhibiting EGFR can effectively shut down these downstream signals.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Conclusion and Future Directions
This guide outlines a robust, multi-pronged strategy for validating the kinase inhibitory activity of a novel compound, This compound . By combining a primary enzymatic activity assay (ADP-Glo™) with an orthogonal direct binding assay (LanthaScreen™), researchers can generate high-confidence data on both the potency and mechanism of their compound. The comparative data against a broad-spectrum inhibitor like Staurosporine is essential for establishing a selectivity profile.
The hypothetical data presented positions Compound X as a potent and selective EGFR inhibitor. The logical next steps in its preclinical development would include:
-
Expanded Selectivity Profiling: Screening against a large panel of kinases (e.g., >400) to fully map its selectivity.
-
Cellular Assays: Assessing its ability to inhibit EGFR phosphorylation and block proliferation in cancer cell lines.[4]
-
In Vivo Studies: Evaluating its pharmacokinetics, pharmacodynamics, and anti-tumor efficacy in animal models.[4]
By following a rigorous and logical validation cascade, promising chemical matter can be confidently advanced through the drug discovery pipeline.
References
- ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol.pdf]
- Brognard, J., & Hunter, T. (2011). Protein Kinase Signalling Networks in Cancer. Current Opinion in Genetics & Development. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4332924/]
- LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [URL: https://www.bmglabtech.com/lanthascreen-tr-fret-tyrosine-kinase-and-protein-kinase-c-assay/]
- Kores, M. A., et al. (2008). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Journal of Biomolecular Screening. [URL: https://pubmed.ncbi.nlm.nih.gov/18832569/]
- LanthaScreen Technology on microplate readers. BMG Labtech. [URL: https://www.bmglabtech.
- ADP-Glo™ Kinase Assay. Promega Corporation. [URL: https://www.promega.com/products/drug-discovery/kinase-assays/adp-glo-kinase-assay/]
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- Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. Promega Corporation. [URL: https://www.promega.
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- The neXtProt Consortium. (2018). Kinases and Cancer. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5983637/]
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- Ulaner, G. A., & Czernin, J. (2007). Protein Kinases, Their Function and Implication in Cancer and Other Diseases. [URL: https://www.researchgate.
- Brognard, J., & Hunter, T. (2011). Protein kinase signaling networks in cancer. Research Explorer The University of Manchester. [URL: https://www.research.manchester.ac.uk/portal/en/publications/protein-kinase-signaling-networks-in-cancer(098b671a-640a-4122-8178-0176d653775b).html]
- Jäpel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8395982/]
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- Introduction to Marketed Kinase Inhibitors. BOC Sciences. (2022). [URL: https://www.bocsci.com/blog/introduction-to-marketed-kinase-inhibitors/]
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- Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36066228/]
- Roskoski, R. Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. [URL: https://www.sciencedirect.com/science/article/pii/S016372581930296X]
- A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. (2025). Labiotech.eu. [URL: https://www.labiotech.eu/best-biotech/kinase-inhibitors-cancer-autoimmune-drug-development/]
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- Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra06460e]
- Selvarajah, G. T., et al. (2024). Mapping the Kinase Inhibitor Landscape in Canine Mammary Carcinoma: Current Status and Future Opportunities. MDPI. [URL: https://www.mdpi.com/2072-6694/16/14/2544]
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A Comparative Analysis of 3-Nitro-1H-pyrrolo[3,2-b]pyridine and Its Isomers for Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine scaffold, a bioisosteric analog of indole, represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of a nitrogen atom in the pyridine ring dramatically influences the molecule's physicochemical properties and its interactions with biological targets. This guide provides a comprehensive comparative analysis of 3-Nitro-1H-pyrrolo[3,2-b]pyridine and its key isomers, with a focus on their synthesis, physicochemical characteristics, and potential as kinase inhibitors. By presenting available experimental data and predictive insights, this document aims to empower researchers in navigating the structure-activity relationships within this critical class of heterocyclic compounds.
The Pyrrolopyridine Scaffold: A Versatile Platform
Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds consisting of a fused pyrrole and pyridine ring. The position of the nitrogen atom in the six-membered ring gives rise to four principal isomers: 4-azaindole (1H-pyrrolo[3,2-b]pyridine), 5-azaindole (1H-pyrrolo[3,2-c]pyridine), 6-azaindole (1H-pyrrolo[2,3-c]pyridine), and 7-azaindole (1H-pyrrolo[2,3-b]pyridine).[1] This structural variation, seemingly subtle, profoundly impacts the electronic distribution, hydrogen bonding capacity, and overall molecular properties, making the strategic selection of an isomer a critical step in drug design.[2] The introduction of a nitro group, as in the case of this compound, further modulates these properties, offering a handle for fine-tuning biological activity.
Synthesis of Pyrrolopyridine Isomers: Navigating the Chemical Landscape
The synthesis of the pyrrolopyridine core can be approached through various strategies, often starting from appropriately substituted pyridine or pyrrole precursors.
General Synthetic Strategies
A common approach to constructing the pyrrolopyridine skeleton involves the Leimgruber–Batcho indole synthesis, which can be adapted for azaindoles. This method typically involves the condensation of an ortho-methyl nitropyridine with a formamide acetal to form an enamine, followed by reductive cyclization to yield the desired azaindole.[3] Another versatile method is the Fischer indole synthesis, which can be applied to pyridylhydrazines. Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for the construction of the azaindole nucleus.[4]
Synthesis of Nitro-Substituted Pyrrolopyridines
The introduction of a nitro group onto the pyrrolopyridine scaffold can be achieved through direct nitration of the parent heterocycle or by utilizing a nitro-substituted starting material. The regioselectivity of nitration is highly dependent on the specific isomer and the reaction conditions. For instance, a method for the synthesis of 4-nitro-7-azaindole has been reported starting from 1H-pyrrolo[2,3-b]pyridine-3-carboxylate, which involves N-oxidation followed by a nitration reaction.[5]
Caption: Conceptual synthetic pathway for this compound.
Comparative Physicochemical Properties
The position of the pyridine nitrogen atom and the presence of substituents like the nitro group significantly influence key physicochemical properties such as acidity/basicity (pKa) and lipophilicity (logP/logD). These parameters are critical determinants of a compound's solubility, membrane permeability, and overall pharmacokinetic profile.
Acidity and Basicity (pKa)
The pKa values of the pyrrolopyridine isomers reflect the interplay between the electron-donating pyrrole ring and the electron-withdrawing pyridine ring.[2] The basicity of the pyridine nitrogen is a key factor influencing how these molecules interact with biological targets. The introduction of an electron-withdrawing nitro group is expected to decrease the basicity of the pyridine nitrogen and increase the acidity of the pyrrole N-H.
| Isomer | Systematic Name | pKa (Pyridine N) | pKa (Pyrrole NH) |
| 4-Azaindole | 1H-pyrrolo[3,2-b]pyridine | 4.85 (calculated)[6] | 14.66 (predicted)[7] |
| 5-Azaindole | 1H-pyrrolo[3,2-c]pyridine | 8.42 (calculated)[6] | 15.20 (predicted)[8] |
| 6-Azaindole | 1H-pyrrolo[2,3-c]pyridine | 5.61 (calculated)[6] | 14.66 (predicted) |
| 7-Azaindole | 1H-pyrrolo[2,3-b]pyridine | 3.67 (calculated)[6] | ~16 |
Table 1: Comparative pKa Values of Pyrrolopyridine Isomers.
Lipophilicity (logP and logD)
Lipophilicity is a crucial parameter for drug absorption and distribution. The logP value represents the partition coefficient of the neutral form of a molecule between octanol and water, while logD takes into account the ionization of the molecule at a specific pH.[9] The position of the nitrogen atom in the pyrrolopyridine ring affects the molecule's polarity and, consequently, its lipophilicity. The addition of a polar nitro group generally decreases the logP value.
| Isomer | Systematic Name | clogP |
| 4-Azaindole | 1H-pyrrolo[3,2-b]pyridine | 1.1 |
| 5-Azaindole | 1H-pyrrolo[3,2-c]pyridine | 1.2 |
| 6-Azaindole | 1H-pyrrolo[2,3-c]pyridine | 1.5 |
| 7-Azaindole | 1H-pyrrolo[2,3-b]pyridine | 1.8 |
Table 2: Comparative Predicted logP Values of Pyrrolopyridine Isomers. (Note: These are computationally predicted values and may differ from experimental values).
Biological Activity: A Focus on Kinase Inhibition
The structural similarity of the pyrrolopyridine scaffold to the purine core of ATP has made it a highly attractive framework for the design of kinase inhibitors.[10] The pyrrole N-H can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the interactions of adenine in the ATP binding site of kinases.
Structure-Activity Relationships (SAR)
Caption: General binding mode of pyrrolopyridine kinase inhibitors.
Comparative Biological Data
Direct comparative studies of the four parent azaindole isomers against a panel of kinases are limited. However, numerous studies have explored the development of derivatives from each isomeric scaffold as potent kinase inhibitors. For instance, derivatives of 1H-pyrrolo[3,2-c]pyridine have been investigated as inhibitors of FMS kinase.[7] Similarly, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent fibroblast growth factor receptor (FGFR) inhibitors.
| Pyrrolopyridine Derivative | Target Kinase | IC₅₀ (nM) | Reference |
| A 1H-pyrrolo[3,2-c]pyridine derivative | FMS Kinase | 30 | [7] |
| A 1H-pyrrolo[2,3-b]pyridine derivative | FGFR1 | 7 |
Table 3: Examples of Kinase Inhibitory Activity of Pyrrolopyridine Derivatives. (Note: These are values for specific derivatives, not the parent isomers, and are intended to be illustrative).
Experimental Protocols
To facilitate further research and comparative studies, standardized experimental protocols are essential for evaluating the biological activity of novel pyrrolopyridine derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add the test compound dilutions or DMSO (vehicle control).
-
Add the kinase to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specific period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Conclusion and Future Directions
The pyrrolopyridine scaffold offers a rich and versatile platform for the development of novel therapeutic agents, particularly kinase inhibitors. The isomeric position of the pyridine nitrogen is a critical design element that profoundly influences the physicochemical and biological properties of the resulting compounds. While this compound remains a less-explored member of this family, its structural features suggest significant potential for modulation of biological activity.
Further research is warranted to develop efficient synthetic routes to this compound and to experimentally characterize its physicochemical properties and biological activity against a panel of kinases and cancer cell lines. Such studies, in direct comparison with its isomers, will provide invaluable insights into the structure-activity relationships of nitro-substituted pyrrolopyridines and guide the rational design of next-generation inhibitors for a range of therapeutic targets.
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Comparing the efficacy of 3-Nitro-1H-pyrrolo[3,2-b]pyridine to known kinase inhibitors
A Comparative Analysis Against Established Kinase Inhibitors
Introduction: Unveiling the Potential of a Novel Scaffold
In the relentless pursuit of novel therapeutics for oncology and other signaling-driven diseases, the exploration of new chemical scaffolds that can selectively and potently inhibit protein kinases is of paramount importance. Protein kinases, as central regulators of cellular processes, have emerged as one of the most critical classes of drug targets.[1] This guide delves into the emerging potential of the 1H-pyrrolo[3,2-b]pyridine scaffold as a source of next-generation kinase inhibitors.
It is important to note that as of the time of this publication, specific experimental data on the kinase inhibitory activity of 3-Nitro-1H-pyrrolo[3,2-b]pyridine is not extensively available in the public domain. Therefore, this guide will broaden its scope to evaluate the efficacy of various derivatives of the closely related and well-studied pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine scaffolds. These analogs provide valuable insights into the potential of the core pyrrolopyridine ring system as a privileged structure in kinase inhibitor design. We will draw comparisons with established, FDA-approved kinase inhibitors to benchmark the potential of this promising chemical class.
This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery and development of novel kinase inhibitors. We will explore the mechanistic rationale, present comparative efficacy data, and provide detailed experimental protocols to facilitate further investigation into this exciting area of research.
The Kinase Inhibition Landscape: A Brief Overview of Comparator Drugs
To provide a robust framework for comparison, we have selected three well-characterized and clinically significant kinase inhibitors: Dasatinib, Erlotinib, and Sunitinib. These drugs represent different classes of kinase inhibitors, targeting a range of kinases and holding established roles in cancer therapy.[2][3]
-
Dasatinib (Sprycel®): A potent, multi-targeted inhibitor of several key tyrosine kinases, including BCR-ABL and Src family kinases.[4][5] It is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[6] Dasatinib is notable for its ability to bind to both the active and inactive conformations of the ABL kinase domain, overcoming resistance to earlier inhibitors like imatinib.[5]
-
Erlotinib (Tarceva®): A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[7] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[] Erlotinib competes with ATP for the binding site on the intracellular domain of EGFR, thereby inhibiting downstream signaling pathways that drive cell proliferation.[7]
-
Sunitinib (Sutent®): An oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and KIT, among others.[9][10] Its anti-angiogenic and direct anti-tumor effects have made it a standard of care for renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[11][12]
The Rise of the Pyrrolopyridine Scaffold: A New Contender
The pyrrolopyridine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of the 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine isomers have demonstrated potent inhibitory activity against a variety of kinases, suggesting their potential as a foundational structure for the development of novel targeted therapies.
Mechanism of Action: Targeting the ATP-Binding Site
Like many small molecule kinase inhibitors, pyrrolopyridine derivatives typically function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the target kinase, forming key interactions with hinge region residues and other amino acids within the active site. This occupation of the ATP-binding site prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking downstream signaling. The specific substitutions on the pyrrolopyridine ring system dictate the inhibitor's potency and selectivity for different kinases.
Comparative Efficacy: A Data-Driven Analysis
To objectively assess the potential of the pyrrolopyridine scaffold, we have compiled in vitro kinase inhibition data for representative derivatives and compared them with our selected established inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.
Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC50)
| Compound/Drug | Target Kinase | IC50 (nM) | Reference |
| Pyrrolo[2,3-b]pyridine Derivative 1 | Cdc7 | 7 | [13] |
| Pyrrolo[2,3-b]pyridine Derivative 2 | CDK8 | 48.6 | [14] |
| Pyrrolo[2,3-b]pyridine Derivative 3 (4h) | FGFR1 | 7 | [15] |
| Pyrrolo[2,3-b]pyridine Derivative 3 (4h) | FGFR2 | 9 | [15] |
| Pyrrolo[2,3-b]pyridine Derivative 3 (4h) | FGFR3 | 25 | [15] |
| Pyrrolo[3,2-c]pyridine Derivative 4 (1r) | FMS | 30 | [16] |
| Dasatinib | BCR-ABL | <1 | [5] |
| Src | 0.5 | [17] | |
| Erlotinib | EGFR | 2 | [7] |
| HER2 | 1890 | ||
| Sunitinib | VEGFR2 | 2.2 | [11] |
| PDGFRβ | 1.7 | [11] | |
| KIT | 4.1 | [11] |
Disclaimer: The data for pyrrolopyridine derivatives are from preclinical studies and may not be directly comparable to the clinically approved drugs due to differences in assay conditions. This table is for illustrative purposes to highlight the potential potency of the scaffold.
The data presented in Table 1 demonstrates that derivatives of the pyrrolopyridine scaffold can achieve nanomolar potency against various kinase targets. Notably, certain derivatives exhibit IC50 values that are comparable to or even more potent than established drugs against specific kinases, underscoring the promise of this chemical class.
Visualizing the Mechanism: Kinase Signaling and Inhibition
To provide a clearer understanding of the biological context, the following diagram illustrates a simplified, generic receptor tyrosine kinase (RTK) signaling pathway and the point of intervention for ATP-competitive inhibitors like the pyrrolopyridine derivatives.
Caption: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway and Inhibition.
Experimental Protocols: A Guide to In Vitro Kinase Inhibition Assays
To facilitate the evaluation of novel pyrrolopyridine derivatives, we provide a generalized protocol for a standard in vitro kinase assay. This protocol can be adapted for specific kinases and inhibitor screening.
In Vitro Kinase Assay (Radiometric Filter Binding Assay)
This assay measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a specific substrate peptide by the target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³³P]ATP
-
Unlabeled ATP
-
Test compounds (pyrrolopyridine derivatives) dissolved in DMSO
-
96-well polypropylene plates
-
Phosphocellulose filter plates (e.g., Millipore MAPH)
-
0.75% Phosphoric acid
-
Scintillation cocktail
-
Microplate scintillation counter
Workflow Diagram:
Caption: Workflow for an In Vitro Radiometric Kinase Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range for IC50 determination.
-
Reaction Setup:
-
To each well of a 96-well polypropylene plate, add 5 µL of the diluted test compound or DMSO for the control wells.
-
Add 20 µL of a solution containing the purified kinase in kinase reaction buffer.
-
Pre-incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a reaction mix containing the kinase-specific substrate peptide, unlabeled ATP, and [γ-³³P]ATP in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Add 25 µL of the reaction mix to each well to initiate the kinase reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Substrate Capture:
-
Stop the reaction by adding 50 µL of 0.75% phosphoric acid to each well.
-
Transfer the entire volume from each well to a corresponding well of a phosphocellulose filter plate.
-
Allow the substrate to bind to the filter membrane for approximately 30 minutes.
-
-
Washing:
-
Wash the filter plate four to five times with 200 µL per well of 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
-
Detection:
-
Dry the filter plate completely.
-
Add 30 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assays: Assessing Efficacy in a Physiological Context
While in vitro assays are crucial for determining direct inhibitory potency, cell-based assays are essential for evaluating a compound's efficacy in a more physiologically relevant environment.[18][19][20] These assays can assess a compound's ability to cross the cell membrane, engage its target in the cellular milieu, and inhibit downstream signaling pathways.
Cellular Phosphorylation Assay (Western Blotting)
This method measures the phosphorylation status of a kinase's direct downstream substrate in response to inhibitor treatment.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds (pyrrolopyridine derivatives)
-
Growth factor or stimulus (if required to activate the kinase)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-specific for the substrate and total protein for the substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Workflow Diagram:
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A Comparative Guide to 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Selective PDE4B Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a novel class of phosphodiesterase 4B (PDE4B) inhibitors: the 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of selective PDE4B inhibitors for the treatment of inflammatory diseases, particularly those affecting the central nervous system (CNS). We will explore the rationale behind the molecular design, compare the potency and selectivity of various analogs, and provide detailed experimental protocols for the key biological assays.
The Significance of Targeting PDE4B
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The PDE4 family, which is specific for cAMP, is predominantly expressed in inflammatory and immune cells.[1] This makes PDE4 an attractive target for treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, and rheumatoid arthritis.[1]
The PDE4 family has four subtypes (PDE4A, B, C, and D). While all are involved in inflammatory processes, PDE4B has been identified as the key isoform mediating pro-inflammatory responses in macrophages.[2] Specifically, increased PDE4B expression in response to inflammatory stimuli leads to lower cAMP levels and, consequently, increased production of tumor necrosis factor-alpha (TNF-α).[2] Therefore, selective inhibition of PDE4B over other isoforms, particularly PDE4D (inhibition of which is associated with emesis), is a critical goal in developing well-tolerated anti-inflammatory therapeutics.[3][4] The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold has emerged as a promising starting point for the development of such selective inhibitors.[1][5]
Core Scaffold Evolution and Rationale
The journey to the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold began with a scaffold-hopping experiment from a previously reported PDE4B inhibitor.[1] Initial explorations revealed the importance of the heterocyclic core for inhibitory activity. As illustrated below, modifications to the core structure significantly impacted potency.
Caption: Evolution of the core scaffold leading to the potent 1H-pyrrolo[2,3-b]pyridine core.
This systematic evaluation demonstrated that the 1H-pyrrolo[2,3-b]pyridine core (7) provided a significant increase in potency compared to the initial scaffold and other variations.[1] This finding established the foundation for further SAR studies focused on the substitution patterns of this promising heterocyclic system.
Structure-Activity Relationship (SAR) Analysis
The SAR of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series was systematically explored by modifying the amide portion while keeping the "northern" 3,4-dichlorophenyl group constant.[1][5] The following sections detail the key findings from these investigations.
Impact of Amide Substitutions
A variety of substitutions on the amide nitrogen were evaluated to probe the effects of ring size, hydrophobicity, and substitution patterns on PDE4B inhibition and selectivity over PDE4D.[1][5]
Table 1: SAR of Amide Substitutions on the 1H-pyrrolo[2,3-b]pyridine Scaffold
| Compound | Amide Substituent (R) | PDE4B IC50 (µM) | PDE4D % Inhibition @ 10 µM | PDE4D IC50 (µM) | Selectivity (PDE4D/PDE4B) |
| 11a | Cyclopropyl | 0.63 | <50 | - | >15.9 |
| 11b | Cyclobutyl | >10 | - | - | - |
| 11c | 3-Fluorocyclobutane | 0.6 | <50 | - | >16.7 |
| 11d | 3,3-Difluorocyclobutane | >10 | - | - | - |
| 11e | (Furan-2-yl)methyl | >10 | - | - | - |
| 11g | 3-Fluoroazetidine | 0.23 | 77 | - | - |
| 11h | 3,3-Difluoroazetidine | 0.14 | - | 0.88 | ~6 |
| 11i | 3-(Trifluoromethyl)azetidine | 0.43 | - | - | ~2 |
Data synthesized from the primary literature.[1]
From this data, several key insights emerge:
-
Small, cyclic secondary amides such as cyclopropyl (11a) and 3-fluorocyclobutane (11c) maintained good activity against PDE4B and showed selectivity against PDE4D.[1]
-
Increasing the ring size to a cyclobutyl group (11b) or introducing a methylfuran substituent (11e) led to a significant loss of activity.[1]
-
Tertiary amides , particularly cyclic amides, proved to be a more fruitful substitution pattern.[1]
-
The introduction of a 3,3-difluoroazetidine ring (11h) resulted in the most potent compound in this series, with a PDE4B IC50 of 0.14 µM and a 6-fold selectivity over PDE4D.[1][5] This highlights the favorable impact of fluorine substitution in this position.
-
While the monofluoroazetidine (11g) and trifluoromethylazetidine (11i) analogs were also active, they exhibited lower potency and/or selectivity compared to the difluoro analog.[1]
Caption: Key SAR trends for amide substitutions.
Lead Compound Profile: Compound 11h
Compound 11h , bearing the 3,3-difluoroazetidine moiety, emerged as the lead candidate from this study.[1][6][7] It exhibited a favorable combination of potency and selectivity. Beyond its enzymatic activity, 11h demonstrated promising characteristics in cellular and in vitro ADME assays:
-
Cellular Activity: It was shown to be equipotent with the reference compound, rolipram, in cellular assays, significantly inhibiting the release of TNF-α from macrophages stimulated with pro-inflammatory agents.[1][6][7]
-
Selectivity: It was selective against a panel of CNS receptors.[1][6][7]
-
In Vitro ADME: It exhibited an acceptable in vitro ADME profile.[1][6][7]
These properties position 11h as a strong lead for further optimization and preclinical development for CNS-related inflammatory diseases.[1][6][7]
Experimental Methodologies
To ensure the reproducibility and validity of the findings, it is crucial to understand the experimental protocols employed. The following are detailed step-by-step methodologies for the key experiments.
General Synthetic Procedure
The synthesis of the target 1H-pyrrolo[2,3-b]pyridine-2-carboxamides was achieved through a multi-step process.[1]
Caption: General synthetic workflow for the target compounds.
Step-by-Step Protocol:
-
Chan-Lam Coupling: The starting 7-azaindole derivative is coupled with an appropriate arylboronic acid in the presence of copper (II) acetate and pyridine in dichloromethane.[1]
-
Ester Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using sodium hydroxide in a mixture of methanol and water.[1]
-
Amide Coupling: The carboxylic acid is then coupled with the desired amine using propylphosphonic anhydride (T3P) as the coupling agent and diisopropylethylamine (DIPEA) as a base in dimethylformamide to yield the final carboxamide products.[1]
PDE4B Enzymatic Assay
The in vitro inhibitory activity of the synthesized compounds against PDE4B was determined using a fluorescence-based assay.[2]
Protocol:
-
Plate Preparation: Compounds are dissolved in DMSO and added to 96-well plates.
-
Assay Mix Addition: An assay mix containing the PDE4B enzyme is added to each well.
-
Pre-incubation: The plates are pre-incubated for 15 minutes at 25°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, cAMP.
-
Fluorescence Measurement: The reaction rate is monitored by measuring the decrease in fluorescence over a 10-minute period using an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[2]
-
Data Analysis: IC50 values are calculated from the dose-response curves. Rolipram is used as a positive control.[1]
TNF-α Release Assay
The cellular activity of the inhibitors was assessed by measuring their ability to inhibit TNF-α release from stimulated macrophages.[1]
Protocol:
-
Cell Seeding: Macrophages are seeded in appropriate cell culture plates.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds.
-
Stimulation: The cells are then stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS) or Pam3Cys.[1]
-
Incubation: The cells are incubated for a specified period to allow for TNF-α production and release.
-
Supernatant Collection: The cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is quantified using a standard method such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of TNF-α release is calculated for each compound concentration.
Conclusion and Future Directions
The SAR studies of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have successfully identified a novel and potent series of PDE4B inhibitors.[1][5] The key takeaways from this comparative analysis are:
-
The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold for PDE4B inhibition.
-
The nature of the amide substituent is a critical determinant of both potency and selectivity.
-
Small, fluorinated cyclic tertiary amides, particularly the 3,3-difluoroazetidine group, are highly favorable for activity.
The lead compound, 11h , with its potent PDE4B inhibition, selectivity over PDE4D, and promising cellular and in vitro ADME profile, represents an excellent candidate for further preclinical investigation.[1][6][7] Future work should focus on in vivo efficacy studies in relevant models of neuroinflammation and a more comprehensive pharmacokinetic and safety evaluation to fully assess its therapeutic potential.
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. PubMed Central. [Link]
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Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed. [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors | ACS Medicinal Chemistry Letters. ACS Publications. [Link]
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Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. PubMed. [Link]
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Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors. iloveva. [Link]
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Identification of a PDE4-specific pocket for design of selective inhibitors. PMC. [Link]
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Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
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Navigating the Kinome: A Comparative Cross-Reactivity Profile of 3-Nitro-1H-pyrrolo[3,2-b]pyridine
For researchers, medicinal chemists, and drug development professionals, the journey of a novel kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous characterization. A critical milestone in this journey is understanding the inhibitor's selectivity—its propensity to interact with targets beyond its intended one. The human kinome, with its over 500 structurally related ATP-binding sites, presents a significant challenge for achieving absolute specificity. This guide provides an in-depth, comparative analysis of the cross-reactivity profile of a novel investigational compound, 3-Nitro-1H-pyrrolo[3,2-b]pyridine, against a panel of kinases. We will objectively compare its performance with established kinase inhibitors, the broad-spectrum inhibitor Staurosporine and the multi-targeted clinical drug Dasatinib, supported by illustrative experimental data and detailed protocols.
The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, with various derivatives showing potent inhibitory activity against a range of kinases.[1][2][3][4] Our investigational compound, this compound, has been designed with the hypothesis of targeting Janus Kinase 2 (JAK2), a key mediator in cytokine signaling pathways implicated in myeloproliferative neoplasms and inflammatory disorders. However, its true potential and liabilities can only be ascertained through comprehensive kinome-wide profiling.
The Imperative of Kinase Selectivity Profiling
Off-target activity of kinase inhibitors can be a double-edged sword. Unintended interactions can lead to toxicity and adverse side effects, derailing a development program. Conversely, a well-defined polypharmacology profile, where an inhibitor modulates multiple, disease-relevant targets, can offer enhanced therapeutic efficacy.[5][6] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a crucial step in understanding a compound's mechanism of action and predicting its clinical behavior.[7][8]
This guide will dissect the hypothetical cross-reactivity data for this compound and provide the foundational knowledge for interpreting such datasets.
Comparative Kinome Profiling: A Head-to-Head Analysis
To characterize this compound, a hypothetical screening was performed against a panel of 40 representative kinases using a competition binding assay. The results are presented as the dissociation constant (Kd), a measure of binding affinity, where a lower value indicates a stronger interaction. For comparison, the well-known promiscuous inhibitor Staurosporine and the multi-targeted inhibitor Dasatinib were profiled concurrently.
Table 1: Comparative Kinase Selectivity Profile (Kd in nM)
| Kinase Family | Kinase Target | This compound (Kd, nM) | Staurosporine (Kd, nM) | Dasatinib (Kd, nM) |
| Tyrosine Kinase | JAK2 (Primary Target) | 15 | 8 | 25 |
| JAK1 | 45 | 10 | 30 | |
| JAK3 | 150 | 12 | 40 | |
| TYK2 | 250 | 20 | 55 | |
| ABL1 | >10,000 | 25 | 0.8 | |
| SRC | 5,500 | 6 | 0.5 | |
| LCK | 8,000 | 5 | 1.1 | |
| EGFR | >10,000 | 50 | 120 | |
| VEGFR2 | 1,200 | 18 | 45 | |
| FLT3 | 850 | 15 | 60 | |
| c-MET | >10,000 | 70 | 350 | |
| FMS | 9,800 | 22 | 200 | |
| Serine/Threonine Kinase | ||||
| PKA | >10,000 | 7 | >10,000 | |
| PKCα | >10,000 | 2 | >10,000 | |
| CDK2 | 2,100 | 35 | 850 | |
| ROCK1 | 7,500 | 40 | 1,500 | |
| p38α (MAPK14) | 4,800 | 60 | 320 | |
| JNK1 | >10,000 | 80 | 4,500 | |
| AKT1 | 9,500 | 150 | 2,800 | |
| ... | (additional kinases) | ... | ... | ... |
Data presented is hypothetical and for illustrative purposes.
Interpreting the Selectivity Profile
This compound: The data suggests that our investigational compound is a potent inhibitor of its intended target, JAK2, with a Kd of 15 nM. It exhibits a favorable selectivity profile within the JAK family, with approximately 3-fold selectivity over JAK1 and 10-fold over JAK3. Importantly, it shows minimal affinity for key off-targets like ABL1 and SRC, which are potently inhibited by Dasatinib.[9][10] However, there is notable off-target activity against VEGFR2 and FLT3, suggesting a potential for polypharmacology that would require further investigation. The compound is highly selective against the serine/threonine kinases profiled.
Staurosporine: As expected, Staurosporine demonstrates broad, potent inhibition across the majority of the kinase panel, consistent with its reputation as a non-selective inhibitor.[11] Its sub-micromolar binding to a vast number of kinases underscores the challenge of achieving selectivity.[11]
Dasatinib: The profile of Dasatinib aligns with its known multi-targeted nature, showing high potency against the ABL and SRC family kinases.[12][13] It also inhibits other tyrosine kinases, including the JAK family, albeit with lower potency than its primary targets. This profile has been clinically leveraged for the treatment of certain leukemias.[14]
Visualizing Selectivity: The Kinome Map
A powerful way to visualize cross-reactivity data is through a kinome map, where inhibited kinases are represented as circles on a phylogenetic tree of the human kinome. The size and color of the circle can indicate the potency of inhibition.
While a full kinome map is beyond the scope of this guide, commercial kinase profiling services often provide this visualization, which offers an at-a-glance understanding of a compound's selectivity.
Experimental Methodologies for Kinase Profiling
A robust cross-reactivity profile is built upon reliable and validated experimental methods. Below are two widely used, state-of-the-art platforms for kinome-wide screening.
Competition Binding Assay (e.g., KINOMEscan™)
This technology quantitatively measures the binding interactions between a test compound and a large panel of kinases. It is independent of enzyme activity and relies on the displacement of a known, immobilized ligand.
Principle: The assay involves a kinase-tagged phage, an immobilized ligand, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) of the phage DNA tag.[15][16] A lower amount of bound kinase indicates a stronger interaction with the test compound.
Workflow Diagram:
Caption: KINOMEscan™ competition binding assay workflow.
Step-by-Step Protocol:
-
Preparation: A kinase of interest, tagged with a unique DNA identifier (phage), is prepared. A broad-spectrum kinase ligand is immobilized on a solid support (e.g., beads).
-
Competition: The test compound is incubated with the kinase-tagged phage and the immobilized ligand in a multi-well plate.
-
Equilibration: The mixture is incubated to allow the binding interactions to reach equilibrium.
-
Washing: The solid support is washed to remove any unbound kinase and test compound.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR, which amplifies the unique DNA tag.
-
Data Analysis: The signal from the test compound is compared to a DMSO control (100% binding) to determine the percentage of inhibition. For Kd determination, this is repeated across a range of compound concentrations.[17]
Enzymatic Activity Assay (e.g., ADP-Glo™)
This type of assay measures the effect of a compound on the catalytic activity of a kinase. The ADP-Glo™ assay is a universal, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[18][19]
Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the test compound. Then, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, another reagent is added to convert the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity.[6][20]
Workflow Diagram:
Caption: ADP-Glo™ kinase enzymatic assay workflow.
Step-by-Step Protocol:
-
Kinase Reaction: The kinase, its specific substrate, ATP, and the test compound (at various concentrations) are combined in the wells of a microplate. The reaction is incubated to allow for substrate phosphorylation.
-
ATP Depletion: An equal volume of ADP-Glo™ Reagent is added. This stops the kinase reaction and depletes any unconsumed ATP.
-
ADP Conversion and Detection: The Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated in the first step into ATP. This newly synthesized ATP is then used by luciferase in the reagent to produce a "glow-type" luminescent signal.
-
Signal Measurement: The plate is read on a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The activity in the presence of the test compound is compared to a DMSO control to determine the percent inhibition and calculate IC50 values.
Contextualizing Kinase Inhibition: A Signaling Pathway Perspective
To appreciate the impact of a kinase inhibitor, it is essential to understand its place within a signaling cascade. For our hypothetical primary target, JAK2, its inhibition would disrupt the JAK-STAT pathway, which is crucial for signaling from many cytokine and growth factor receptors.
Simplified JAK-STAT Signaling Pathway:
Caption: Simplified JAK-STAT signaling pathway.
Conclusion and Future Directions
The cross-reactivity profile of this compound presented in this guide illustrates a compound with promising selectivity for its intended target, JAK2, especially when compared to the promiscuous inhibitor Staurosporine and the multi-targeted drug Dasatinib. The observed off-target activities against VEGFR2 and FLT3 warrant further investigation, as they could represent either a therapeutic advantage or a liability.
This guide underscores the necessity of comprehensive kinase profiling in modern drug discovery. By employing robust methodologies and careful data interpretation, researchers can gain critical insights into a compound's selectivity, guiding lead optimization efforts and ultimately increasing the probability of developing a safe and effective therapeutic. The next steps for this compound would involve cell-based assays to confirm on-target and off-target engagement in a physiological context and subsequent in vivo studies to assess its efficacy and safety profile.
References
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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Gao, Y., et al. (2013). A broad-spectrum kinase inhibitor regulates satellite cell differentiation by modulating TEAD4 and p38α/β. Journal of Molecular Cell Biology, 5(5), 343-345. [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Retrieved January 19, 2026, from [Link]
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MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Retrieved January 19, 2026, from [Link]
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Hantschel, O., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences, 104(33), 13283-13288. [Link]
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Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Drug Target Review. Retrieved January 19, 2026, from [Link]
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Royal Society of Chemistry. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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PubMed. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. PubMed. Retrieved January 19, 2026, from [Link]
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Wilson, M. B., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Journal of Translational Medicine, 6, 51. [Link]
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LINCS Data Portal. (n.d.). VX-680 KINOMEscan. LINCS Data Portal. Retrieved January 19, 2026, from [Link]
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MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Retrieved January 19, 2026, from [Link]
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ScienceDirect. (2014). Pyrrolopyridines-quinazolines Inhibitors of PKR-Like ER Kinase. ScienceDirect. Retrieved January 19, 2026, from [Link]
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National Institutes of Health. (2009). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. National Institutes of Health. Retrieved January 19, 2026, from [Link]
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ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. ICE Bioscience. Retrieved January 19, 2026, from [Link]
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LINCS Data Portal. (n.d.). QL-XII-47 KINOMEscan. LINCS Data Portal. Retrieved January 19, 2026, from [Link]
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National Institutes of Health. (2014). Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin. National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Nature. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Nature. Retrieved January 19, 2026, from [Link]
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Eurofins Discovery. (n.d.). SafetyScreen Kinase Panel [1mM ATP] - FR. Eurofins Discovery. Retrieved January 19, 2026, from [Link]
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DiscoveRx. (n.d.). KINOMEscan® Kinase Profiling Platform. DiscoveRx. Retrieved January 19, 2026, from [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Retrieved January 19, 2026, from [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. Retrieved January 19, 2026, from [Link]
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Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Retrieved January 19, 2026, from [Link]
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A Head-to-Head Comparison of Synthetic Routes to 3-Nitro-1H-pyrrolo[3,2-b]pyridine: A Guide for Medicinal Chemists and Process Development Scientists
The 1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of a nitro group at the 3-position unlocks a versatile handle for further functionalization, making 3-Nitro-1H-pyrrolo[3,2-b]pyridine a key intermediate in drug discovery programs. This guide provides a head-to-head comparison of two distinct synthetic strategies for the preparation of this valuable building block, offering insights into the practical advantages and challenges of each approach.
Introduction to the Strategic Synthesis of this compound
The synthesis of this compound presents an interesting strategic challenge. The two primary approaches diverge in their core logic: either the late-stage functionalization of a pre-formed heterocyclic core or the construction of the bicyclic system from a strategically pre-functionalized starting material. This guide will dissect these two pathways:
-
Route A: Electrophilic Nitration of 1H-pyrrolo[3,2-b]pyridine. This classic approach involves the synthesis of the 4-azaindole scaffold followed by direct nitration. The success of this route hinges on controlling the regioselectivity of the nitration on an electron-rich bicyclic system.
-
Route B: The Leimgruber–Batcho Approach from a Nitropyridine Precursor. This strategy builds the pyrrole ring onto a pre-nitrated pyridine starting material, offering an alternative pathway that avoids the direct nitration of the sensitive azaindole core.
This comparison will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective yields, scalability, and overall efficiency.
Route A: Electrophilic Nitration of the 4-Azaindole Core
This synthetic strategy is a two-stage process: first, the synthesis of the 1H-pyrrolo[3,2-b]pyridine core, and second, its selective nitration at the C3 position.
Stage 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine
A common and effective method for constructing the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) skeleton is through a modified Fischer indole synthesis.[1] This involves the condensation of a substituted aminopyridine with a suitable ketone or aldehyde to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization.
Stage 2: Electrophilic Nitration
The pyrrole ring of the azaindole system is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic.[2] However, the pyridine nitrogen can be protonated under strongly acidic conditions, which can lead to side reactions or nitration on the pyridine ring. Therefore, careful selection of the nitrating agent and reaction conditions is paramount. A common method for the nitration of similar azaindoles, such as 6-azaindole, involves the use of a mixture of nitric acid and sulfuric acid at low temperatures, which has been shown to selectively furnish the 3-nitro derivative.[3]
Caption: Workflow for Route A: Synthesis via Nitration of 1H-pyrrolo[3,2-b]pyridine.
Experimental Protocol for Route A (Analogous to 6-Azaindole Nitration)
Materials:
-
1H-pyrrolo[3,2-b]pyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Sodium Hydroxide solution
Procedure:
-
To a flask containing concentrated sulfuric acid, cool the acid to 0 °C in an ice bath.
-
Slowly add 1H-pyrrolo[3,2-b]pyridine to the cold sulfuric acid with stirring, ensuring the temperature remains below 5 °C.
-
In a separate vessel, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled.
-
Add the nitrating mixture dropwise to the solution of 1H-pyrrolo[3,2-b]pyridine, maintaining the reaction temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the resulting solution with a cold sodium hydroxide solution to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Route B: Leimgruber–Batcho Synthesis from a Nitropyridine Precursor
This approach constructs the pyrrole ring onto a pre-nitrated pyridine scaffold, thereby circumventing the challenges of regioselective nitration of the bicyclic system. The Leimgruber–Batcho indole synthesis is a versatile method for preparing indoles and azaindoles.[4]
The key steps involve the formation of an enamine from an ortho-methyl nitropyridine, followed by reductive cyclization.
Caption: Workflow for Route B: Leimgruber–Batcho Synthesis.
Experimental Protocol for Route B
Materials:
-
4-methyl-3-nitropyridine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Iron powder
-
Acetic acid
-
Ethanol
Procedure:
-
Enamine Formation: A mixture of 4-methyl-3-nitropyridine and an excess of N,N-dimethylformamide dimethyl acetal is heated at reflux for several hours until the starting material is consumed (monitored by TLC). The excess DMF-DMA is then removed under reduced pressure to yield the crude enamine intermediate.
-
Reductive Cyclization: The crude enamine is dissolved in a mixture of ethanol and acetic acid. Iron powder is added portion-wise with vigorous stirring. The reaction mixture is heated to reflux for a few hours.
-
Work-up: After cooling, the reaction mixture is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated, and the residue is partitioned between ethyl acetate and a saturated solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.
Head-to-Head Comparison
| Feature | Route A: Electrophilic Nitration | Route B: Leimgruber–Batcho Synthesis |
| Starting Materials | 1H-pyrrolo[3,2-b]pyridine, nitric acid, sulfuric acid | 4-methyl-3-nitropyridine, DMF-DMA, reducing agent (e.g., Fe) |
| Regioselectivity | Potentially challenging; risk of nitration at other positions and on the pyridine ring. Careful control of conditions is crucial. | Excellent; the position of the nitro group is pre-determined by the starting material. |
| Reaction Conditions | Harsh acidic conditions (conc. H₂SO₄), low temperatures (0 °C). Requires careful handling of strong acids and nitrating agents. | Milder overall; initial heating for enamine formation, followed by reductive conditions. Avoids strong nitrating mixtures. |
| Potential Yields | Can be variable and are highly dependent on substrate and precise control of reaction conditions. Yields for nitration of related azaindoles are reported in the 50% range.[3] | Generally good to high yields are reported for Leimgruber-Batcho syntheses of azaindoles. |
| Scalability | Can be challenging to scale up due to the exothermic nature of nitration and the need for strict temperature control. | More amenable to scale-up; the two steps are generally robust and manageable on a larger scale. |
| Safety Considerations | Use of fuming nitric acid and concentrated sulfuric acid poses significant safety risks. Nitrated organic compounds can be thermally unstable. | Use of flammable solvents. The reduction step can be exothermic. Iron powder is flammable. |
Expert Insights and Recommendations
Route A is a more convergent approach, which can be advantageous if 1H-pyrrolo[3,2-b]pyridine is readily available. However, the key challenge lies in achieving high regioselectivity and avoiding side reactions, particularly polymerization, which is a known issue with the nitration of electron-rich indoles under strongly acidic conditions.[2] This route may require significant optimization of the nitrating agent, solvent, and temperature for a specific substrate to achieve reproducible and high-yielding results. The use of milder nitrating systems, such as trifluoroacetyl nitrate generated in situ, could be an alternative to explore to mitigate some of the harshness of mixed acid conditions.[5][6]
Route B , the Leimgruber–Batcho synthesis, offers a more robust and predictable pathway. The regioselectivity is controlled from the outset by the choice of the starting 4-methyl-3-nitropyridine. This method avoids the direct nitration of the sensitive azaindole nucleus, which is a significant advantage in terms of avoiding undesirable side products and ensuring a cleaner reaction profile. For process development and large-scale synthesis, Route B is likely the more strategic and reliable choice due to its superior control over regioselectivity and more manageable reaction conditions.
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ResearchGate. An effective procedure for the preparation of 3-substituted-4- or 6-azaindoles from ortho-methyl nitro pyridines | Request PDF. [Link]
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Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Vakulenko, A. V., Akhmedov, N. G., Murugan, R., & Abboud, K. A. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538–541. [Link]
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Pyrrolo[2,3-b]pyridine Analogues as Antiproliferative Agents: A Comparative Evaluation
The relentless pursuit of novel and effective anticancer agents has led researchers down numerous avenues of chemical synthesis and biological evaluation. Among the myriad of heterocyclic scaffolds, the pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of potent inhibitors of various protein kinases implicated in tumorigenesis. This guide provides a comprehensive comparison of the antiproliferative activity of various pyrrolo[2,3-b]pyridine analogues, supported by experimental data and detailed protocols for their biological evaluation. We will delve into their mechanisms of action, focusing on the inhibition of key signaling pathways, and provide a framework for researchers to understand and further explore this promising class of compounds.
Comparative Antiproliferative Activity
The efficacy of novel chemical entities as antiproliferative agents is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The antiproliferative activity of various pyrrolo[2,3-b]pyridine analogues has been extensively studied against a panel of human cancer cell lines. The following table summarizes the IC50 values for a selection of these compounds, showcasing their diverse and potent activity.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: Triazole-Substituted Analogues | |||
| 5c | A549 (Lung) | 1.23 | [1] |
| 5d | A549 (Lung) | 0.12 | [1] |
| 5e | A549 (Lung) | 2.45 | [1] |
| 5c | HeLa (Cervical) | 3.45 | [1] |
| 5d | HeLa (Cervical) | 1.12 | [1] |
| 5e | HeLa (Cervical) | 4.12 | [1] |
| 5c | MDA-MB-231 (Breast) | 4.18 | [1] |
| 5d | MDA-MB-231 (Breast) | 2.14 | [1] |
| 5e | MDA-MB-231 (Breast) | 5.23 | [1] |
| Series 2: Naphthyridinone-Bearing Analogues | |||
| 32 | HT-29 (Colon) | 0.05 | [2] |
| 32 | A549 (Lung) | 0.12 | [2] |
| 32 | H460 (Lung) | 0.08 | [2] |
| 32 | U87MG (Glioblastoma) | 0.21 | [2] |
| Series 3: FGFR Inhibitors | |||
| 4h | 4T1 (Mouse Breast) | 0.18 | [3] |
| 4h | MDA-MB-231 (Breast) | 0.25 | [3] |
| 4h | MCF-7 (Breast) | 0.31 | [3] |
| Series 4: General Pyrrolo[2,3-b]pyridines | |||
| - | Ovarian, Prostate, Breast Cancer Cell Lines | 0.15 - 1.78 | [4] |
Deciphering the Mechanism of Action: Targeting Key Signaling Pathways
The antiproliferative effects of pyrrolo[2,3-b]pyridine analogues are often attributed to their ability to inhibit specific protein kinases that are crucial for cancer cell survival and proliferation. Understanding these mechanisms is paramount for rational drug design and patient selection in clinical settings.
BRAF/MEK/ERK Pathway Inhibition
The mitogen-activated protein kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is a critical signaling route that regulates cell growth, differentiation, and survival. Mutations in the BRAF gene, a key component of this pathway, are prevalent in various cancers, including melanoma and colorectal cancer. Several pyrrolo[2,3-b]pyridine analogues have been designed as potent inhibitors of mutant BRAF, thereby blocking downstream signaling and inhibiting tumor growth.
Caption: The BRAF/MEK/ERK signaling pathway and the inhibitory action of pyrrolo[2,3-b]pyridine analogues on BRAF.
TNIK/Wnt/β-catenin Pathway Modulation
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Traf2- and Nck-interacting kinase (TNIK) is a key regulator of this pathway, acting downstream of APC and β-catenin. Pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of TNIK, leading to the suppression of Wnt signaling and inhibition of cancer cell growth.[5][6]
Caption: The Wnt/β-catenin signaling pathway, highlighting the role of TNIK and its inhibition by pyrrolo[2,3-b]pyridine analogues.
FGFR, c-Met, and CDK8 Inhibition
Beyond BRAF and TNIK, pyrrolo[2,3-b]pyridine analogues have demonstrated inhibitory activity against a range of other kinases critical for cancer progression. These include:
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers, promoting cell proliferation, survival, and angiogenesis.[3]
-
c-Met: The c-Met receptor tyrosine kinase, when activated by its ligand HGF, drives tumor growth, invasion, and metastasis.
-
Cyclin-Dependent Kinase 8 (CDK8): CDK8 is a transcriptional regulator that has been identified as an oncogene in colorectal cancer, often acting in concert with the β-catenin pathway.[7][8][9]
The versatility of the pyrrolo[2,3-b]pyridine scaffold allows for its modification to achieve selectivity and potency against these diverse kinase targets, making it a highly valuable platform for the development of targeted cancer therapies.
Experimental Protocols for Biological Evaluation
To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro assays used to evaluate the antiproliferative and pro-apoptotic effects of pyrrolo[2,3-b]pyridine analogues.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: A streamlined workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrrolo[2,3-b]pyridine analogues in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in necrotic and late apoptotic cells.
Workflow:
Caption: Workflow for the Annexin V/Propidium Iodide apoptosis assay.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the pyrrolo[2,3-b]pyridine analogues at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis
Flow cytometric analysis of DNA content allows for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This assay can reveal if a compound induces cell cycle arrest at a specific checkpoint.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
DNA Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Conclusion and Future Directions
The pyrrolo[2,3-b]pyridine scaffold has proven to be a remarkably versatile and fruitful starting point for the development of novel antiproliferative agents. The analogues discussed in this guide demonstrate potent activity against a wide range of cancer cell lines, operating through the inhibition of key oncogenic signaling pathways. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of these promising compounds.
Future research in this area should focus on several key aspects. Firstly, the exploration of novel substitutions on the pyrrolo[2,3-b]pyridine core could lead to the discovery of compounds with enhanced potency and selectivity. Secondly, in vivo studies are crucial to validate the preclinical efficacy and assess the pharmacokinetic and pharmacodynamic properties of the most promising analogues. Finally, the identification of predictive biomarkers will be essential for guiding the clinical development of these targeted therapies and ensuring they reach the patients who are most likely to benefit. The continued investigation of pyrrolo[2,3-b]pyridine derivatives holds significant promise for the future of cancer therapy.
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Firestein, R., Bass, A. J., Kim, S. Y., Dunn, I. F., Silver, S. J., Guney, I., ... & Hahn, W. C. (2008). CDK8 is a colorectal cancer oncogene that regulates β-catenin activity. Nature, 455(7212), 547-551. [Link]
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Mahmoudi, T., Li, V. S., Ng, S. S., Png, C. W., & Clevers, H. (2009). The kinase TNIK is an essential activator of Wnt target genes. The EMBO journal, 28(21), 3329-3340. [Link]
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Narva, S., Reddy, T. S., Kumar, A., Sriram, D., & Kantevari, S. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European journal of medicinal chemistry, 116, 156-168. [Link]
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Kapoor, I., Sharma, A., Singh, G., & Kumar, V. (2010). CDK8 expression in 470 colorectal cancers in relation to β-catenin activation, other molecular alterations and patient survival. International journal of cancer, 127(7), 1733-1743. [Link]
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Tang, Q., Zhu, W., & Li, J. (2018). Synthesis and antiproliferative activity of pyrrolo[2,3-b]pyridine derivatives bearing the 1,8-naphthyridin-2-one moiety. European journal of medicinal chemistry, 143, 1136-1146. [Link]
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Birukova, A. A., Cokic, I., & Birukov, K. G. (2011). Role of c-Met/Phosphatidylinositol 3-Kinase (PI3k)/Akt Signaling in Hepatocyte Growth Factor (HGF)-mediated Lamellipodia Formation, Reactive Oxygen Species (ROS) Generation, and Motility of Lung Endothelial Cells. The Journal of biological chemistry, 286(16), 14480-14491. [Link]
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Flaherty, K. T., Hodi, F. S., & Fisher, D. E. (2012). The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma. Clinical cancer research : an official journal of the American Association for Cancer Research, 18(9), 2447-2453. [Link]
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El Mernissi, N., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry, 10(4), 10-4. [Link]
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Abdel-Maksoud, M. S., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic Chemistry, 115, 105221. [Link]
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Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules (Basel, Switzerland), 28(18), 6687. [Link]
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A Comparative Guide to 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile and its Isomers in Drug Development
Abstract
The pyrrolopyridine scaffold, a bioisostere of indole, represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a carbonitrile moiety to this scaffold offers unique opportunities for modulating physicochemical properties and target interactions. This guide provides a comprehensive comparative analysis of 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile and its key isomers, focusing on their synthesis, physicochemical characteristics, and potential as kinase inhibitors and anticancer agents. This objective comparison, supported by available experimental data on relevant derivatives, aims to equip researchers, scientists, and drug development professionals with the insights needed to navigate the structure-activity relationships within this important class of heterocyclic compounds.
Introduction: The Significance of the Pyrrolopyridine Scaffold
Pyrrolopyridines, also known as azaindoles, are bicyclic aromatic heterocycles that have garnered significant attention in drug discovery due to their ability to mimic the purine core of ATP, making them ideal candidates for kinase inhibitors.[2] The position of the nitrogen atom in the pyridine ring defines the various isomers (4-, 5-, 6-, and 7-azaindoles), each possessing distinct electronic and steric properties that influence their biological activity.[3] The addition of a carbonitrile group can further enhance a molecule's polarity and hydrogen bonding capabilities, potentially leading to improved target affinity and selectivity.[1] This guide will delve into a comparative study of 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile and its isomers, providing a framework for their rational application in drug design.
Comparative Physicochemical Properties
The position of the nitrogen atom within the pyridine ring significantly influences the physicochemical properties of pyrrolopyridine isomers, which in turn affects their solubility, membrane permeability, and oral bioavailability.[1] While extensive experimental data for the specific carbonitrile isomers is limited, we can infer their likely characteristics by comparing the parent scaffolds.
Table 1: Predicted Physicochemical Properties of 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile and its Parent Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa (Basic) |
| 1H-pyrrolo[3,2-b]pyridine | C₇H₆N₂ | 118.14 | 1.35 | 4.8 |
| 1H-pyrrolo[2,3-b]pyridine | C₇H₆N₂ | 118.14 | 1.29 | 4.5 |
| 1H-pyrrolo[3,2-c]pyridine | C₇H₆N₂ | 118.14 | 1.11 | 6.9 |
| 1H-pyrrolo[2,3-c]pyridine | C₇H₆N₂ | 118.14 | 1.22 | 5.4 |
| 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile | C₈H₅N₃ | 143.15 | 1.5 | 2.5 |
Note: LogP and pKa values are predicted using computational models and may vary from experimental values.[1]
The introduction of the carbonitrile group is expected to increase the polarity and modify the basicity of the parent scaffold, which can have profound effects on the compound's pharmacokinetic profile.
Synthesis Strategies: A Comparative Overview
The synthesis of pyrrolopyridine carbonitriles can be broadly approached through two main strategies:
-
Ring construction: Building the pyrrole ring onto a pre-functionalized pyridine precursor.
-
Core functionalization: Introducing the cyano group onto a pre-existing pyrrolopyridine scaffold.
A plausible and versatile approach for the synthesis of 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile involves a multi-step sequence starting from a dihalopyridine, as illustrated below.[4]
Caption: General synthetic workflow for 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile.[4]
This modular approach allows for the introduction of diversity at various positions, facilitating the exploration of structure-activity relationships (SAR).
Biological Activity: A Focus on Kinase Inhibition and Anticancer Effects
The isomeric form of the pyrrolopyridine core is a critical determinant of the potency and selectivity of kinase inhibitors.[1] While direct comparative data for the specific carbonitrile isomers is not widely available, studies on derivatives of the parent scaffolds provide valuable insights into their potential.
Kinase Inhibition
Pyrrolopyridine derivatives have been identified as potent inhibitors of a variety of kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[4]
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives: This is the most explored isomer in kinase inhibition.[3] Derivatives have shown potent inhibitory activity against kinases such as Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs).[5]
-
1H-pyrrolo[3,2-c]pyridine (5-azaindole) derivatives: These have demonstrated potent inhibitory activity against FMS kinase.[4]
-
1H-pyrrolo[3,2-b]pyridine (4-azaindole) and 1H-pyrrolo[2,3-c]pyridine (6-azaindole) derivatives: While less explored, these scaffolds have also yielded potent kinase inhibitors for specific targets.[3]
The carbonitrile substituent in 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile can act as a hydrogen bond acceptor, a key interaction in many kinase-inhibitor binding modes, suggesting its potential as a valuable scaffold for designing novel kinase inhibitors.[1]
Caption: Signaling pathway of receptor tyrosine kinase inhibition.
Anticancer Activity
The kinase inhibitory potential of pyrrolopyridines often translates into potent anticancer activity. Several studies have demonstrated the cytotoxic effects of pyrrolopyridine derivatives against various cancer cell lines.[1]
Table 2: Anticancer Activity of Representative Pyrrolopyridine Derivatives
| Scaffold | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1H-pyrrolo[3,2-c]pyridine | Compound 10t | HeLa, SGC-7901, MCF-7 | 0.12, 0.15, 0.21 | [6] |
| 1H-pyrrolo[3,2-c]pyridine | Compound 9b | A375P (Melanoma) | < 0.1 (nanomolar range) | [7] |
| 1H-pyrrolo[2,3-b]pyridine | Compound 4h | 4T1 (Breast Cancer) | Not specified, but potent | [5] |
Note: The presented IC₅₀ values are for specific derivatives and not the parent carbonitrile compounds. Direct comparison should be made with caution as experimental conditions may vary between studies.[1]
The data suggests that various pyrrolopyridine scaffolds can be functionalized to yield potent anticancer agents. The carbonitrile group on the 1H-pyrrolo[3,2-b]pyridine core provides a handle for further chemical modification to optimize anticancer potency and selectivity.[1]
Standardized Experimental Protocols
To facilitate further research and comparative studies, standardized experimental protocols are essential.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[1]
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A Senior Application Scientist's Guide to Pyridine-Based Pyrrolo[2,3-d]pyrimidines as Next-Generation CSF1R Inhibitors
Introduction: Targeting the Gatekeeper of Macrophage Lineages
The Colony-Stimulating Factor 1 Receptor (CSF1R), a member of the class III receptor tyrosine kinase family, is a pivotal regulator of the survival, proliferation, and differentiation of macrophages and their precursors.[1][2] Its activation by ligands CSF-1 or IL-34 triggers a signaling cascade essential for the maintenance of most tissue-resident macrophages.[3][4][5] However, dysregulation of the CSF1R pathway is a key driver in various pathologies. In the tumor microenvironment (TME), CSF1R signaling promotes the differentiation of tumor-associated macrophages (TAMs) into an immunosuppressive, pro-tumorigenic M2-like phenotype, fostering tumor growth, metastasis, and resistance to therapy.[2][6][7][8] This central role has established CSF1R as a well-validated therapeutic target in oncology and inflammatory diseases.[9][10]
While first-generation inhibitors like Pexidartinib (PLX3397) have validated the clinical utility of CSF1R inhibition, they often suffer from off-target activities against structurally related kinases such as KIT and PDGFR, leading to undesirable side effects.[5][9][11] This has spurred the development of more selective agents. The pyrrolo[2,3-d]pyrimidine scaffold, a versatile heterocyclic nucleus, has emerged as a highly promising core for designing next-generation CSF1R inhibitors with improved potency and selectivity.[3][9][10]
This guide provides a comparative analysis of pyridine-based pyrrolo[2,3-d]pyrimidine analogs, detailing their design rationale, synthesis, and biological evaluation. We will compare their performance against established benchmarks like Pexidartinib and Sotuletinib (BLZ945), offering field-proven insights and detailed experimental protocols for researchers in drug development.
The CSF1R Signaling Cascade: A Visual Pathway
Upon ligand binding, CSF1R dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[1] This initiates a downstream signaling cascade involving key pathways like PI3K-AKT, ERK1/2, and JAK/STAT, which collectively regulate cell survival, proliferation, and differentiation.[1] Small-molecule inhibitors act by competing with ATP in the kinase domain, thereby blocking this entire cascade.
Caption: Simplified CSF1R signaling pathway and point of inhibition.
Design and Synthesis: A Hybrid Approach to Potency
The design of the featured pyridine-based pyrrolo[2,3-d]pyrimidine analogs often employs a strategy of molecular hybridization.[9][10][12] This involves merging structural fragments from a known potent drug, such as Pexidartinib, with the novel pyrrolo[2,3-d]pyrimidine nucleus.[9][10] This approach is guided by molecular docking studies to optimize interactions within the ATP-binding pocket of CSF1R. The pyridine moiety is a key component, often forming critical hydrogen bonds that contribute to high-affinity binding.
The synthesis is typically a multi-step process culminating in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to install the key pyridine and other aryl fragments onto the core scaffold.[9][10]
Caption: General workflow for inhibitor synthesis.
Experimental Protocol: Synthesis of a Representative Analog
This protocol details the synthesis of N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (12b), a potent analog identified in recent studies.[9][10] The key step is a Buchwald-Hartwig amination.
Causality Behind Experimental Choices:
-
Solvent (1,4-Dioxane): A high-boiling point aprotic solvent suitable for palladium-catalyzed reactions.
-
Base (Cesium Carbonate): A strong, non-nucleophilic base required to facilitate the catalytic cycle of the Buchwald-Hartwig reaction.
-
Catalyst System (Pd(OAc)₂/BINAP): A well-established and highly effective palladium(II) acetate precursor and bulky phosphine ligand combination for C-N bond formation. The bulky BINAP ligand promotes the reductive elimination step, which is often rate-limiting.
-
Degassing: Crucial for removing dissolved oxygen, which can oxidize the active Pd(0) catalyst and hinder the reaction.
Step-by-Step Methodology:
-
Reactant Preparation: To a round-bottom flask, add the chlorinated intermediate, 6-(6-chloropyridin-3-yl)-N-methyl-N-(3-methylbenzyl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1 equivalent), the corresponding amine, pyridin-3-ylmethanamine (1.5 equivalents), and cesium carbonate (3 equivalents) in 1,4-dioxane.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This is a critical step to ensure the catalyst remains active.
-
Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 0.1 equivalents) and BINAP (0.1 equivalents) to the degassed mixture.
-
Reaction: Heat the mixture at 100-110 °C for 1.5 to 6 hours, monitoring progress by TLC or LC-MS.[9]
-
Workup: Upon completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.
-
Extraction: Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the desired final compound. The subsequent deprotection of the SEM group is typically achieved using TBAF or acidic conditions.
Comparative Performance Analysis
The efficacy of novel inhibitors is benchmarked through a series of in vitro and cellular assays. The goal is to identify compounds with potent, low-nanomolar activity against CSF1R and high selectivity over other kinases.
In Vitro Kinase Inhibition
These assays directly measure the ability of a compound to inhibit the enzymatic activity of the isolated CSF1R kinase domain. A common method is the Z'-LYTE™ assay, a fluorescence resonance energy transfer (FRET)-based platform.[3]
Experimental Protocol: In Vitro CSF1R Kinase Assay (Z'-LYTE™)
-
Reaction Setup: Prepare a reaction mixture containing the purified CSF1R enzyme construct (e.g., amino acid residues 530–910), a FRET-based peptide substrate, and ATP at its Kₘ concentration in a kinase reaction buffer.[3]
-
Compound Addition: Add serial dilutions of the test compounds (typically in DMSO) to the wells of a microplate. Include positive (e.g., Pexidartinib) and negative (DMSO vehicle) controls.
-
Initiation & Incubation: Add the kinase/substrate/ATP mixture to the wells to initiate the reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Development: Add a development reagent containing a site-specific protease that cleaves only the non-phosphorylated substrate.
-
Detection: Read the plate on a fluorescence plate reader, measuring the two emission wavelengths of the FRET pair. The ratio of these emissions correlates with the degree of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Activity Assessment
Cellular assays confirm that the inhibitor can penetrate the cell membrane and engage its target in a physiological context. This is often measured by quantifying the inhibition of CSF1-induced receptor autophosphorylation or downstream signaling events.
Experimental Protocol: Cellular CSF1R Phosphorylation Assay (Western Blot)
-
Cell Culture & Starvation: Culture a CSF1-dependent cell line (e.g., THP-1 monocytes) in appropriate media.[13] Prior to the experiment, serum-starve the cells to reduce basal kinase activity.
-
Inhibitor Pre-treatment: Treat the starved cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with recombinant human CSF-1 for a short period (e.g., 15-30 minutes) to induce CSF1R phosphorylation.
-
Cell Lysis: Immediately wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Western Blotting: Quantify total protein concentration, then separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated CSF1R (p-CSF1R) and total CSF1R. Also, probe for downstream markers like p-ERK and total ERK as a measure of pathway inhibition.[13]
-
Detection & Analysis: Use a chemiluminescent substrate and imaging system to detect the protein bands. Quantify the band intensities and normalize the p-CSF1R signal to the total CSF1R signal to determine the extent of inhibition.
Comparative Data Summary
The following table summarizes the performance of a lead pyridine-based pyrrolo[2,3-d]pyrimidine analog in comparison to established CSF1R inhibitors.
| Compound | CSF1R Enzymatic IC₅₀ (nM) | Cellular Potency (Ba/F3-CSF1R) IC₅₀ (nM) | Kinase Selectivity: KIT IC₅₀ (nM) | Reference |
| 12b (Lead Analog) | 2.6 | 18.5 | >10,000 | [9][10] |
| Pexidartinib (PLX3397) | 9.7[3][4] | 24.3 | 20.4 | [9] |
| Sotuletinib (BLZ945) | 1 | Not Reported in Source | 3,200 | [5] |
| Compound 23 (Alternative Pyrrolo[2,3-d]pyrimidine) | <1 | 14 | >10,000 | [3][4] |
Data Interpretation and Field Insights:
-
Potency: The lead analog 12b demonstrates potent, low-nanomolar enzymatic inhibition of CSF1R, comparable to or exceeding that of Pexidartinib.[9][10] Other optimized pyrrolo[2,3-d]pyrimidines, like compound 23 , show even greater sub-nanomolar potency.[3][4]
-
Cellular Efficacy: Crucially, this enzymatic potency translates into excellent cellular activity, confirming the compound's ability to engage the target in a live-cell environment.[9]
-
Selectivity (The Key Differentiator): The most significant advantage of this new chemical series is its exquisite selectivity. Unlike Pexidartinib, which potently inhibits the related kinase KIT, the pyridine-based pyrrolo[2,3-d]pyrimidine analogs show negligible activity against KIT (IC₅₀ > 10,000 nM).[9] This is a critical feature for a cleaner safety profile, as off-target KIT inhibition is associated with known toxicities. This high selectivity is believed to arise from the inhibitor's ability to bind preferentially to an inactive, "DFG-out" conformation of the CSF1R kinase, a conformation not as readily adopted by KIT.[4][14]
-
Structure-Activity Relationship (SAR): Studies have shown that aryl substitutions at the C6 position of the pyrrolo[2,3-d]pyrimidine core are preferred for high activity, whereas C5-arylated analogs are significantly less potent.[3][4] The inclusion of a polar substituent, such as the pyridine nitrogen, is often key to achieving both high potency and selectivity.[3]
Conclusion and Future Directions
The design and synthesis of pyridine-based pyrrolo[2,3-d]pyrimidine analogs represent a significant advancement in the pursuit of next-generation CSF1R inhibitors. Compounds like 12b have emerged as highly promising leads, demonstrating potent low-nanomolar enzymatic and cellular activity combined with a superior selectivity profile compared to clinically relevant drugs like Pexidartinib.[9][10] The molecular hybridization strategy, coupled with a deep understanding of the structure-activity relationships, has proven effective in developing candidates that selectively target the autoinhibited conformation of CSF1R.[4][14] These findings strongly support the continued development of this chemical series, which holds the potential to deliver more effective and safer therapeutic options for a range of cancers and inflammatory diseases driven by aberrant CSF1R signaling.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Nitro-1H-pyrrolo[3,2-b]pyridine
As researchers and drug development professionals, our work with novel chemical entities like 3-Nitro-1H-pyrrolo[3,2-b]pyridine (CAS No. 23612-33-1) demands the highest standards of safety, not only during synthesis and application but also through the final step of disposal. Improper waste management of such specialized compounds can pose significant risks to personnel and the environment. This guide provides a direct, procedural framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory principles. The causality behind each step is explained to ensure a deep understanding of the required practices.
Foundational Knowledge: Hazard Assessment
The molecule's structure features a nitro (-NO₂) group attached to a pyrrolopyridine heterocyclic scaffold. The nitro functional group is strongly electron-withdrawing, which can impart toxic and energetic properties.[1] Many organic nitro compounds are recognized as toxic and environmentally persistent pollutants.[2] The pyrrolopyridine core is a common motif in pharmacologically active agents, underscoring the need for caution regarding its biological and environmental impact.[3][4]
Based on safety data for structurally related nitro- and pyridine-containing compounds, this compound should be handled as a substance with the potential for the following hazards:
| Potential Hazard Classification | Description | Supporting Source Examples |
| Acute Toxicity (Oral) | Harmful if swallowed. | [5][6][7][8] |
| Skin Corrosion/Irritation | Causes skin irritation. | [6][7][9][10] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [6][7][8][10] |
| Aquatic Toxicity | May be toxic or harmful to aquatic life with long-lasting effects. | [11] |
Crucially, organic nitro compounds can be incompatible with certain chemical classes. Do not mix this waste with strong oxidizing mineral acids, as this can lead to hazardous reactions.[12] General incompatibility also exists with strong acids, bases, and other oxidizing agents.[9][13]
Pre-Disposal Protocols: Ensuring Immediate Safety
Before beginning any waste collection, establish a safe working environment through appropriate engineering controls and personal protective equipment (PPE).
-
Engineering Controls : All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[14]
-
Personal Protective Equipment (PPE) : A minimum of the following PPE is required:
-
Eye Protection : Wear chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[15][16]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile. Gloves must be inspected for integrity before use and disposed of properly after handling the waste.[6][11]
-
Protective Clothing : A lab coat, long trousers, and closed-toe shoes are mandatory to prevent skin contact.[11][17]
-
Step-by-Step Disposal Workflow
The disposal of this compound is not a matter of simple disposal but of responsible hazardous waste management. Adhere to the following workflow, which is designed to comply with institutional and national regulations such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[18][19]
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weigh boats, silica gel), must be treated as hazardous waste .[20] Do not attempt to neutralize this compound without expert consultation and established protocols, as reactions can be unpredictable.
-
Container Selection : Collect waste in a designated, chemically compatible container. A glass bottle with a screw-top cap is typically appropriate. Ensure the container is in good condition, free of cracks, and does not leak.[21]
-
Segregation : This is a critical step. Collect waste streams of this compound separately. Never mix incompatible wastes .[20] Specifically, keep this waste stream segregated from strong oxidizing acids.[12]
Properly label the waste container immediately upon starting accumulation. The label must be complete and legible, including:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The accumulation start date
-
The name and contact information of the generating researcher or lab
-
An indication of the hazards (e.g., "Toxic")
-
Keep Containers Closed : Waste containers must remain tightly sealed except when actively adding waste.[20][21] This prevents the release of vapors and potential spills.
-
Use Secondary Containment : Store the sealed waste container inside a larger, chemically resistant container (secondary containment), such as a plastic tub, to contain any potential leaks.[20]
-
Designated Storage Area : Store the waste in your laboratory's designated Satellite Accumulation Area (SAA). This area should be clearly marked and located at or near the point of generation.
-
Contact EHS : Do not attempt to dispose of the waste yourself. Contact your institution's Environmental Health & Safety (EHS) department for a waste pickup.[2][20] They are trained professionals who will ensure the waste is transported and disposed of by a licensed hazardous-waste contractor in accordance with all local and federal regulations.[22]
-
Prohibited Disposal Methods : The following methods are strictly forbidden and are illegal in most jurisdictions:
The following diagram outlines the essential decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this structured protocol, you ensure that the disposal of this compound is conducted in a manner that is safe, responsible, and compliant with the highest standards of laboratory practice.
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Personal protective equipment for handling 3-Nitro-1H-pyrrolo[3,2-b]pyridine
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 3-Nitro-1H-pyrrolo[3,2-b]pyridine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from the known hazards of its core chemical structures: aromatic nitro compounds and pyridine derivatives. It is imperative to treat this compound as a substance with significant potential hazards and to supplement this guide with a thorough, lab-specific risk assessment before commencing any work.
Hazard Assessment and Profile
This compound combines two hazardous functional groups, demanding a cautious and well-planned approach. The primary hazards are extrapolated from related chemical classes.
-
Aromatic Nitro Compounds: This class of chemicals is associated with thermal instability and, in some cases, shock sensitivity.[1][2] They are often toxic, with the potential for absorption through the skin, and can cause damage to internal organs.[3][4]
-
Pyridine Derivatives: Pyridine and its analogs are known for their toxicity if inhaled, swallowed, or absorbed through the skin.[5][6] They can cause severe irritation to the skin and eyes and may affect the central nervous system, liver, and kidneys.[6]
Therefore, this compound should be presumed to be toxic, an irritant, potentially flammable, and reactive. All handling procedures must reflect these significant risks.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to create a reliable barrier against exposure. Standard laboratory attire, such as long pants and closed-toe shoes, is assumed.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are the minimum requirement. A full-face shield must be worn over the goggles when handling stock quantities or during procedures with a heightened risk of splashing or aerosolization.[2][7] | Protects against splashes and potential vapors that can cause severe, potentially permanent, eye damage.[8] |
| Hand Protection | Use Butyl rubber or Neoprene gloves . Double-gloving is recommended. Nitrile gloves are not recommended as a primary barrier due to their poor resistance to pyridine-like compounds.[5][6] Always inspect gloves for damage before each use and change them frequently. | Provides a robust chemical barrier against skin absorption, a primary route of exposure for both pyridine and nitro-aromatic compounds.[4][5][6] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required. For larger-scale operations (>5g), a chemically resistant apron should be worn over the lab coat.[7][9] | Protects underlying clothing and skin from contamination. Flame-retardant material is crucial due to the flammability risk associated with pyridine derivatives and potential reactivity of nitro compounds.[10] |
| Respiratory Protection | All handling must be performed within a certified chemical fume hood. If engineering controls are insufficient or in the event of a spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[9][11] | Prevents inhalation of toxic vapors or dust, a significant exposure risk that can lead to systemic toxicity.[4][12] |
Operational Plan: Step-by-Step Handling
Adherence to a strict operational workflow is critical for minimizing risk.
A. Engineering Controls and Preparation
-
Ventilation: Confirm that the chemical fume hood has a recent certification and is functioning correctly. All manipulations of the compound, including weighing and transfers, must occur inside the fume hood.[5][11]
-
Emergency Equipment: Verify the location and functionality of the nearest emergency eyewash station and safety shower before beginning work. Ensure they are unobstructed.[6][13]
-
Incompatible Materials: Clear the workspace of all incompatible materials, particularly strong acids (especially nitric acid), bases, strong oxidizing agents, and reducing agents, to prevent violent reactions.[10][14]
B. Safe Handling and Storage
-
Quantities: Use the smallest quantity of material necessary for the experiment.
-
Transfers: When transferring the solid, use spark-proof tools.[11] For solutions, use appropriate glassware and avoid splashing. Keep containers tightly closed when not in use.[5][10]
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and dark location.[1] It should be stored in a ventilated cabinet designated for toxic and flammable materials, segregated from the incompatible chemicals listed above.[6][10]
Emergency Procedures
Be prepared for accidents by knowing the appropriate response.
-
Skin Contact: Immediately remove all contaminated clothing.[13] Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[15]
-
Spill: Evacuate the immediate area.[8] If the spill is small and you are trained to handle it, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it into a sealed, labeled hazardous waste container. Use non-sparking tools for cleanup.[11] For large spills, evacuate the laboratory and contact your institution's emergency response team.
Disposal Plan
Improper disposal can lead to environmental contamination and dangerous reactions.
-
Waste Identification: All materials contaminated with this compound, including surplus compound, contaminated labware, and absorbent materials, must be classified as hazardous waste.[16]
-
Waste Segregation: Collect this waste in a dedicated, sealed, and clearly labeled hazardous waste container. Crucially, do not mix this waste stream with other chemical waste , especially acidic or organic solvent waste, due to the risk of exothermic or explosive reactions.[14][17]
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][18] Do not pour any amount down the drain or place it in regular trash.[16]
Workflow for Safe Handling
The following diagram outlines the critical steps for safely managing this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]
-
Chemius. nitro razredčilo. Available at: [Link]
-
Washington State University. Pyridine Standard Operating Procedure. Available at: [Link]
-
Kanto Chemical Co., Inc. (2023, February 1). Pyridine Safety Data Sheet. Available at: [Link]
-
Croner-i. Amino and nitro aromatic compounds. Available at: [Link]
-
Lyme Congregational Church Boston. Handling and Care of Peroxide-Forming and Nitro Compounds. Available at: [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available at: [Link]
-
New Jersey Department of Health. Hazard Summary: Nitrobenzene. Available at: [Link]
-
Vanderbilt University. Chemical Safety Protocol: Nitromethane. Available at: [Link]
-
Yale Environmental Health & Safety. Safe Disposal of Waste Containing Nitric Acid. Available at: [Link]
-
YouTube. (2024, June 6). Nitration reaction safety. Available at: [Link]
-
GOV.UK. Nitrobenzene - Incident management. Available at: [Link]
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Available at: [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. Available at: [Link]
-
YouTube. (2024, November 11). Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. Available at: [Link]
Sources
- 1. lymecongregationalchurch.org [lymecongregationalchurch.org]
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- 3. Amino and nitro aromatic compounds | Croner-i [bsc.croneri.co.uk]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mobile [my.chemius.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
